molecular formula C4H8N4 B1603448 1-Methyl-1H-1,2,4-triazole-5-methanamine CAS No. 244639-03-0

1-Methyl-1H-1,2,4-triazole-5-methanamine

Cat. No.: B1603448
CAS No.: 244639-03-0
M. Wt: 112.13 g/mol
InChI Key: UYDIYTPFKQIUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,4-triazole-5-methanamine (CAS 244639-03-0) is a chemical compound with the molecular formula C4H8N4 and a molecular weight of 112.13 g/mol . This derivative of 1,2,4-triazole serves as a valuable synthetic intermediate and building block in medicinal chemistry. The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities . Researchers are particularly interested in triazole derivatives for their potential antimicrobial properties, especially against challenging fungal pathogens, as the triazole ring is a key component in many commercial antifungal agents . Furthermore, triazole-based structures are extensively investigated for their anti-inflammatory and analgesic effects, with some derivatives demonstrating efficacy comparable to standard drugs in preclinical models . The mechanism of action for triazole-containing compounds often involves interaction with specific enzymatic targets; for instance, in antifungals, they inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis . The stability of the triazole ring to metabolic degradation and its capacity for hydrogen bonding make it an excellent linker for constructing hybrid molecules and functionalizing other chemical entities to enhance bioactivity . This product is classified as a hazardous chemical (H314, H335) and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(2-5)6-3-7-8/h3H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDIYTPFKQIUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592863
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244639-03-0
Record name 1-Methyl-1H-1,2,4-triazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244639-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,4-triazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,4-triazole-5-methanamine, a substituted triazole, has emerged as a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in the design and synthesis of targeted therapeutics, most notably in the field of oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. Understanding the nuanced characteristics of this compound is essential for researchers aiming to leverage its potential in novel drug design and development projects.

Physicochemical Properties

This compound is a small, nitrogen-rich heterocyclic compound. A summary of its key identifiers and physicochemical properties is provided below. While experimentally determined physical properties such as melting and boiling points are not widely published, its structural features suggest it is a polar molecule, likely soluble in polar solvents.

PropertyValueSource
CAS Number 244639-03-0[1][2][3]
Molecular Formula C₄H₈N₄[1][2][3]
Molecular Weight 112.13 g/mol [1][2][3]
IUPAC Name (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine[2]
Storage Temperature 2-8°C (protect from light)[3]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis is a critical step in the multi-step preparation of the highly potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] The synthetic routes to Talazoparib describe the preparation of precursors which are then elaborated to form the 1-methyl-1H-1,2,4-triazole-5-yl moiety.[4][5][6] These methods provide a foundational understanding for its synthesis, which likely involves the construction of the triazole ring followed by the introduction or modification of the aminomethyl group at the 5-position.

A plausible synthetic approach, inferred from related literature on substituted triazoles, would involve the cyclization of a suitable amidine or related precursor, followed by functional group interconversion to yield the desired methanamine.

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product Synthesis A Methylated Triazole Precursor C 1-Methyl-1H-1,2,4-triazole-5-carbonitrile A->C Cyclization/ Methylation B Cyanide Source B->C Cyanation D This compound C->D Reduction of Nitrile

Caption: A generalized synthetic workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 112.0749 Da.[9] Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the triazole ring, providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.

Application in Drug Development: The Case of Talazoparib

The most prominent application of this compound is as a crucial structural component of Talazoparib (BMN 673) , a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[5]

Role in PARP Inhibition

Talazoparib is an anticancer agent that has shown significant efficacy in treating cancers with mutations in the BRCA1 and BRCA2 genes.[5] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP by Talazoparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

The 1-methyl-1H-1,2,4-triazole-5-yl moiety of Talazoparib plays a critical role in its binding to the PARP enzyme.[5] The unique stereospecific structure of Talazoparib, which includes this triazole fragment, allows for extensive and unique binding interactions within the active site of PARP1 and PARP2, contributing to its high potency.[5]

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Drug_Action Drug Intervention cluster_Cell_Fate Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates BER Base Excision Repair PARP->BER initiates DSB Double-Strand Break (DSB) PARP->DSB leads to (during replication) BER->DNA_SSB repairs Talazoparib Talazoparib (contains 1-Methyl-1H-1,2,4-triazole -5-methanamine moiety) Talazoparib->PARP inhibits & traps BRCA_proficient BRCA Proficient Cell (Homologous Recombination) DSB->BRCA_proficient repaired by BRCA_deficient BRCA Deficient Cell (Defective HR) DSB->BRCA_deficient cannot be repaired in Cell_Survival Cell Survival BRCA_proficient->Cell_Survival Apoptosis Apoptosis (Cell Death) BRCA_deficient->Apoptosis

Caption: The mechanism of action of Talazoparib, highlighting the role of PARP inhibition in BRCA-deficient cancer cells.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that specific GHS hazard classifications are not currently available.[10] However, general laboratory safety precautions should be observed when handling this compound.

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]

  • Ventilation: Use in a well-ventilated area or under a fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][10] Recommended storage is at 2-8°C.[3]

  • Spills: In case of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust.[10]

  • First Aid:

    • In case of contact with eyes: Rinse immediately with plenty of water.

    • In case of contact with skin: Wash with soap and water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.[10]

Conclusion

This compound is a vital heterocyclic building block with demonstrated importance in the synthesis of targeted cancer therapeutics. Its incorporation into the potent PARP inhibitor Talazoparib underscores its value in modern drug design. While comprehensive public data on its physicochemical and spectroscopic properties are limited, its established role in a clinically relevant molecule ensures its continued significance for researchers in medicinal chemistry and oncology. Further elucidation of its properties and reactivity will undoubtedly facilitate the development of new and improved therapeutic agents.

References

Physicochemical characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Introduction

This compound is a heterocyclic compound featuring a methylated triazole ring and a primary aminomethyl substituent. As a functionalized small molecule, it represents a versatile building block in medicinal chemistry and drug discovery. The arrangement of its nitrogen atoms, primary amine, and the overall electronic structure imparts specific properties that are crucial for its behavior in biological systems. Understanding its fundamental physicochemical characteristics is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming stable, soluble salts for formulation.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical methodologies. As a senior application scientist, the focus extends beyond simple data presentation to elucidate the causality behind experimental choices and to provide robust, self-validating protocols for their determination.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

IdentifierValueSource
IUPAC Name (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine-
CAS Number 244639-03-0[1][2][3]
Molecular Formula C₄H₈N₄[1][2]
Molecular Weight 112.13 g/mol [1][2]
Canonical SMILES CN1N=CN=C1CN-
Structure Chemical Structure of this compound-
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative. Key expected signals would include:

    • A singlet corresponding to the three protons of the N-methyl group (N-CH₃).

    • A singlet for the two protons of the methylene group (-CH₂-NH₂).

    • A broad singlet for the two protons of the primary amine (-NH₂), which may exchange with D₂O.

    • A singlet for the lone proton on the triazole ring (C-H). The chemical shifts of these protons provide direct confirmation of the molecular skeleton[7].

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework with four distinct signals:

    • One signal for the N-methyl carbon.

    • One signal for the methylene carbon.

    • Two signals for the two distinct carbons of the triazole ring.

  • MS (Mass Spectrometry): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) would be employed to verify the elemental composition (C₄H₈N₄) with high precision[6]. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 112.13 or 113.14, respectively[1][8].

  • IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

    • N-H stretching vibrations for the primary amine.

    • C-H stretching for the alkyl and aromatic-like ring protons.

    • C=N and N=N stretching vibrations characteristic of the triazole ring.

Acid-Base Properties (pKa)

The pKa, the negative logarithm of the acid dissociation constant, is a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets. This compound has two potential sites of protonation: the primary amine and the nitrogen atoms of the triazole ring. The primary amine is expected to be the more basic site.

Experimental Determination of pKa

Several robust methods exist for pKa determination, with potentiometric titration being a high-precision, standard technique[9].

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve[9][10].

Rationale: This protocol is a self-validating system. The accuracy of the pH electrode is calibrated with standard buffers, and the concentration of the titrant is known precisely. The resulting sigmoidal curve provides a clear inflection point corresponding to the pH where the concentrations of the protonated and neutral species are equal, which by definition is the pKa[10].

Step-by-Step Methodology:

  • Preparation:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Prepare a standardized solution of 0.1 M HCl (titrant).

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Allow the initial pH reading to stabilize and record it.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter (Standard Buffers) P2 Prepare Standardized 0.1 M HCl Titrant P3 Prepare Analyte Solution (Known Concentration) T1 Add Incremental Volume of Titrant P3->T1 T2 Stir and Equilibrate T1->T2 T3 Record pH and Volume T2->T3 T3->T1 A1 Plot pH vs. Volume T3->A1 A2 Determine Equivalence Point (First Derivative Peak) A1->A2 A3 Identify pH at Half-Equivalence Volume A2->A3 A4 Result: pKa A3->A4 G P1 Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) P2 Add Solvents and Analyte to Vial P1->P2 P3 Shake to Reach Equilibrium P2->P3 P4 Centrifuge for Phase Separation P3->P4 P5 Quantify Analyte in Aqueous Phase (C_aq) P4->P5 P6 Calculate Analyte in Octanol Phase (C_oct) P5->P6 P7 Calculate D = C_oct / C_aq P6->P7 P8 Result: LogD = log10(D) P7->P8 G cluster_props Core Physicochemical Properties cluster_outcomes Drug Development Outcomes pKa pKa (Ionization State) LogD LogD (Lipophilicity) pKa->LogD influences Sol Solubility pKa->Sol influences Abs Absorption (Membrane Permeability) LogD->Abs predicts Sol->Abs limits Form Formulation (Dosage Form) Sol->Form enables Bio Bioavailability Abs->Bio Form->Bio

References

Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Methyl-1H-1,2,4-triazole-5-methanamine (Molecular Formula: C₄H₈N₄, Monoisotopic Mass: 112.0749 Da).[1] While experimental data for this specific molecule is not widely available in public repositories, this document leverages extensive data from analogous 1,2,4-triazole structures and foundational spectroscopic principles to present a predictive but robust analysis. We outline detailed protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provide an in-depth interpretation of the predicted spectra. This guide is intended for researchers in medicinal chemistry and drug development, offering a framework for the characterization of novel heterocyclic amines.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[2][3] The triazole ring acts as a stable, aromatic scaffold that can engage in various intermolecular interactions, while the primary amine offers a key site for functionalization or hydrogen bonding. Accurate structural confirmation via spectroscopy is the cornerstone of any chemical research, ensuring compound identity and purity before further application.

The molecular structure and atom numbering scheme used for spectral assignment are shown below:

Chemical structure of this compound with atom numbering for NMR assignments.

Figure 1: Structure and numbering for this compound.

This guide will systematically detail the predicted spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Field Insights
~ 8.0 - 8.2Singlet (s)1HH-3The lone proton on the triazole ring is expected to be significantly deshielded due to the aromatic and electron-withdrawing nature of the heterocyclic system. Its chemical shift is comparable to similar 1-methyl-1,2,4-triazoles.
~ 4.0 - 4.2Singlet (s)2HH-6 (-CH₂-)These methylene protons are adjacent to the electron-withdrawing triazole ring and the nitrogen of the amine, placing them in a moderately deshielded environment. A singlet is predicted as there are no adjacent protons for coupling.
~ 3.8 - 4.0Singlet (s)3HH-7 (-CH₃)The N-methyl protons are deshielded by the direct attachment to the nitrogen atom within the aromatic ring system.
~ 2.0 - 2.5Broad Singlet (br s)2H-NH₂Amine protons are exchangeable and often appear as a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon a D₂O shake.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Field Insights
~ 155 - 158C-5This carbon is attached to two nitrogen atoms and the aminomethyl group, leading to a significant downfield shift.
~ 148 - 152C-3The CH carbon of the triazole ring, its chemical shift is characteristic of sp² carbons in electron-deficient heterocyclic systems.
~ 45 - 50C-6 (-CH₂-)An sp³ hybridized carbon attached to the triazole ring and the amine nitrogen.
~ 35 - 40C-7 (-CH₃)The N-methyl carbon, appearing in the typical range for such groups attached to a heteroaromatic ring.
Experimental Protocol for NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is polar and will allow for the observation of the exchangeable N-H protons of the primary amine.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the DMSO-d₆ sample.

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and reference the residual DMSO solvent peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add 1024 scans or more, as ¹³C has a low natural abundance.

    • Process the data and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule. The analysis focuses on characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Field Insights
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A primary amine will typically show two distinct, medium-intensity bands in this region.
3150 - 3100C-H StretchTriazole RingThe C-H bond on the aromatic-like triazole ring.
2980 - 2850C-H StretchAliphatic (-CH₃, -CH₂)Stretching vibrations for the methyl and methylene groups.
~1650N-H Bend (Scissoring)Primary Amine (-NH₂)A characteristic bending vibration for primary amines.
1600 - 1450C=N and N=N StretchTriazole RingThe triazole ring stretches are complex and appear in the fingerprint region, confirming the heterocyclic core.[4]
Experimental Protocol for IR Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, reliable technique that requires minimal sample preparation.

  • Methodology:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

    • Perform an ATR correction and baseline correction using the spectrometer software.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this polar, basic molecule. It is a soft ionization technique that will readily produce the protonated molecule.

  • Expected Ions:

    • [M+H]⁺ (Protonated Molecule): m/z 113.0822. This would be the base peak in the positive ion mode ESI spectrum. The high-resolution mass should match the calculated value for C₄H₉N₄⁺.[1]

    • [M]⁺• (Molecular Ion): m/z 112.0749. While less common in ESI, it may be observed. It would be the primary ion observed under Electron Ionization (EI).[1]

Predicted Fragmentation Pathways

Tandem MS (MS/MS) on the [M+H]⁺ precursor ion (m/z 113.08) would provide structural confirmation.

Experimental Protocol for MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. The acid promotes protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Methodology:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for m/z 113.08.

    • Perform a tandem MS (MS/MS) experiment by isolating the m/z 113.08 ion and subjecting it to collision-induced dissociation (CID) with argon or nitrogen gas to observe the fragment ions.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies on the synergistic interpretation of all acquired data. The following workflow ensures a self-validating system for structural confirmation.

Conclusion

This guide establishes a comprehensive spectroscopic profile for this compound based on expert prediction and established principles. The predicted NMR, IR, and MS data provide a clear and unique fingerprint for this molecule. By following the detailed experimental protocols, researchers can reliably acquire and interpret the necessary data to confirm the identity, purity, and structure of this and similar heterocyclic compounds, ensuring the integrity of their scientific endeavors.

References

Tautomeric Forms of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by prototropic tautomerism. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the tautomeric phenomena in substituted 1,2,4-triazoles. We will explore the structural diversity arising from tautomerism, the factors governing tautomeric equilibrium, and the critical experimental and computational methodologies for their characterization. A central theme of this guide is the direct correlation between tautomeric forms and biological activity, offering a strategic framework for rational drug design and optimization.

Introduction: The Dynamic Nature of the 1,2,4-Triazole Core

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.[1] The mobility of a proton allows substituted 1,2,4-triazoles to exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers, contingent on the position of the hydrogen atom on the nitrogen atoms of the triazole ring.[1][2] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[1][3][4] However, the introduction of substituents can dramatically shift this equilibrium.

This dynamic equilibrium between tautomers is a critical consideration in drug development. Different tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, lipophilicity, and molecular shape. These properties directly govern a molecule's interaction with its biological target, such as an enzyme active site or a receptor, ultimately dictating its pharmacological profile.[2][5] A thorough understanding and, where possible, control of the predominant tautomeric form is therefore a cornerstone of modern drug design.[2]

Tautomeric Equilibria in Substituted 1,2,4-Triazoles

The tautomeric landscape of a substituted 1,2,4-triazole is a delicate balance of multiple factors. The primary forms of tautomerism observed are annular tautomerism, involving the migration of a proton between the ring nitrogen atoms, and, in relevantly substituted derivatives, thione-thiol or keto-enol tautomerism.

Annular Tautomerism: The 1H, 2H, and 4H Forms

The principal annular tautomers of a monosubstituted 1,2,4-triazole are the 1H, 2H, and 4H forms. The relative stability of these tautomers is highly dependent on the electronic properties of the substituents at the C3 and C5 positions.[1]

Diagram: General Tautomeric Equilibria in Substituted 1,2,4-Triazoles

Tautomers T1 1H-Tautomer T2 2H-Tautomer T1->T2 T4 4H-Tautomer T2->T4 T4->T1

Caption: Annular tautomerism in substituted 1,2,4-triazoles.

Influence of Substituents on Tautomer Stability:

The electronic nature of substituents plays a pivotal role in determining the predominant tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the triazole ring, thereby stabilizing or destabilizing certain tautomeric forms.[1][6]

  • Amino-substituted 1,2,4-triazoles: For 3-amino-1,2,4-triazole, the stability order is generally found to be 1H > 2H > 4H.[1]

  • Halo-substituted 1,2,4-triazoles: In the case of 3-chloro-1,2,4-triazoles, the observed stability order is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[1] Conversely, for 3-bromo-1,2,4-triazoles, the 3-bromo-4H tautomer is reported to be the most stable.[1]

  • Electron-releasing vs. Electron-withdrawing groups: For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to be attached to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[6]

Thione-Thiol Tautomerism in Mercapto-1,2,4-Triazoles

3-Mercapto-1,2,4-triazoles introduce an additional layer of tautomeric complexity, exhibiting thione-thiol tautomerism. These compounds can exist in the thione form (with a C=S bond and an N-H bond) or the thiol form (with a C-S-H bond and a C=N bond). Quantum chemical calculations and experimental data indicate that the thione form is generally the predominant and more stable species.[2][7]

Diagram: Thione-Thiol Tautomeric Equilibrium

ThioneThiol Thione Thione Form C=S N-H Thiol Thiol Form C-SH C=N Thione->Thiol Proton Transfer

Caption: Equilibrium between thione and thiol forms in mercapto-1,2,4-triazoles.

Physicochemical Properties and Tautomerism

The tautomeric state of a 1,2,4-triazole derivative significantly influences its acidity/basicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity and Basicity (pKa Values)

1,2,4-Triazole itself is amphoteric.[8] The pKa of the protonated form (1,2,4-triazolium) is approximately 2.19-2.45, while the pKa for the deprotonation of the neutral molecule is around 10.26.[1][8][9] Substituents can cause significant shifts in these pKa values. The specific tautomer present in solution will dictate which nitrogen is protonated or deprotonated.

CompoundpKa (protonated form)pKa (neutral form)
1,2,4-Triazole2.19[9]10.26[1][9]
Substituted 1,2,4-triazolesVaries with substituent[10][11][12]Varies with substituent[10][11][12]
Note: pKa values can be influenced by solvent and temperature.[1]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous determination of the predominant tautomeric form and for studying the dynamics of the equilibrium.[2][13]

Diagram: Integrated Workflow for Tautomer Analysis

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Synthesis of Substituted 1,2,4-Triazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR Xray Single-Crystal X-ray Diffraction Synthesis->Xray UVVis UV/Vis Spectroscopy Synthesis->UVVis DFT DFT Calculations (Geometry Optimization, Energy Calculation) NMR->DFT Xray->DFT SpecSim Spectroscopic Simulation UVVis->SpecSim DFT->SpecSim

Caption: An integrated workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[14] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[1][15]

Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis

  • Sample Preparation: Dissolve the substituted 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The chemical shift of the N-H proton is particularly informative. For instance, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[1]

    • ¹³C NMR: For thione-thiol tautomerism, the ¹³C NMR signal for the C=S carbon is typically observed around 169 ppm.[1]

    • ¹⁵N NMR: Due to the large chemical shift difference between pyrrole-type and pyridine-type nitrogens, ¹⁵N NMR is an exceptionally reliable method for studying prototropic tautomerism in azoles.[15]

    • 2D NMR: Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for assigning the connectivity and definitively establishing the structure of the predominant tautomer.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.[13][16] It allows for the precise localization of all atoms, including the mobile proton, thereby definitively identifying the tautomeric form present in the crystal lattice.[2][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles, which will reveal the exact tautomeric form.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to differentiate between tautomers based on their distinct electronic transitions.[1] While not as structurally definitive as NMR or X-ray crystallography, it is a valuable complementary technique, especially when comparing experimental spectra to computationally simulated spectra for different tautomers.[5][18]

Experimental Protocol: UV/Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the UV/Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: Compare the experimental spectrum with the spectra of known N-methylated derivatives (which lock the tautomeric form) or with computationally predicted spectra for each possible tautomer.[5][6]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for studying tautomerism.[2][5]

Computational Protocol: DFT Analysis of Tautomers

  • Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[2][5]

  • Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[2] Solvation models (e.g., PCM, SMD) can be applied to simulate the effect of different solvents.[5]

  • Spectroscopic Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts and UV/Vis absorption wavelengths for each tautomer.[2][19] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.[5]

Biological Significance and Implications for Drug Design

The tautomeric state of a 1,2,4-triazole-based drug candidate is not merely an academic curiosity; it is a critical determinant of its biological activity.[2][5] Different tautomers present different pharmacophoric features to a biological target. For example, a change in the position of a proton can convert a hydrogen bond donor to a hydrogen bond acceptor, drastically altering the binding affinity and, consequently, the biological efficacy of the compound.[2]

Therefore, a comprehensive understanding of the tautomeric preferences of a lead compound is a crucial step in the drug design and optimization process. By employing the integrated experimental and computational workflow described in this guide, medicinal chemists can:

  • Identify the bioactive tautomer.

  • Rationally design molecules that favor the desired tautomeric form.

  • Improve the ADME properties of drug candidates.

  • Ultimately, develop more effective and safer therapeutic agents.

References

A Senior Application Scientist's Guide to In Silico Modeling of 1-Methyl-1H-1,2,4-triazole-5-methanamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Dynamic Approach

In the field of computational drug discovery, a rigid, one-size-fits-all template is the antithesis of innovation. The specific chemistry of a molecule and the biological questions we ask of it must dictate our scientific narrative. This guide is structured not as a static checklist but as a logical progression of scientific inquiry. We begin with the foundational characterization of our molecule of interest, 1-Methyl-1H-1,2,4-triazole-5-methanamine, and build layer upon layer of computational analysis. Each section is designed to answer a critical question, from "How does it look in 3D?" to "How does it behave in a dynamic biological environment over time?". This approach mirrors the iterative and interconnected nature of modern drug discovery, ensuring that each step is not merely a procedure but a scientifically justified decision. Computational chemistry, when applied correctly, is a powerful tool for predicting molecular interactions and guiding experimental work, ultimately saving significant time and resources in the drug development pipeline.[1][2][3]

Section 1: Foundational Analysis of this compound

Before any interaction can be modeled, the protagonist of our study—the ligand—must be thoroughly understood. This compound is a small heterocyclic compound.[4][5][6] The triazole ring system is a well-known scaffold in medicinal chemistry, often valued for its metabolic stability and ability to participate in hydrogen bonding and other key molecular interactions.[7] Our first task is to translate its two-dimensional structure into a three-dimensional, computationally viable format.

Protocol 1.1: Ligand Preparation and Optimization

The fidelity of all subsequent in silico work depends on an accurately prepared ligand structure. The causality here is simple: an incorrect initial conformation or protonation state will lead to flawed docking poses and unstable simulations.

  • Obtain 2D Structure: Start with a valid 2D representation, such as a SMILES string (CN1C(=NC=N1)CN).[4]

  • Generate 3D Conformation: Use a computational chemistry tool like Avogadro to generate an initial 3D structure.[8]

  • Protonation and Tautomeric State: At a physiological pH (typically modeled at 7.4), the primary amine group (-NH2) will likely be protonated (-NH3+). This is a critical consideration as it directly influences the molecule's ability to form electrostatic interactions and hydrogen bonds. Specialized software (e.g., ChemAxon's pKa calculator, Schrödinger's LigPrep) should be used to predict the dominant protonation state.

  • Energy Minimization: The initial 3D structure is energetically unfavorable. A geometry optimization must be performed using a suitable force field (e.g., MMFF94) or a quantum mechanics method (like DFT with a B3LYP functional) to find a low-energy, stable conformation.[9] This step ensures the bond lengths, angles, and dihedrals are physically realistic.

  • File Format Conversion: The final optimized structure must be saved in a format compatible with docking and simulation software, typically .mol2 or .pdbqt.[10]

Section 2: Target Identification and System Setup

A ligand's interactions are only meaningful in the context of a biological target, typically a protein. As there is no explicitly defined target for this compound in the public domain, this guide will proceed with a hypothetical framework. In a real-world scenario, target identification would stem from experimental data, literature review on similar triazole derivatives[11][12][13][14], or broader screening campaigns. For this guide, we will assume a hypothetical kinase has been identified as a target.

Protocol 2.1: Receptor Preparation

The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for simulation.[15] It is a static image that requires significant refinement.

  • Select a PDB Structure: Choose a high-resolution (<2.5 Å) crystal structure of the target protein. If a co-crystallized ligand is present, it can provide an invaluable reference for defining the binding site.

  • Clean the PDB File: Remove all non-essential components: water molecules (unless specific ones are known to be critical for binding), co-solvents, and any crystallographic artifacts. If the biological unit is a multimer, decide whether to simulate the monomer or the full complex.

  • Add Hydrogens and Assign Protonation States: Similar to the ligand, the protein's hydrogen atoms must be added, and the protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) must be correctly assigned for a given pH. Tools like H++ or the PDB2PQR server are invaluable for this self-validating step.

  • Repair Missing Residues/Loops: Some PDB structures have missing residues or loops. These must be modeled in using tools like MODELLER or the functionalities within Schrödinger Maestro or Discovery Studio.

  • Energy Minimization: A brief energy minimization of the prepared protein structure is performed to relax any steric clashes introduced during the preparation steps.

Section 3: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] It is a computationally efficient method used to screen large libraries and generate plausible binding hypotheses.[18] We will use AutoDock Vina, a widely used open-source docking program, as our example.[19]

Workflow 3.1: Molecular Docking

The docking process is a systematic search for the best energetic fit between the ligand and the receptor.

cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand Optimized Ligand (.pdbqt) Vina Run AutoDock Vina Ligand->Vina Receptor Prepared Receptor (.pdbqt) Receptor->Vina GridBox Define Search Space (Grid Box Definition) Config Create Config File (config.txt) GridBox->Config Config->Vina Output Output Poses & Scores (output.pdbqt) Vina->Output Analysis Analyze Binding Poses (Lowest Energy Pose) Output->Analysis Visualization Visualize Interactions (PyMOL, Discovery Studio) Analysis->Visualization

Caption: Molecular docking workflow using AutoDock Vina.

Protocol 3.1: Step-by-Step Molecular Docking
  • Prepare PDBQT Files: Using AutoDock Tools (part of MGLTools), convert the prepared ligand and receptor files into the .pdbqt format.[20] This format includes atomic charges, atom types, and defines the rotatable bonds in the ligand.

  • Define the Search Space: The docking algorithm needs to know where to search for a binding site. This is done by defining a 3D grid box centered on the active site. The coordinates for this box are often derived from the position of a co-crystallized ligand or from site-finding algorithms.

  • Create the Configuration File: A simple text file (config.txt) is created to specify the input files, the coordinates and dimensions of the grid box, and the output file name.

    ParameterExample ValueRationale
    receptorprotein.pdbqtSpecifies the rigid receptor structure.
    ligandligand.pdbqtSpecifies the flexible ligand structure.
    center_x, y, z10.5, 15.2, 20.1Defines the geometric center of the search space (in Å).
    size_x, y, z25, 25, 25Defines the dimensions of the search space (in Å).
    exhaustiveness16Controls the thoroughness of the conformational search. Higher is better but slower.
    outoutput.pdbqtSpecifies the file to save the output poses and scores.
  • Execute Vina: Run the docking simulation from the command line: vina --config config.txt --log log.txt.

  • Analyze Results: Vina will output multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest energy score is considered the most likely. This top pose must be visually inspected to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic parts are in greasy pockets, no major steric clashes).

Section 4: Elucidating Dynamic Interactions with Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing deep insights into the stability of the protein-ligand complex, the role of solvent, and the conformational changes that may occur upon binding.[21][22] This is a computationally intensive but powerful technique for validating a docking pose.[23]

Workflow 4.1: Protein-Ligand MD Simulation

The MD workflow is a multi-step process to prepare, run, and analyze a simulation of the docked complex in a realistic environment.

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Complex Docked Complex (protein + ligand) Topology Generate Topologies (Protein: pdb2gmx) (Ligand: CGenFF) Complex->Topology Box Define Simulation Box (gmx editconf) Topology->Box Solvate Add Solvent (Water) (gmx solvate) Box->Solvate Ions Add Ions (Neutralize) (gmx genion) Solvate->Ions EM Energy Minimization (gmx grompp & mdrun) Ions->EM NVT NVT Equilibration (Constant Temp) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run (gmx mdrun) NPT->Production Trajectory Trajectory File (.xtc, .trr) Production->Trajectory RMSD RMSD Analysis (Stability) Trajectory->RMSD RMSF RMSF Analysis (Flexibility) Trajectory->RMSF Interactions Interaction Analysis (H-Bonds, etc.) Trajectory->Interactions

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4.1: Step-by-Step MD Simulation (using GROMACS)

This protocol outlines the key steps for running an MD simulation of our docked complex using the GROMACS package and the CHARMM36 force field.[8][24][25]

  • System Topology Generation:

    • Protein: Use the gmx pdb2gmx command to generate a topology for the protein based on the chosen force field (e.g., CHARMM36m). This defines all the atoms, bonds, angles, and charges for the protein.

    • Ligand: This is a critical step for a non-standard molecule. The ligand's topology and parameters (which describe its internal forces) are not in the standard force field. A server like CGenFF (for CHARMM) must be used.[10] You upload the ligand's .mol2 file, and the server generates a stream file (.str) which is then converted into GROMACS-compatible topology (.itp) and parameter (.prm) files.[24]

    • Merge Topologies: The main system topology file (topol.top) must be edited to include (#include) the ligand's .itp and .prm files.

  • System Building:

    • Combine the coordinate files of the protein and the docked ligand into a single complex .gro file.

    • Use gmx editconf to define a simulation box (e.g., a dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Before starting dynamics, minimize the energy of the entire system to remove any steric clashes, particularly between the solute and the newly added solvent.

    • Equilibration (Two Phases):

      • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) to bring the system to the desired temperature (e.g., 300 K) while keeping the protein's heavy atoms restrained. This allows the solvent to equilibrate around the protein.[8]

      • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 200 ps) to bring the system to the correct density by maintaining constant pressure (e.g., 1 bar). The restraints on the protein are typically kept during this phase.[8]

    • Production MD: Remove the restraints and run the main simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability).

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is stable and has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

    • Interaction Analysis: Use GROMACS tools to analyze specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein throughout the simulation. A persistent hydrogen bond is a strong indicator of a stable and important interaction.

Section 5: Advanced Modeling and Structure-Activity Relationships

Beyond single-molecule simulations, other computational techniques can provide broader insights, especially when studying a series of related compounds.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[26][27] A pharmacophore model can be generated from a set of active molecules or from a protein-ligand complex.[28][29] It can then be used as a 3D query to rapidly screen virtual databases for new, structurally diverse compounds that fit the model, a powerful tool for hit discovery.[29]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a set of molecules and their biological activity.[30][31] By calculating various molecular descriptors (e.g., LogP, polar surface area, electronic properties) for a series of triazole derivatives with known activities, a predictive model can be developed.[11][32][33] This model can then estimate the activity of new, unsynthesized compounds, guiding lead optimization efforts.

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for investigating the molecular interactions of this compound. By progressing from foundational ligand preparation to static docking and then to dynamic MD simulations, we can build a robust, evidence-based hypothesis of its binding mechanism. The causality is clear: each step validates and refines the output of the previous one. A promising docking pose that proves unstable in a dynamic, solvated environment is not a viable hypothesis. Conversely, a stable complex observed over hundreds of nanoseconds in an MD simulation provides strong confidence in the predicted binding mode. These computational methods, when applied with scientific rigor, provide invaluable insights that accelerate the drug discovery process, enabling researchers to make more informed decisions and focus precious laboratory resources on the most promising candidates.[34]

References

Structure-activity relationship (SAR) of 1-methyl-triazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-Triazole Analogs

Introduction: The Triazole Scaffold in Modern Medicinal Chemistry

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in the architecture of modern therapeutic agents. Its isomers, particularly 1,2,3-triazole and 1,2,4-triazole, are considered "privileged scaffolds" due to their remarkable metabolic stability, capacity for hydrogen bonding, and ability to engage with a wide array of biological targets.[1][2] This has led to their incorporation into numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam.[3][4]

The addition of a methyl group at the N1 position of the triazole ring is a common and strategic modification in drug design. This substitution can enhance metabolic stability by blocking a potential site of oxidation, improve solubility, and fine-tune the molecule's steric and electronic properties to optimize interactions with a target protein.

This technical guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-triazole analogs. We will dissect the influence of various structural modifications on biological activity, focusing on key therapeutic areas such as enzyme inhibition and oncology. The narrative will emphasize the causality behind experimental design and provide validated protocols for the synthesis and evaluation of these potent compounds.

Part 1: The 1-Methyl-Triazole Core: A Structural Overview

The fundamental structure of a 1-methyl-triazole analog allows for extensive diversification. The key to unlocking its therapeutic potential lies in understanding how substitutions at different positions on the triazole ring and its appended moieties influence biological activity. The diagram below illustrates a generic scaffold, highlighting the principal points of modification (R¹, R²) which are central to SAR studies.

Caption: General scaffold of 1-methyl-1,2,3-triazole highlighting key substitution points.

Part 2: Synthetic Strategies for Library Development

The generation of diverse chemical libraries is fundamental to any SAR campaign. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions.[5][6] This is often followed by or preceded by N-methylation to install the key 1-methyl group.

Experimental Protocol 1: Synthesis of 1,4-Disubstituted-1H-1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the synthesis of the triazole core before methylation.

Materials:

  • Organic azide (R¹-N₃, 1.0 equiv)

  • Terminal alkyne (R²-C≡CH, 1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the organic azide (1.0 equiv) and the terminal alkyne (1.2 equiv) in acetonitrile, add triethylamine (3.0 equiv).

  • Add Copper(I) iodide (0.1 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1H-1,2,3-triazole.[6]

Experimental Protocol 2: N-Methylation of the Triazole Ring

This protocol describes a practical method for the selective N-methylation of a 1,2,4-triazole.

Materials:

  • 1H-1,2,4-Triazole (1.0 equiv)

  • Sodium methoxide (NaOMe) in Methanol

  • Iodomethane (CH₃I, 1.1 equiv)

  • Chloroform

Procedure:

  • Convert the 1H-1,2,4-triazole to its sodium salt by treating it with a solution of sodium methoxide in methanol.

  • Remove the methanol under reduced pressure.

  • Re-suspend the sodium salt in a suitable solvent and add iodomethane (1.1 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC). This reaction often yields a mixture of N1 and N4 isomers.[4][7]

  • Work up the reaction by quenching with water. Due to the water-solubility of the product, continuous liquid-liquid extraction with chloroform may be required.

  • Dry the organic extract and concentrate. Purify the isomeric mixture using column chromatography or distillation to isolate the 1-methyl-1,2,4-triazole.[7]

The following workflow illustrates the integration of synthesis and screening in a typical SAR study.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_analysis Analysis & Iteration Start Select Scaffolds (Azides, Alkynes) Synthesis Parallel Synthesis (e.g., CuAAC Reaction) Start->Synthesis Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay Primary Screening (e.g., Enzyme Inhibition Assay) Purification->PrimaryAssay Compound Library HitID Hit Identification (Potency & Selectivity) PrimaryAssay->HitID SecondaryAssay Secondary Assay (e.g., Cell Viability) HitID->SecondaryAssay SAR SAR Analysis SecondaryAssay->SAR Biological Data Design Design Next-Gen Analogs SAR->Design Design->Start Iterative Refinement

Caption: Iterative workflow for SAR studies, from synthesis to biological testing and redesign.

Part 3: SAR of 1-Methyl-Triazoles as Enzyme Inhibitors

1-methyl-triazole analogs have shown significant promise as inhibitors of various enzymes implicated in disease. The triazole ring often acts as a stable bioisostere for amide bonds or other functional groups, positioning key substituents for optimal interaction within an enzyme's active site.[8]

Case Study: α-Glucosidase and Cholinesterase Inhibition

α-Glucosidase inhibitors are used to manage type 2 diabetes, while acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease.[9] Studies on 1,2,4-triazole derivatives have revealed critical SAR insights.

  • Influence of Phenyl Substituents: For a series of azinane-triazole compounds, the position of substituents on a phenyl ring was critical. Meta-substituted methyl phenyl derivatives were found to be the most active α-glucosidase inhibitors.[9]

  • Impact of Alkyl Groups: Among ortho-substituted compounds, those with methyl, methoxy, or ethyl groups showed varied activity, with the methyl-substituted analog being the least active.[9] Conversely, a 3,5-dimethyl phenyl group resulted in one of the most active compounds.[9]

  • Potency: Several analogs demonstrated significantly higher potency than the standard drug, acarbose, against α-glucosidase.[9] Potent inhibition of AChE and BChE was also observed, with some derivatives showing IC₅₀ values in the low micromolar and even nanomolar range.[9][10]

Table 1: Enzyme Inhibition Data for Selected 1,2,4-Triazole Analogs

Compound ID Substitution Pattern α-Glucosidase IC₅₀ (µM) AChE IC₅₀ (µM) BChE IC₅₀ (µM)
12d Methyl Phenyl 36.74 ± 1.24 0.73 ± 0.54 0.038 ± 0.50
12m Methyl Phenyl - - 0.017 ± 0.53
Acarbose Standard 375.82 ± 1.76 - -

Data sourced from reference[9].

Case Study: Carbonic Anhydrase-II Inhibition

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated as inhibitors of carbonic anhydrase-II (CA-II), an enzyme relevant to glaucoma and other conditions.[11]

  • Role of Polar Groups: A preliminary SAR suggested that the presence of polar groups on the phenyl ring attached to the triazole was beneficial for the inhibitory activity.[11]

  • Potency: All synthesized compounds showed moderate to potent activity, with IC₅₀ values ranging from 13.8 to 35.7 µM, comparable to the standard inhibitor acetazolamide (IC₅₀ = 18.2 µM).[6][11]

Part 4: SAR of 1-Methyl-Triazoles as Anticancer Agents

The triazole scaffold is a common feature in agents targeting cancer cell proliferation. SAR studies help elucidate the structural requirements for potent cytotoxic activity.

Case Study: Anti-Lung Cancer (A549 cells) Activity

Studies on 1,2,3-triazole-containing derivatives have identified key features for activity against the A549 non-small cell lung cancer line.

  • Importance of Aromatic Systems: In one series of etodolac derivatives, a phenyl ring was found to be crucial for activity; its replacement with a naphthyl group led to a loss of potency.[12]

  • Substitution Effects: Introduction of substituents onto the critical phenyl ring was generally detrimental to activity, although a para-methyl group slightly enhanced it.[12] For a series of chalcone derivatives, a bromo group was found to be essential for activity.[12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully employed to understand the SAR of 1,2,3-triazole derivatives and predict the activity of novel, in-silico designed compounds.[1] These studies can highlight crucial moieties and properties essential for potent anticancer activity.[1][13]

Table 2: Cytotoxicity Data for Selected 1,2,3-Triazole Analogs against A549 Cells

Compound Series Key Structural Feature Representative IC₅₀ (µM)
Etodolac Deriv. para-methyl on phenyl ring 3.29
Chalcone Deriv. Bromo group on phenyl ring 8.67
Diosgenin Deriv. Unsubstituted phenyl ring 5.54
Doxorubicin Standard Chemotherapeutic 3.24 - 3.30

Data sourced from reference[12].

Experimental Protocol 3: MTT Assay for Cellular Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549) in complete culture medium

  • 96-well microtiter plates

  • Test compounds (1-methyl-triazole analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The 1-methyl-triazole scaffold is a versatile and highly druggable platform in medicinal chemistry. Structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution patterns on and around the triazole ring can lead to dramatic changes in biological potency and selectivity.

Key takeaways from this guide include:

  • The position and electronic nature of substituents on appended aryl rings are critical determinants of activity for both enzyme inhibitors and anticancer agents.

  • The triazole core serves as a robust and stable linker or pharmacophore that can be readily synthesized and diversified using powerful methods like click chemistry.

  • Computational tools like QSAR are invaluable for rationalizing observed SAR and guiding the design of more potent future analogs.[1]

Future research should focus on exploring novel substitution space, including the use of bioisosteric replacements for common functional groups and the development of multi-target ligands by combining the 1-methyl-triazole core with other known pharmacophores. As synthetic methodologies become more advanced, the potential to create highly optimized 1-methyl-triazole-based therapeutics for a wide range of diseases will continue to expand.

References

A Comprehensive Technical Guide to the Synthetic Routes of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This in-depth guide provides a comprehensive overview of the primary synthetic routes to 1,2,4-triazole derivatives, detailing the underlying mechanisms, experimental protocols, and comparative analysis of these methods to aid researchers in the strategic design and synthesis of novel drug candidates.

Classical Synthetic Routes: The Foundation of 1,2,4-Triazole Chemistry

The traditional methods for constructing the 1,2,4-triazole ring remain fundamental in organic synthesis. These named reactions, though over a century old, are still widely employed and serve as the basis for modern synthetic innovations.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[4][5]

Pellizzari_Mechanism Amide R1-C(=O)-NH2 Amide Intermediate1 R1-C(O-)-NH2-C(=O)-R2      |     NH-NH2 Amide->Intermediate1 Nucleophilic Attack Acylhydrazide R2-C(=O)-NH-NH2 Acylhydrazide Acylhydrazide->Intermediate1 Plus1 + Intermediate2 R1-C(=N-NH-C(=O)-R2)-NH2 Acyl Amidrazone Intermediate Intermediate1->Intermediate2 -H2O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate3->Triazole -H2O Water + 2 H2O Triazole->Water

Caption: Generalized mechanism of the Pellizzari reaction.

Causality Behind Experimental Choices: The Pellizzari reaction traditionally requires high temperatures, often exceeding 200°C, to drive the dehydration and cyclization steps.[3] This can be a limitation, leading to longer reaction times and lower yields.[4] Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[4]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating) [3]

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[3]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethanol to remove impurities.[3]

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

Experimental Protocol: Synthesis of Substituted 1,2,4-Triazoles (Microwave Irradiation) [3]

  • In a microwave-safe vial, combine the appropriate amide (10 mmol) and acylhydrazide (10 mmol).[3]

  • Add 10 mL of n-butanol to the vial and seal it.[3]

  • Place the vial in a microwave synthesizer and irradiate the reaction mixture at 150°C for 2 hours.[3]

  • After cooling, the precipitated product can be collected by filtration.[3]

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and later expanded by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][6]

Mechanism: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps including dehydration and intramolecular cyclization to form the five-membered triazole ring.[6][7]

Einhorn_Brunner_Mechanism Imide R1-C(=O)-NH-C(=O)-R2 Imide Intermediate1 Protonated Imide Imide->Intermediate1 Protonation Hydrazine R3-NH-NH2 Hydrazine Intermediate2 Tetrahedral Intermediate Hydrazine->Intermediate2 Plus1 + H_plus H+ H_plus->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Dehydration & Cyclization Triazole Isomeric Mixture of 1,2,4-Triazoles Intermediate3->Triazole Dehydration Water + 2 H2O Triazole->Water

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Regioselectivity: A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are used. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[1][7] This predictability is a significant advantage for the targeted synthesis of specific isomers.[1]

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.[7]

  • Heating: Heat the reaction mixture to reflux (approximately 110-120°C).[7]

  • Monitoring: Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC until the starting material is consumed.[7]

  • Work-up and Precipitation: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[7]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.[7] Further purification can be achieved by recrystallization.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods are robust, modern synthetic strategies offer greater efficiency, milder reaction conditions, and access to a wider diversity of 1,2,4-triazole derivatives.

Synthesis from Amidrazones

Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles.[8] They can be prepared from various precursors, such as imidoyl chlorides or by the chlorination of hydrazones followed by reaction with a primary amine.[8]

Mechanism: The synthesis of 1,2,4-triazoles from amidrazones often involves an oxidative cyclization.[8] The reaction can proceed through a radical oxidative process of the hydrazone moiety, followed by cyclization and further oxidation to yield the aromatic triazole ring.[8]

Amidrazone_Route Amidrazone R1-C(=N-R2)-NH-NH-R3 Amidrazone Intermediate1 Azoimine Intermediate Amidrazone->Intermediate1 Oxidation Oxidant [O] Plus1 + Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Prototropy & Cyclization Triazole Substituted 1,2,4-Triazole Intermediate2->Triazole Oxidation

Caption: General route to 1,2,4-triazoles from amidrazones.

Experimental Protocol: One-pot, Two-step Synthesis from Secondary Amides [8]

  • To a solution of the secondary amide (1a) in dichloromethane, add oxalyl chloride (1.3 equivalents) and 2,6-lutidine (3 equivalents) over 4 Å molecular sieves at 0°C under argon.

  • After stirring, add the desired hydrazine to form the amidrazone intermediate.

  • The resulting solution is then stirred at 80°C under air with protection from moisture for 12 hours.[8]

  • The 1,2,4-triazole product is then isolated. This method is effective for aromatic amides and tolerates both electron-withdrawing and electron-donating groups.[8]

Metal-Catalyzed Syntheses

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of 1,2,4-triazoles, often proceeding under milder conditions with high efficiency and regioselectivity.[9][10]

Copper-Catalyzed [3+2] Cycloaddition: A notable example is the copper-catalyzed intermolecular [3+2] cycloaddition of nitrile ylides with diazonium salts.[9] This one-pot synthesis allows for the creation of fully substituted 1,2,4-triazoles from readily available starting materials.[9] The regioselectivity of such cycloadditions can sometimes be controlled by the choice of metal catalyst, with copper(II) and silver(I) catalysis favoring the formation of 1,5-disubstituted and 1,3-disubstituted 1,2,4-triazoles, respectively.[11]

Copper-Catalyzed Oxidative C-H Functionalization: Another approach involves a copper-catalyzed system for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines, DMF, or DMSO, using oxygen as the oxidant.[9]

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles, including 1,2,3-triazoles. While the classic Huisgen cycloaddition between an azide and an alkyne yields 1,2,3-triazoles, variations of this reaction can be adapted for 1,2,4-triazole synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry" that provides excellent yields and regioselectivity for 1,2,3-triazoles.[12][13] The principles of cycloaddition are also applied in the synthesis of 1,2,4-triazoles, for instance, through the reaction of nitrile ylides with diazonium salts.[9]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Advantages Disadvantages Key Applications
Pellizzari Reaction Amide, AcylhydrazideDirect route to 3,5-disubstituted 1,2,4-triazoles.[3]Requires high temperatures, can have low yields.[4]Synthesis of diverse 1,2,4-triazole libraries for drug discovery.[3]
Einhorn-Brunner Reaction Diacylamine (Imide), HydrazinePredictable regioselectivity with unsymmetrical imides.[1]Can produce isomeric mixtures.[7]Accessing specific isomers of 1,2,4-triazoles for therapeutic development.[1]
Synthesis from Amidrazones AmidrazonesVersatile intermediates, can be a one-pot process.[8]Amidrazones can be sensitive to hydrolysis.[14]Synthesis of a wide range of substituted 1,2,4-triazoles.
Metal-Catalyzed Reactions Varies (e.g., Nitrile ylides, Diazonium salts)High efficiency, mild conditions, high regioselectivity.[9]Catalyst cost and removal can be a concern.Rapid synthesis of structurally diverse 1,2,4-triazoles.[9]

Conclusion

The synthesis of 1,2,4-triazole derivatives is a rich and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide a solid foundation, modern strategies, particularly those involving metal catalysis and novel intermediates like amidrazones, offer significant advantages in terms of efficiency, diversity, and reaction conditions. A thorough understanding of these synthetic routes and their underlying mechanisms is crucial for researchers and drug development professionals to design and synthesize the next generation of 1,2,4-triazole-based therapeutics.

References

An In-Depth Technical Guide to (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine (CAS Number 244639-03-0): Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, with a focus on its role in the synthesis of targeted therapeutics.

Core Compound Properties and Specifications

(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine is a functionalized triazole derivative. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding, which makes it a valuable component in the design of enzyme inhibitors and receptor antagonists.[1]

The properties of this specific amine are summarized below:

PropertyValueSource(s)
CAS Number 244639-03-0[2]
Molecular Formula C₄H₈N₄[2]
Molecular Weight 112.13 g/mol [2]
IUPAC Name (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine[2]
Canonical SMILES CN1C(=NC=N1)CN[2]
Physical Form Typically a solidN/A
Storage Conditions 2-8°C, protect from lightN/A
Purity >95% (typical)N/A

The Strategic Importance of the 1,2,4-Triazole Moiety in Medicinal Chemistry

The 1,2,4-triazole core is not merely a passive linker. Its unique electronic and structural features are often critical for the biological activity of the final drug molecule. This heterocycle is found in a wide array of approved drugs, from antifungal agents like Fluconazole to antiviral medications such as Ribavirin.[1] The triazole ring's nitrogen atoms can act as hydrogen bond acceptors, mimicking the peptide bond and enabling strong interactions with biological targets.[1]

Derivatives of 1,2,4-triazole have demonstrated a vast range of biological activities, including:

  • Antifungal[3]

  • Antibacterial[4]

  • Anticancer[5]

  • Anti-inflammatory[6]

  • Antiviral

Our subject compound, with its primary amine functionality, serves as a versatile point of attachment for constructing more complex molecules, allowing chemists to strategically introduce the beneficial properties of the methyl-triazole group into a drug candidate.

Application Profile: A Key Building Block for PARP Inhibitors

A significant application of (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine and its close analogues is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy, particularly in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] One such potent PARP inhibitor is Talazoparib, and the triazole moiety is a key structural feature.[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks.[9] When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by homologous recombination, a process that relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutated BRCA genes, homologous recombination is deficient. By inhibiting PARP, single-strand breaks accumulate, leading to an increase in double-strand breaks that the cancer cell cannot repair. This results in cell death through a concept known as "synthetic lethality," where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) leads to cell death.

Mechanism of synthetic lethality via PARP inhibition.
Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where a building block like (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine is incorporated to produce a final, biologically active PARP inhibitor. This is a representative pathway and specific reagents and conditions may vary.

G A Core Scaffold (e.g., Phthalazinone derivative) C Coupling Reaction (e.g., Amide bond formation, Reductive amination) A->C B CAS 244639-03-0 ((1-Methyl-1H-1,2,4-triazol-5-yl)methanamine) B->C D Intermediate Compound C->D E Further Synthetic Steps (e.g., Deprotection, Cyclization) D->E F Final PARP Inhibitor (e.g., Talazoparib analogue) E->F G Purification (Chromatography, Recrystallization) F->G

Synthetic workflow for PARP inhibitor synthesis.
Detailed Experimental Protocol: Amide Coupling (Representative)

This protocol describes a general procedure for coupling the amine (CAS 244639-03-0) with a carboxylic acid-functionalized core scaffold, a common step in the synthesis of many drug molecules.

Objective: To form an amide bond between (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine and a generic carboxylic acid scaffold (Scaffold-COOH).

Materials:

  • (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq)

  • Scaffold-COOH (1.0 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar and appropriate glassware

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Scaffold-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid for nucleophilic attack.

  • Amine Addition: Add a solution of (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide-coupled product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the final product, which should show a major peak corresponding to the expected mass of the coupled product. Further characterization by ¹H and ¹³C NMR spectroscopy will confirm the structure.

Suppliers

(1-Methyl-1H-1,2,4-triazol-5-yl)methanamine is available from a number of chemical suppliers who specialize in building blocks for research and development. It is advisable to request a certificate of analysis to ensure purity meets the requirements of your synthetic route.

References

Methodological & Application

Synthesis Protocol for 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-1,2,4-triazole-5-methanamine is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a methylated triazole ring coupled with a primary amine, offers a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, prized for its metabolic stability and ability to engage in various biological interactions. The primary amine functionality serves as a crucial handle for further chemical modifications, enabling the construction of complex molecular architectures with tailored therapeutic properties. This guide provides a comprehensive, two-step synthesis protocol for this compound, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and offers detailed, step-by-step instructions to ensure reproducibility and success in the laboratory.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formylation of 1-methyl-1H-1,2,4-triazole to yield the key intermediate, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. This is followed by a reductive amination of the aldehyde to afford the target primary amine. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reductive Amination 1-Methyl-1H-1,2,4-triazole 1-Methyl-1H-1,2,4-triazole Aldehyde_Intermediate 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde 1-Methyl-1H-1,2,4-triazole->Aldehyde_Intermediate 1. n-BuLi, THF, -78 °C 2. DMF 3. Quench n-Butyllithium n-Butyllithium DMF DMF Final_Product This compound Aldehyde_Intermediate->Final_Product NH4Cl, MeOH NaBH4 Ammonia_Source NH4Cl Reducing_Agent NaBH4

Application Notes and Protocols for the N-Methylation of 1H-1,2,4-triazole using Methyl Iodide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth technical overview and detailed protocols for the N-methylation of 1H-1,2,4-triazole using methyl iodide. It is designed for researchers, scientists, and drug development professionals, offering insights into the reaction's mechanistic nuances, practical execution, and rigorous safety considerations.

Theoretical Background and Mechanistic Insights

The N-methylation of 1H-1,2,4-triazole is a fundamental transformation in synthetic chemistry, pivotal in the development of various pharmacologically active compounds. The triazole ring's biological significance often hinges on the specific nitrogen atom that is functionalized, influencing the molecule's binding affinity, solubility, and metabolic stability.[1]

The reaction with methyl iodide, a potent electrophile, proceeds via a nucleophilic substitution (SN2) mechanism. The 1H-1,2,4-triazole anion, generated in situ by a base, acts as the nucleophile. A critical aspect of this reaction is its regioselectivity. The triazole ring presents three potential nucleophilic nitrogen atoms (N1, N2, and N4), leading to the possible formation of three different methylated isomers.[1][2][3] The thermodynamically more stable products are typically the 1-methyl and 4-methyl isomers.

The regiochemical outcome is a delicate interplay of electronic and steric factors, influenced by the choice of base, solvent, and reaction temperature.[1] Deprotonation with a strong base, such as sodium methoxide, generates the triazolate anion. The subsequent alkylation with methyl iodide can then occur at any of the three nitrogen atoms.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products 1H-1,2,4-triazole 1H-1,2,4-triazole Deprotonation Deprotonation 1H-1,2,4-triazole->Deprotonation Methyl Iodide Methyl Iodide Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Methyl Iodide->Nucleophilic Attack (SN2) Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Deprotonation Deprotonation->Nucleophilic Attack (SN2) Triazolate Anion 1-methyl-1H-1,2,4-triazole 1-methyl-1H-1,2,4-triazole Nucleophilic Attack (SN2)->1-methyl-1H-1,2,4-triazole 4-methyl-4H-1,2,4-triazole 4-methyl-4H-1,2,4-triazole Nucleophilic Attack (SN2)->4-methyl-4H-1,2,4-triazole 2-methyl-2H-1,2,4-triazole (minor) 2-methyl-2H-1,2,4-triazole (minor) Nucleophilic Attack (SN2)->2-methyl-2H-1,2,4-triazole (minor)

Figure 1: Reaction pathway for the N-methylation of 1H-1,2,4-triazole.

Safety Precautions: Handling Methyl Iodide

Methyl iodide is a highly toxic and volatile substance that must be handled with extreme caution in a well-ventilated chemical fume hood.[4][5][6]

Personal Protective Equipment (PPE):

  • Gloves: Use double-gloving with nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant and chemical-resistant lab coat should be worn.

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a respirator with an appropriate organic vapor cartridge is essential.[6]

Handling and Storage:

  • Always work with the smallest quantity necessary.

  • Use syringes or cannulas for transfers to minimize exposure.

  • Store methyl iodide in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Ensure the container is tightly sealed and clearly labeled with all appropriate hazard warnings.

Emergency Procedures:

  • Inhalation: Immediately move the affected person to fresh air and seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to favor the formation of the 1-methyl isomer.[7][8]

Materials and Reagents:

  • 1H-1,2,4-triazole

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide

  • Anhydrous methanol

  • Chloroform

  • Deionized water

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Addition funnel

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Short-path distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole in anhydrous methanol.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add a stoichiometric equivalent of sodium methoxide solution dropwise via an addition funnel, maintaining the temperature below 5 °C.[1][8] Stir the resulting mixture for 30 minutes at 0 °C. The formation of the sodium salt of the triazole is crucial for the subsequent reaction.[8]

  • Methylation: While keeping the reaction at 0 °C, add a slight excess (1.05-1.1 equivalents) of methyl iodide dropwise. A significant exotherm may be observed, which should be controlled by the rate of addition and the cooling bath.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 12-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with chloroform multiple times. The use of a continuous liquid-liquid extractor is recommended for this step due to the water solubility of the product.[7][8]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

    • Purify the crude product by short-path distillation under reduced pressure to yield spectroscopically pure 1-methyl-1H-1,2,4-triazole.[7][8]

G cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation cluster_methylation 3. Methylation cluster_workup 4. Work-up cluster_purification 5. Purification Dissolve 1H-1,2,4-triazole in anhydrous methanol Dissolve 1H-1,2,4-triazole in anhydrous methanol Cool to 0°C Cool to 0°C Dissolve 1H-1,2,4-triazole in anhydrous methanol->Cool to 0°C Add NaOMe dropwise Add NaOMe dropwise Cool to 0°C->Add NaOMe dropwise Add Methyl Iodide dropwise at 0°C Add Methyl Iodide dropwise at 0°C Add NaOMe dropwise->Add Methyl Iodide dropwise at 0°C Warm to RT and reflux for 12-16h Warm to RT and reflux for 12-16h Add Methyl Iodide dropwise at 0°C->Warm to RT and reflux for 12-16h Remove Methanol Remove Methanol Warm to RT and reflux for 12-16h->Remove Methanol Add Water and Extract with Chloroform Add Water and Extract with Chloroform Remove Methanol->Add Water and Extract with Chloroform Dry Organic Layer Dry Organic Layer Add Water and Extract with Chloroform->Dry Organic Layer Concentrate Filtrate Concentrate Filtrate Dry Organic Layer->Concentrate Filtrate Short-path Distillation Short-path Distillation Concentrate Filtrate->Short-path Distillation

Figure 2: Step-by-step experimental workflow for the N-methylation of 1H-1,2,4-triazole.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the methylated triazole isomers.

Technique Purpose Expected Observations
1H NMR Isomer identification and purity assessment.The chemical shifts of the methyl group and the triazole ring protons are distinct for each isomer. For 1-methyl-1,2,4-triazole, two singlets for the ring protons and one singlet for the methyl group are expected.[9]
13C NMR Structural confirmation.The number and chemical shifts of the carbon signals will differ between the N1, N2, and N4 methylated products.[9][10]
Mass Spectrometry (MS) Molecular weight confirmation.The molecular ion peak corresponding to the methylated product (C3H5N3) should be observed.
GC-MS Purity analysis and separation of isomers.Can be used to determine the ratio of the different methylated isomers in the product mixture.
X-ray Crystallography Unambiguous structural determination.Provides definitive proof of the regiochemistry of methylation, especially for solid derivatives.[2][3]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete deprotonation.Ensure the use of a strong, anhydrous base and dry solvent.
Loss of product during work-up.Use continuous liquid-liquid extraction to recover the water-soluble product.[7][8]
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC or GC-MS.
Deactivated methyl iodide.Use freshly distilled or a new bottle of methyl iodide.
Mixture of Isomers Non-selective reaction conditions.Modify the base, solvent, or temperature to influence the regioselectivity. The use of microwave irradiation has been reported to sometimes offer better regioselectivity.[11]
Formation of Quaternary Salt Use of excess methyl iodide.Use a stoichiometric amount or only a slight excess of methyl iodide. The quaternary salt, 1,4-dimethyl-1,2,4-triazolium iodide, can form as a byproduct.[8]

References

One-pot synthesis of 1,5-disubstituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 1,5-Disubstituted 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Specifically, the 1,5-disubstituted isomer offers a unique vector for molecular elaboration, enabling fine-tuning of steric and electronic properties crucial for potent and selective drug candidates. Traditional multi-step syntheses of these heterocycles are often hampered by the need to isolate and purify intermediates, which can lead to lower overall yields, increased solvent waste, and longer development timelines.

One-pot syntheses have emerged as a powerful strategy to overcome these limitations.[1] By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods enhance operational simplicity, maximize atom economy, and reduce waste, aligning with the principles of green chemistry. This application note provides detailed protocols and mechanistic insights for two robust and reliable one-pot methodologies for preparing 1,5-disubstituted 1,2,4-triazoles, designed for researchers and professionals in drug discovery and development.

Strategic Approach 1: Catalyst-Controlled Regioselective [3+2] Cycloaddition

A sophisticated approach to triazole synthesis involves the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts. A key challenge in 1,2,4-triazole synthesis is controlling the regiochemistry. Liu et al. demonstrated a remarkable catalytic system where the choice of metal catalyst dictates the isomeric outcome. While Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, the use of a copper(II) catalyst selectively directs the reaction to afford the desired 1,5-disubstituted regioisomer.[2][3] This catalytic control provides a modular and highly efficient route to the target compounds from diverse and readily available substrates.[2]

Mechanistic Rationale: The Role of the Copper Catalyst

The proposed mechanism hinges on the distinct reactivity of the copper catalyst. The reaction is believed to initiate with the formation of a copper-isocyanide complex. This complex then undergoes a [3+2] cycloaddition with the aryldiazonium salt. The regiochemical outcome is dictated by the electronic and steric influences of the copper center during the formation of the new carbon-nitrogen bonds, ultimately leading to the preferential formation of the 1,5-disubstituted triazole ring after cyclization and catalyst turnover.

G cluster_0 Reaction Pathway R1NC R¹-NC (Isocyanide) Intermediate1 [Cu(II)-Isocyanide Complex] R1NC->Intermediate1 Coordination ArN2 Ar-N₂⁺ (Diazonium Salt) Intermediate2 Cycloaddition Intermediate ArN2->Intermediate2 [3+2] Cycloaddition Cu_cat Cu(II) Catalyst Cu_cat->Intermediate1 Intermediate1->Intermediate2 [3+2] Cycloaddition Product 1,5-Disubstituted-1,2,4-Triazole Intermediate2->Product Cyclization & Catalyst Turnover

Caption: Proposed mechanism for Cu(II)-catalyzed synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from the catalyst-controlled methodology for regioselective triazole synthesis.[2][3]

Materials:

  • Substituted Aryldiazonium Tetrafluoroborate (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add copper(II) acetate (18.2 mg, 0.1 mmol).

  • Add anhydrous DCM (5 mL) to the flask, followed by the isocyanide (1.2 mmol).

  • Add the aryldiazonium tetrafluoroborate salt (1.0 mmol) to the mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Causality Check: The use of an anhydrous solvent is critical as diazonium salts can be sensitive to water. The inert atmosphere prevents potential side reactions with oxygen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted 1,2,4-triazole. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Summary: Substrate Scope & Efficiency
EntryAryl Diazonium Salt (Ar)Isocyanide (R¹)Yield (%)[2]
1Phenyltert-Butyl79
24-Tolyltert-Butyl75
34-Methoxyphenyltert-Butyl72
44-ChlorophenylCyclohexyl78
5PhenylBenzyl71

Strategic Approach 2: Condensation of Oxamide-Derived Amidines and Hydrazines

For applications requiring high practicality, scalability, and mild reaction conditions, a method developed by Xu et al. provides an excellent solution.[4][5] This one-pot process involves the reaction of stable, often crystalline, oxamide-derived amidine reagents with various hydrazine hydrochloride salts. The reaction proceeds efficiently in polar solvents under gentle heating, delivering the 1,5-disubstituted 1,2,4-triazole products with complete regioselectivity and in good yields.[4]

Mechanistic Rationale: Condensation and Cyclodehydration

The reaction proceeds through a well-defined condensation-cyclization pathway. The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic carbon atoms of the amidine reagent. This is followed by an intramolecular condensation and subsequent dehydration, which drives the formation of the stable aromatic 1,2,4-triazole ring. The use of a hydrochloride salt of the hydrazine and a polar protic solvent like acetic acid or methanol facilitates the proton transfers necessary for the condensation and dehydration steps.[4]

G cluster_workflow Experimental Workflow Amidine Amidine Reagent Adduct Initial Adduct Amidine->Adduct Hydrazine R¹-NHNH₂·HCl (Hydrazine Salt) Hydrazine->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation Product 1,5-Disubstituted-1,2,4-Triazole Cyclized->Product Dehydration H2O H₂O Cyclized->H2O start Combine Reactants in Solvent heat Heat (e.g., 60 °C) start->heat monitor Monitor by TLC/LCMS heat->monitor workup Aqueous Workup monitor->workup purify Purify & Characterize workup->purify

Caption: Reaction mechanism and experimental workflow.

Experimental Protocol: Amidine-Hydrazine Condensation

This protocol is based on the practical synthesis reported by Merck process research.[4][5]

Materials:

  • Oxamide-derived Amidine Reagent (1.0 mmol, 1.0 equiv)

  • Aryl or Aliphatic Hydrazine Hydrochloride (1.05 mmol, 1.05 equiv)

  • Methanol (MeOH) or Acetic Acid (AcOH) (5 mL)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a 25 mL flask equipped with a magnetic stir bar and a reflux condenser, combine the amidine reagent (1.0 mmol) and the hydrazine hydrochloride salt (1.05 mmol).

  • Add the chosen solvent (Methanol or Acetic Acid, 5 mL).

  • Causality Check: Acetic acid often accelerates the reaction rate compared to alcohols like methanol, but methanol can be preferable for acid-sensitive substrates.[4] The choice of solvent is a key optimization parameter.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction by TLC or LCMS. The reaction is typically complete within 2-16 hours.

  • After completion, cool the mixture to room temperature.

  • If using acetic acid, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold water.

  • If no solid forms, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between EtOAc (20 mL) and water (20 mL).

  • Separate the layers, and wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation: The crude product can often be purified by simple recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield the analytically pure 1,5-disubstituted 1,2,4-triazole. Confirm identity and purity via NMR, MP, and HRMS analysis.

Data Summary: Substrate Scope & Efficiency
EntryAmidine Reagent (R⁵-substituent)Hydrazine (R¹-substituent)SolventYield (%)[4][5]
1CarboxamidePhenylAcOH95
2Carboxamide4-FluorophenylAcOH92
3Ethyl CarboxylatePhenylMeOH85
4Ethyl Carboxylate2-PyridylMeOH78
5CarboxamideMethylAcOH88

Conclusion

The one-pot synthetic methodologies detailed in this application note provide efficient, versatile, and scalable routes to a wide variety of 1,5-disubstituted 1,2,4-triazoles. The copper-catalyzed [3+2] cycloaddition offers a highly modular approach where regiochemistry is controlled by the catalyst choice. The condensation of oxamide-derived amidines with hydrazines represents a practical and robust method suitable for scale-up, utilizing stable intermediates and mild conditions. By understanding the mechanistic underpinnings of these reactions, researchers can rationally select and optimize conditions to accelerate the synthesis of novel triazole-based compounds for drug discovery and materials science.

References

The Alchemist's Spark: A Modern Guide to Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Bunsen Burner

In the relentless pursuit of novel chemical entities, the triazole core stands as a "privileged scaffold," a recurring motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The traditional synthesis of these vital heterocycles, often reliant on prolonged heating under reflux, has long been a bottleneck in discovery pipelines. This application note serves as a detailed guide to a transformative technology: Microwave-Assisted Organic Synthesis (MAOS). By harnessing the power of microwave irradiation, we can now construct complex triazole architectures with unprecedented speed, efficiency, and elegance. This document moves beyond a simple recitation of procedures; it is an in-depth exploration of the science, offering not just the "how," but the critical "why" that underpins modern synthetic chemistry. We will delve into the core mechanisms, provide field-proven protocols, and champion a greener, more sustainable approach to chemical synthesis.

The Microwave Advantage: A Paradigm Shift in Chemical Synthesis

Conventional heating methods transfer energy indirectly, relying on the slow processes of conduction and convection.[3] This often leads to uneven temperature distribution, localized overheating at the vessel walls, and the formation of unwanted byproducts. Microwave synthesis, in contrast, offers a fundamentally different mode of energy transfer.

The Engine of Acceleration: Dielectric Heating

Microwave energy interacts directly with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and rotate.[4][5] This molecular friction generates heat volumetrically and uniformly throughout the sample.[3][4] The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates heat.

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration and collision under the influence of the oscillating electric field, contributing significantly to the heating process.

This direct and instantaneous heating leads to a rapid rise in temperature, often far exceeding the boiling point of the solvent in a sealed, pressurized vessel. It is this ability to reach and maintain high temperatures with precise control that dramatically accelerates reaction rates, often reducing synthesis times from hours or even days to mere minutes.[2][6]

A Greener Approach to Chemistry

MAOS is not just about speed; it is a cornerstone of Green Chemistry.[4][7][8] By significantly reducing reaction times, energy consumption is drastically lowered.[4][9] The enhanced efficiency and selectivity often lead to cleaner reactions with fewer byproducts, simplifying purification and reducing solvent waste.[4][5] Furthermore, the ability to perform reactions under solvent-free conditions is a significant step towards a more sustainable synthetic practice.[4]

The Synthesis of 1,2,3-Triazoles: A Tale of Two Catalysts

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the classical method for synthesizing 1,2,3-triazoles. However, the thermal reaction is slow and often produces a mixture of 1,4- and 1,5-regioisomers. The advent of metal catalysis, particularly under microwave irradiation, has revolutionized this transformation, offering exquisite control over regioselectivity.

The "Click" Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction is the quintessential "click" reaction, reliably affording 1,4-disubstituted-1,2,3-triazoles .[10][11] The reaction is characterized by its high efficiency, broad functional group tolerance, and simple work-up procedures.

While initially thought to proceed through a mononuclear copper species, extensive evidence now supports a dinuclear copper mechanism as the kinetically favored pathway.[10][12] This mechanism explains the remarkable rate acceleration (107 to 108-fold over the uncatalyzed reaction) and strict regioselectivity.[11]

CuAAC_Mechanism

Application Note & Protocol 1: One-Pot, Three-Component Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol is advantageous as it avoids the isolation of potentially hazardous organic azides by generating them in situ.

Materials:

  • Appropriate alkyl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Sodium azide (1.1 mmol)

  • Copper(II) sulfate solution (1N, 200 µL)

  • Copper wire (50 mg)

  • tert-Butanol (1.5 mL)

  • Water (1.5 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Instrumentation:

  • Dedicated mono-mode microwave reactor (e.g., CEM Discover)

Procedure:

  • To the 10 mL microwave vial, add the alkyl halide (1.0 mmol), terminal alkyne (1.1 mmol), and sodium azide (1.1 mmol).

  • Add the copper wire, followed by tert-butanol and water.

  • Add the copper(II) sulfate solution.

  • Seal the vial tightly with a crimp top.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes with a power of 100 W.

  • After the irradiation period, allow the vial to cool to 50 °C using gas jet cooling.

  • Once cooled, open the vial and dilute the reaction mixture with 20 mL of water.

  • Filter the resulting precipitate.

  • Wash the solid residue with cold water (20 mL), 0.25 N HCl (10 mL), and finally with petroleum ether (50 mL) to yield the pure 1,4-disubstituted-1,2,3-triazole.

Reactant Combination ExampleProductMicrowave Time (min)Yield (%)
Benzyl bromide + Phenylacetylene1-Benzyl-4-phenyl-1H-1,2,3-triazole20>95
1-Bromobutane + 1-Heptyne1-Butyl-4-pentyl-1H-1,2,3-triazole20~90
The Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of 1,5-disubstituted-1,2,3-triazoles , ruthenium catalysis is the method of choice.[11] A key advantage of the RuAAC is its ability to utilize both terminal and internal alkynes, providing access to fully substituted triazoles.[13][14]

The RuAAC reaction proceeds through a distinctly different mechanism than its copper-catalyzed counterpart. It involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[13][14][15][16] The reductive elimination step is believed to be rate-determining.[14][15][16]

RuAAC_Mechanism

Application Note & Protocol 2: Microwave-Assisted Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

This protocol is adapted for microwave synthesis and is particularly effective for aryl azides, which can be challenging substrates in other methods.

Materials:

  • Aryl azide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • [Cp*RuCl]4 catalyst (2.5 mol % Ru)

  • Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

Instrumentation:

  • Dedicated mono-mode microwave reactor

Procedure:

  • In the 10 mL microwave vial, dissolve the aryl azide (1.0 mmol) and terminal alkyne (1.1 mmol) in DMF (3 mL).

  • Add the [Cp*RuCl]4 catalyst.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 110 °C for 20 minutes.

  • After cooling, the reaction mixture can be purified directly by silica gel chromatography to isolate the 1,5-disubstituted-1,2,3-triazole.

Reactant Combination ExampleProductMicrowave Time (min)Yield (%)
Phenyl azide + Phenylacetylene1,5-Diphenyl-1H-1,2,3-triazole20High
4-Methoxyphenyl azide + 1-Hexyne1-(4-Methoxyphenyl)-5-butyl-1H-1,2,3-triazole20High

The Synthesis of 1,2,4-Triazoles: Versatile Building Blocks

1,2,4-Triazoles are another isomeric class with significant biological activity. Their microwave-assisted synthesis often involves the condensation of hydrazides with various nitrogen-containing reagents.

Application Note & Protocol 3: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol details the synthesis from aromatic hydrazides and nitriles.

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave process vial with a magnetic stir bar

Instrumentation:

  • Dedicated mono-mode microwave reactor

Procedure:

  • To the 20 mL microwave vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.

  • After cooling, the precipitated product is filtered.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.

Quantitative Comparison: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional methods. The following table summarizes several examples from the literature, highlighting the dramatic reduction in reaction time and improvement in yields.

Triazole DerivativeConventional MethodMicrowave-Assisted MethodReference
Time Yield (%) Time
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione290 min7810-25 min
1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hoursN/A1 min
Phthalocyanine-substituted triazoles48 hours64-8010-13 min
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hoursN/A33-90 sec

Safety in the Microwave-Assisted Laboratory

While MAOS is a powerful tool, adherence to strict safety protocols is paramount.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to contain potential vessel failures.[17][18]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use.[17]

  • Pressure Management: Be aware of the potential for rapid pressure buildup, especially with volatile solvents. Do not exceed the recommended fill volume for the reaction vessel.

  • Flammable Solvents: Exercise extreme caution when using flammable solvents. Ensure the microwave reactor is placed in a well-ventilated fume hood.

  • Avoid Metals: Do not place any metal objects, including spatulas or magnetic stir bars with metal cores, inside the microwave cavity unless they are specifically designed for microwave use.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.

Conclusion: The Future of Synthesis is Now

Microwave-assisted synthesis represents a significant leap forward in the preparation of triazole compounds. The dramatic acceleration of reaction rates, coupled with increased yields and a greener chemical footprint, makes it an indispensable tool for the modern chemist. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this technology, accelerating discovery and innovation in the fields of medicine, agriculture, and materials science. By understanding the principles behind the practice, we can move from simply following a recipe to intelligently designing the next generation of synthetic transformations.

References

The Versatile Scaffold: Application Notes and Protocols for 1,2,4-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a "privileged" scaffold in medicinal chemistry, forming the backbone of a multitude of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective therapeutic agents.[2] This guide provides an in-depth exploration of the applications of 1,2,4-triazole derivatives in various therapeutic areas, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Part 1: The 1,2,4-Triazole Core in Antifungal Drug Discovery

The rise of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of novel antifungal agents.[3] 1,2,4-Triazole derivatives have long been a cornerstone of antifungal therapy, with prominent examples including fluconazole, itraconazole, and voriconazole.[4]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazole derivatives is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[7]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking its catalytic activity.[6] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately impairing membrane function and inhibiting fungal growth.[6][7]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential component Triazole 1,2,4-Triazole Derivative Triazole->Inhibition Inhibition->CYP51 Inhibits

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Protocol: Synthesis of a Novel 1,2,4-Triazole-Thione Derivative

This protocol describes a general method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones, a class of compounds that has shown promising antifungal activity.[8]

Materials:

  • Aromatic acid hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (80%)

  • Absolute ethanol

Procedure:

  • Synthesis of Potassium Dithiocarbazinate:

    • Dissolve the aromatic acid hydrazide (0.1 mol) in a solution of KOH (0.15 mol) in absolute ethanol (100 mL).

    • Cool the solution in an ice bath and add CS2 (0.15 mol) dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

  • Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thione:

    • Reflux a mixture of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (0.1 mol) in water (20 mL) for 4-6 hours, or until the evolution of hydrogen sulfide (H2S) gas ceases (test with lead acetate paper).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) to a pH of 5-6.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Test compound (1,2,4-triazole derivative)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well for growth control and an uninoculated well for sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Part 2: The Emergence of 1,2,4-Triazoles in Anticancer Drug Discovery

The 1,2,4-triazole scaffold is a prominent feature in a growing number of anticancer agents due to its ability to interact with various biological targets implicated in cancer progression.[9] Several FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate a 1,2,4-triazole moiety.[8]

Diverse Mechanisms of Anticancer Action

Unlike their antifungal counterparts with a primary target, 1,2,4-triazole-based anticancer agents exhibit a wide range of mechanisms of action, including:

  • Enzyme Inhibition: They can inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), carbonic anhydrases, and topoisomerases.[9][10]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

  • DNA Intercalation: Certain 1,2,4-triazole hybrids have been shown to intercalate into DNA, disrupting DNA replication and transcription.

  • Induction of Apoptosis: Many derivatives can trigger programmed cell death through various signaling pathways.[9]

Anticancer_Mechanisms cluster_0 1,2,4-Triazole Derivatives cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Triazole Kinases Kinase Inhibition (e.g., EGFR, BRAF) Triazole->Kinases Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin DNA DNA Intercalation Triazole->DNA Apoptosis Apoptosis Induction Triazole->Apoptosis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Tubulin->CellCycleArrest CellDeath Cancer Cell Death DNA->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Protocol: Synthesis of a Novel Indolyl-1,2,4-triazole Derivative

This protocol outlines the synthesis of indolyl-1,2,4-triazole derivatives, which have shown potential as anti-proliferative agents.[11]

Materials:

  • Indole-3-carboxaldehyde

  • Thiosemicarbazide

  • Potassium hydroxide (KOH)

  • Substituted phenacyl bromide

  • Ethanol

Procedure:

  • Synthesis of Indole-3-thiosemicarbazone:

    • Reflux a mixture of indole-3-carboxaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (50 mL) with a few drops of glacial acetic acid for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone.

  • Synthesis of 5-(Indol-3-yl)-4H-1,2,4-triazole-3-thiol:

    • Reflux the indole-3-thiosemicarbazone (5 mmol) in an aqueous solution of KOH (8%, 20 mL) for 3-4 hours.

    • Cool the solution and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.

  • Synthesis of 3-((Substituted-benzyl)thio)-5-(indol-3-yl)-4H-1,2,4-triazole:

    • Stir a mixture of the 5-(indol-3-yl)-4H-1,2,4-triazole-3-thiol (2 mmol), KOH (2 mmol), and the appropriate substituted phenacyl bromide (2 mmol) in ethanol (30 mL) at room temperature for 8-10 hours.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF-water) to yield the final product.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (1,2,4-triazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Part 3: Expanding Horizons: 1,2,4-Triazoles in Other Therapeutic Areas

The versatility of the 1,2,4-triazole scaffold extends beyond antifungal and anticancer applications. Researchers are actively exploring its potential in a range of other diseases.

Neurodegenerative Diseases

Several 1,2,4-triazole derivatives have demonstrated neuroprotective effects in models of ischemic stroke and Parkinson's disease.[12][13][14] Their mechanisms of action include scavenging reactive oxygen species (ROS), restoring mitochondrial membrane potential, and activating the Nrf2 antioxidant response element pathway.[12][15][16] Some derivatives have also been investigated as inhibitors of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[13][14]

Tuberculosis

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Certain 1,2,4-triazole derivatives have shown promising in vitro activity against Mycobacterium tuberculosis.[17][18] Molecular docking studies suggest that these compounds may target enzymes such as cytochrome P450 CYP121.[18]

Inflammation

1,2,4-triazole derivatives have also been investigated for their anti-inflammatory properties.[19] Some compounds have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19]

Conclusion

The 1,2,4-triazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its adaptability allows for the fine-tuning of pharmacological properties to target a wide array of biological molecules with high potency and selectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core in drug discovery.

References

The Versatility of 1-Methyl-1H-1,2,4-triazole-5-methanamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity with a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the 1,2,4-triazole moiety stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active agents.[1][2] Among the diverse building blocks incorporating this valuable heterocycle, 1-Methyl-1H-1,2,4-triazole-5-methanamine (CAS No: 244639-03-0) has emerged as a particularly versatile and strategic intermediate.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound as a building block in organic synthesis. We will move beyond theoretical discussions to offer detailed, field-proven protocols for key synthetic transformations, underpinned by mechanistic rationale and practical insights. Our focus is to empower chemists to leverage the unique reactivity of this compound to construct complex molecular architectures with efficiency and predictability.

The primary amine functionality, tethered to the C5 position of the N1-methylated triazole ring, serves as a versatile synthetic handle. This configuration allows for a multitude of classic and modern synthetic transformations, enabling the facile introduction of the triazole core into target molecules. The N-methylation at the 1-position not only blocks a potential site of undesired reactivity but also modulates the electronic properties of the triazole ring, influencing its interactions with biological targets.[3]

This guide will focus on two fundamental and widely applicable transformations: amide bond formation and reductive amination . These protocols have been designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds for further investigation.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 244639-03-0[4][5]
Molecular Formula C₄H₈N₄[6]
Molecular Weight 112.13 g/mol [6]
Appearance (Typically) Off-white to pale yellow solidGeneral Supplier Data
Storage Keep in a dark place, under an inert atmosphere, at room temperature.General Supplier Data

Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Application Protocol 1: Amide Bond Formation via Amide Coupling

The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry. The primary amine of this compound readily participates in coupling reactions with carboxylic acids, acyl chlorides, or activated esters to furnish the corresponding amides. This protocol details a general procedure using a common carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent, HOBt (Hydroxybenzotriazole).

Causality and Experimental Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is a dehydration reaction that requires harsh conditions. To achieve this transformation under mild conditions, the carboxylic acid must first be "activated." This is accomplished by converting the hydroxyl group of the carboxylic acid into a better leaving group.

In this protocol:

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt then reacts with this intermediate to form an activated HOBt ester. This step is crucial as it minimizes side reactions and, particularly in chiral systems, reduces the risk of racemization.

  • The primary amine of this compound then undergoes nucleophilic attack on the activated ester, forming the desired amide bond and releasing HOBt. The by-product of EDC is a water-soluble urea derivative, which simplifies purification.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) EDC_HOBt EDC + HOBt in DCM/DMF Carboxylic_Acid->EDC_HOBt Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Base DIPEA (optional) Room Temperature Activated_Ester->Base Nucleophilic Attack Triazole_Amine This compound Final_Amide Target Amide Product Base->Final_Amide Quench Aqueous Wash Final_Amide->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes. The solution should become clear as the activated ester forms.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

    • Add the amine solution to the activated carboxylic acid mixture.

    • If the carboxylic acid or amine salt is used, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to neutralize the acid.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Application Protocol 2: Schiff Base Formation and Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the primary amine of this compound and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine. This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

Causality and Experimental Rationale

The reaction proceeds through a well-established mechanism:

  • Schiff Base (Imine) Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate.[7] Subsequent dehydration, often acid-catalyzed, yields the C=N double bond of the imine. This equilibrium-driven step is often facilitated by removing the water formed or by using a mild dehydrating agent.

  • Reduction: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is particularly effective for the reduction of imines and iminium ions in the presence of unreacted aldehydes.[7] Its steric bulk and reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevent the significant reduction of the starting aldehyde, leading to higher yields of the desired secondary amine and fewer side products (like the corresponding alcohol).

Reductive_Amination_Workflow cluster_imine Schiff Base Formation cluster_reduction In-Situ Reduction cluster_workup Work-up & Purification Amine This compound Solvent DCE/MeOH Acetic Acid (cat.) Amine->Solvent Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Solvent Imine Imine Intermediate (in situ) Solvent->Imine STAB Sodium Triacetoxyborohydride (STAB) Imine->STAB Hydride Transfer Secondary_Amine Target Secondary Amine STAB->Secondary_Amine Quench Aqueous NaHCO₃ Quench Secondary_Amine->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation and Imine Formation:

    • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

    • Dissolve the reactants in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH) (approx. 0.1-0.5 M concentration).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq or 1-2 drops) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • After the initial stirring period for imine formation, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 10-15 minutes. Note: The addition may cause some effervescence.

    • Allow the reaction to stir at room temperature for an additional 6-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction for the disappearance of the starting materials and the formation of the product using TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • If the product is in an organic solvent like DCE, separate the layers. Extract the aqueous layer with additional portions of the organic solvent (e.g., 3 x DCM or EtOAc).

    • If the reaction was performed in methanol, remove the solvent under reduced pressure, then partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Conclusion and Future Outlook

This compound is a high-value building block that offers a reliable and efficient entry point for incorporating the N-methylated 1,2,4-triazole scaffold into a wide range of molecular targets. The protocols detailed herein for amide bond formation and reductive amination represent foundational, yet powerful, strategies for its utilization. The broad applicability of these methods provides chemists in pharmaceutical and materials research with robust tools to accelerate their discovery programs. The inherent biological relevance of the triazole core ensures that novel derivatives synthesized from this building block will remain promising candidates for future therapeutic and technological advancements.[8]

References

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1][2] This is attributed to its unique physicochemical properties, including its capacity to engage in various non-covalent interactions, which enhances binding affinity to biological targets and improves solubility.[2][3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5]

The versatility of the 1,2,4-triazole nucleus allows it to serve as a bioisostere for amide, ester, or carboxylic acid groups, enabling it to interact with a wide array of biological targets, primarily enzymes.[2] A well-established mechanism of action for many 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, is the potent inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death.[1][2]

Given the therapeutic potential of 1,2,4-triazole derivatives, high-throughput screening (HTS) of extensive compound libraries is a critical step in identifying novel drug candidates. This document provides detailed application notes and robust protocols for various HTS assays tailored for the evaluation of 1,2,4-triazole libraries, with a focus on both biochemical and cell-based screening methodologies.

Section 1: Principles of High-Throughput Screening for 1,2,4-Triazole Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their biological activity.[6][7] The primary goal of an HTS campaign is to identify "hits"—compounds that exhibit a desired activity against a specific biological target.[8][9] The overall workflow of an HTS campaign can be broken down into several key stages.[6][9][10]

HTS_Workflow cluster_prep Assay Development & Miniaturization cluster_screen Screening Campaign cluster_validation Hit Validation & Follow-up AssayDev Assay Development Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization PilotScreen Pilot Screen (~2,000 compounds) Miniaturization->PilotScreen Z' > 0.5 PrimaryScreen Primary Screen (Full Library) PilotScreen->PrimaryScreen HitConfirmation Hit Confirmation & Dose-Response PrimaryScreen->HitConfirmation Identify 'Actives' SAR Preliminary SAR Analysis HitConfirmation->SAR

A successful HTS assay must be robust, reproducible, and cost-effective. Key performance metrics include the Z'-factor, which quantifies the separation between positive and negative controls, and the signal-to-noise ratio.[7][10] For screening 1,2,4-triazole libraries, both biochemical and cell-based assays are highly relevant and offer distinct advantages.

Section 2: Biochemical Assays for 1,2,4-Triazole Library Screening

Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to assess the direct interaction of test compounds with the target.[7] These assays are particularly well-suited for identifying direct inhibitors of enzymes, a common mechanism of action for 1,2,4-triazole derivatives.[1][11]

Fluorescence-Based Enzyme Inhibition Assays

Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, speed, and adaptability to automation.[12][13][14] These assays typically monitor the change in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon enzymatic activity.[13][14]

This protocol describes a general method for identifying 1,2,4-triazole inhibitors of a protease using a fluorogenic substrate.

Principle: A non-fluorescent substrate is cleaved by the protease to release a fluorescent product. Inhibitors of the protease will prevent this cleavage, resulting in a decrease in the fluorescence signal.

Materials:

  • Purified protease

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer (optimized for protease activity)

  • 1,2,4-triazole compound library (in DMSO)

  • Positive control inhibitor (known inhibitor of the protease)

  • Negative control (DMSO)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence intensity detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of each compound from the 1,2,4-triazole library into the wells of a 384-well plate using an acoustic liquid handler or pin tool.

    • Dispense 50 nL of the positive control inhibitor into designated control wells.

    • Dispense 50 nL of DMSO into designated negative control wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of the protease in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the protease solution into each well containing the compounds and controls.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Dispensing:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.

  • Incubation and Signal Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Luminescence-Based Assays

Luminescence-based assays, including bioluminescence and chemiluminescence, are powerful tools in drug discovery, offering high sensitivity and a large dynamic range.[15][16][17] A key advantage of these assays is the absence of an external light source for excitation, which reduces background interference and eliminates issues of phototoxicity and photobleaching.[15][16][17]

This protocol is designed to identify 1,2,4-triazole inhibitors of a protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to detect the remaining ATP, producing a luminescent signal that is inversely correlated with kinase activity.

Materials:

  • Purified protein kinase

  • Kinase substrate (peptide or protein)

  • Assay buffer (optimized for kinase activity, containing MgCl₂)

  • ATP

  • 1,2,4-triazole compound library (in DMSO)

  • Positive control inhibitor (e.g., staurosporine)

  • Negative control (DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of each compound, positive control, and negative control into the appropriate wells of a 384-well plate.

  • Kinase/Substrate/ATP Mix Preparation and Dispensing:

    • Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer at 2X the final concentration.

    • Dispense 10 µL of the master mix into each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescent Signal Generation and Detection:

    • Allow the luminescent ATP detection reagent to equilibrate to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound. A lower luminescent signal indicates higher kinase activity and lower inhibition.

Proximity-Based Assays: AlphaScreen

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[18][19] It relies on the transfer of energy from a donor bead to an acceptor bead when they are brought into close proximity.[18][20]

This protocol is designed to identify 1,2,4-triazole compounds that disrupt the interaction between two binding partners.

Materials:

  • Streptavidin-coated donor beads

  • Antibody-conjugated acceptor beads

  • Biotinylated ligand

  • Target protein with an epitope for the antibody

  • Assay buffer

  • 1,2,4-triazole compound library (in DMSO)

  • Negative control (DMSO)

  • 384-well white, opaque plates (e.g., ProxiPlate)

  • Plate reader with AlphaScreen detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Dispense 50 nL of each compound and DMSO into the appropriate wells of a 384-well plate.

  • Reagent Preparation and Dispensing:

    • Prepare a mix of the biotinylated ligand and the target protein in assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Incubate for 30 minutes at room temperature.

    • Prepare a mix of the streptavidin-coated donor beads and antibody-conjugated acceptor beads in assay buffer (in subdued light).

    • Dispense 5 µL of the bead mixture into each well.

  • Incubation and Signal Detection:

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • A decrease in the AlphaScreen signal indicates that the test compound is inhibiting the interaction between the biotinylated ligand and the target protein. Calculate the percent inhibition for each compound.

Section 3: Cell-Based Assays for 1,2,4-Triazole Library Screening

Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on a biological process within a living cell.[6] This is particularly important for assessing parameters like cell permeability, cytotoxicity, and off-target effects early in the drug discovery process.[21]

Reporter Gene Assays

Reporter gene assays are a common type of cell-based assay where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is linked to the activity of a specific signaling pathway or transcription factor.

This protocol is designed to identify 1,2,4-triazole compounds that act as antagonists for a specific nuclear receptor.

Principle: A cell line is engineered to express a nuclear receptor and a luciferase reporter gene under the control of a promoter containing response elements for that receptor. In the presence of an agonist, the receptor is activated and drives the expression of luciferase. An antagonist will block this activation, leading to a decrease in the luminescent signal. A cell-based high-throughput screen has been successfully used to identify 1,2,3-triazole analogs as potent and specific antagonists of the pregnane X receptor.[22][23]

Materials:

  • Stable cell line expressing the nuclear receptor of interest and the luciferase reporter construct

  • Cell culture medium

  • Agonist for the nuclear receptor

  • 1,2,4-triazole compound library (in DMSO)

  • Positive control antagonist

  • Negative control (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound and Agonist Addition:

    • Dispense 50 nL of the compounds, positive control, and negative control into the appropriate wells.

    • Prepare the agonist at a 2X final concentration (typically EC₈₀) in cell culture medium.

    • Add an equal volume of the agonist solution to all wells except for the "no agonist" control wells.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (the volume will depend on the manufacturer's instructions). This reagent typically lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 5-10 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent antagonism for each compound.

Cytotoxicity and Cell Proliferation Assays

It is crucial to assess the cytotoxic effects of hit compounds to eliminate non-specific inhibitors and those with undesirable toxicity profiles.

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[21][24][25]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Hela, A549)[25]

  • Cell culture medium

  • 1,2,4-triazole compound library (in DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Negative control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96- or 384-well clear, flat-bottom cell culture plates

  • Plate reader with absorbance detection at ~570 nm

Step-by-Step Methodology:

  • Cell Plating and Compound Treatment:

    • Seed cells into the wells of a microplate and allow them to adhere.

    • Treat the cells with serial dilutions of the 1,2,4-triazole compounds and controls for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[21]

Section 4: Data Management and Hit Triage

A critical aspect of any HTS campaign is the robust management and analysis of the large datasets generated. This involves several steps:

Data_Triage PrimaryData Primary Screen Data Normalization Normalization & Quality Control (Z') PrimaryData->Normalization HitSelection Hit Selection (e.g., % inhibition > 50%) Normalization->HitSelection DoseResponse Dose-Response Confirmation (IC50/EC50) HitSelection->DoseResponse CounterScreens Counter & Selectivity Screens DoseResponse->CounterScreens SAR_Analysis Structure-Activity Relationship (SAR) Analysis CounterScreens->SAR_Analysis LeadSeries Lead Series Identification SAR_Analysis->LeadSeries

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable starting point for the development of new therapeutic agents. The successful identification of novel and potent 1,2,4-triazole-based drug candidates is heavily reliant on the strategic implementation of well-designed and rigorously validated high-throughput screening assays. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively screen 1,2,4-triazole libraries against a variety of biological targets. By combining appropriate biochemical and cell-based assays, and employing a systematic approach to data analysis and hit validation, the probability of discovering promising lead compounds for further optimization is significantly enhanced.

References

Application Notes & Protocols: Elucidating the Coordination Chemistry of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, featured in numerous antifungal, antiviral, and anticancer drugs.[1][2][3] The versatility of this heterocycle stems from its unique electronic properties and its capacity to act as a robust ligand for metal ions through its multiple nitrogen atoms.[4][5] This guide focuses on 1-Methyl-1H-1,2,4-triazole-5-methanamine (MTMA), a derivative featuring two distinct potential coordination sites: the nitrogen atoms of the triazole ring and the primary amine of the methanamine substituent.

This dual-functionality makes MTMA an intriguing candidate for forming stable chelate rings with transition metals or acting as a bridging ligand to construct polynuclear architectures.[6][7] Understanding its complexation behavior is paramount for designing novel metal-based therapeutics, catalysts, and functional materials. These application notes provide a comprehensive framework for researchers, guiding them from the initial synthesis of metal complexes to their thorough characterization using a suite of spectroscopic and analytical techniques. The causality behind each protocol is explained to empower researchers to not only follow the steps but also to adapt and troubleshoot them effectively.

Strategic Workflow for Complexation Analysis

A systematic investigation into the metal complexation of a novel ligand like MTMA follows a logical progression. The primary objective is to confirm the interaction, followed by determining the stoichiometry and stability of the resulting complex(es) in solution. Finally, the precise three-dimensional structure is elucidated, typically in the solid state. This workflow ensures a comprehensive understanding of the ligand's coordination properties.

G cluster_prep Phase 1: Preparation cluster_solution Phase 2: Solution-State Analysis cluster_solid Phase 3: Structural Elucidation Ligand Ligand Procurement/ Synthesis (MTMA) Synthesis Complex Synthesis & Isolation Ligand->Synthesis Metal Metal Salt Selection (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂) Metal->Synthesis UVVis UV-Vis Spectroscopy (Confirmation & Stoichiometry) Synthesis->UVVis Initial Confirmation IR FT-IR Spectroscopy (Functional Group Analysis) Synthesis->IR Solid-State Analysis NMR NMR Spectroscopy (Solution Structure) Synthesis->NMR Solution Analysis Potentiometry Potentiometric Titration (Stability Constants) UVVis->Potentiometry Stoichiometry Info XRay Single-Crystal X-ray Diffraction (Definitive 3D Structure) IR->XRay Complementary Data NMR->XRay Complementary Data G cluster_modes Potential Coordination Modes of MTMA cluster_mono Monodentate cluster_bi Bidentate (Chelate) cluster_bridge Bridging M Metal Ion L1 MTMA M1 M L1->M1 N(4) of Ring L2 MTMA M2 M L2->M2 N(4) & Amine N L3 MTMA M3b M L3->M3b N(2) M3a M M3a->L3 N(1)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of 1-methyl-1,2,3-triazole and 1-methyl-1,2,4-triazole isomers. This resource is structured to address common challenges and provide practical, field-proven solutions.

Introduction to 1-Methyl-Triazole Synthesis

1-Methyl-triazoles are important heterocyclic scaffolds in medicinal chemistry and materials science. The two primary isomers of interest are 1-methyl-1,2,3-triazole and 1-methyl-1,2,4-triazole, each with distinct synthetic routes and associated challenges. This guide will cover the two main synthetic strategies:

  • [3+2] Cycloaddition for the synthesis of 1-methyl-1,2,3-triazole.

  • N-Methylation of the triazole ring for the synthesis of 1-methyl-1,2,4-triazole and its isomers.

This support center will provide a detailed exploration of these methods, focusing on troubleshooting common issues to enhance your synthetic outcomes.

Part 1: Synthesis of 1-Methyl-1,2,3-Triazole via [3+2] Cycloaddition

The synthesis of 1-methyl-1,2,3-triazole is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of methyl azide with an acetylene source. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method due to its high regioselectivity, mild reaction conditions, and high yields.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CuAAC reaction for 1-methyl-1,2,3-triazole is not proceeding or is giving a very low yield. What are the possible causes?

A1: Several factors can contribute to a low-yielding CuAAC reaction. Here’s a troubleshooting guide:

  • Inactive Copper Catalyst: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in sufficient quantity to generate Cu(I) in situ. Oxygen can oxidize Cu(I) to the inactive Cu(II) state, so degassing your solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[3]

  • Poor Quality Reagents:

    • Methyl Azide: Methyl azide is a volatile and potentially explosive reagent. Ensure it has been properly prepared and stored. If using a solution, its concentration may have decreased over time. It is advisable to use freshly prepared methyl azide.

    • Acetylene Source: If you are using acetylene gas, ensure a continuous and controlled flow. For laboratory-scale synthesis, using a more manageable acetylene equivalent like calcium carbide can be a good alternative.[2]

  • Solvent Choice: While CuAAC is robust, the choice of solvent can impact the reaction rate and solubility of reagents. A mixture of water and a co-solvent like t-butanol, or DMSO is often effective.[1]

  • Ligand Absence: While not always strictly necessary, the addition of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the reaction and protect the catalyst from oxidation.[4]

Q2: I am observing the formation of side products in my CuAAC reaction. What are they and how can I minimize them?

A2: A common side product in CuAAC reactions is the homocoupling of the alkyne substrate, leading to diynes. This is known as the Glaser coupling and is promoted by the presence of Cu(II) and oxygen.[3]

  • Minimization Strategy:

    • Strictly Anaerobic Conditions: Degas your solvents thoroughly and maintain a positive pressure of an inert gas.

    • Sufficient Reducing Agent: Use a slight excess of sodium ascorbate to ensure the copper remains in the +1 oxidation state.

    • Use of Ligands: Ligands like THPTA can chelate the copper ion, reducing its propensity to participate in side reactions.[4]

Q3: How do I purify my 1-methyl-1,2,3-triazole product?

A3: 1-Methyl-1,2,3-triazole is a water-soluble compound, which can make purification challenging.

  • Extraction: After the reaction, if a co-solvent like dichloromethane (DCM) or ethyl acetate was used, you can perform a liquid-liquid extraction. However, due to the product's polarity, multiple extractions may be necessary.

  • Column Chromatography: Silica gel chromatography can be used for purification. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically effective.

  • Distillation: If the product is the major component and volatile, distillation under reduced pressure can be an effective purification method.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3-triazole (General CuAAC Protocol)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl azide solution (handle with extreme care)

  • Acetylene source (e.g., calcium carbide or passed as a gas)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the acetylene source in a 1:1 mixture of tert-butanol and deionized water.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • To the stirring acetylene solution, add the CuSO₄·5H₂O solution, followed by the sodium ascorbate solution. The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.

  • Slowly add the methyl azide solution to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/MeOH gradient) to afford pure 1-methyl-1,2,3-triazole.

Characterization Data for 1-Methyl-1,2,3-triazole:

  • ¹H NMR (CDCl₃): δ 7.69 (s, 1H), 7.58 (s, 1H), 4.15 (s, 3H).[5]

  • ¹³C NMR (CDCl₃): δ 134.5, 123.0, 36.5.[2]

Diagram: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Acetylide Copper Acetylide CuI->Acetylide π-complex Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡C-H Alkyne->Acetylide Azide Me-N₃ Metalla_cycle 6-membered Cu(III) metallacycle Azide->Metalla_cycle Triazole 1-Methyl-4-R-1,2,3-triazole Acetylide->Metalla_cycle + Me-N₃ Cu_Triazolide Copper Triazolide Metalla_cycle->Cu_Triazolide Cyclization Cu_Triazolide->CuI Regeneration Cu_Triazolide->Triazole + H⁺ Methylation_Regioselectivity Triazole 1H-1,2,4-Triazole Anion Triazolate Anion Triazole->Anion Deprotonation Base Base (e.g., DBU) Base->Triazole MeI Methyl Iodide MeI->Anion Isomer1 1-Methyl-1,2,4-triazole (Major Product) Isomer4 4-Methyl-1,2,4-triazole (Minor Product) Anion->Isomer1 N1 Attack Anion->Isomer4 N4 Attack

References

Technical Support Center: N-Methylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of this common yet often troublesome transformation. In my experience, while seemingly straightforward, the methylation of the 1,2,4-triazole ring system is fraught with potential side reactions, the most critical of which is the control of regioselectivity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and achieve your desired N-methylated triazole isomer.

Frequently Asked Questions (FAQs)

Q1: I performed an N-methylation on my substituted 1,2,4-triazole and obtained a mixture of isomers. How can I control the regioselectivity?

A1: This is the most prevalent issue in the N-alkylation of 1,2,4-triazoles. The triazole ring has three potentially nucleophilic nitrogen atoms (N1, N2, and N4), leading to the formation of a mixture of regioisomers. The outcome of the reaction is a delicate interplay of electronic and steric factors of the substrate, as well as the reaction conditions.

  • Understanding the Nucleophilicity: The N1 and N2 positions are generally more nucleophilic than the N4 position. In many cases, particularly with S-substituted triazoles, alkylation tends to favor the N2 position.[1][2][3]

  • Controlling Regioselectivity:

    • Choice of Base and Solvent: The base and solvent system can significantly influence the regioselectivity. For instance, using sodium ethoxide in ethanol tends to favor N1 alkylation.[4] Conversely, using aqueous sodium hydroxide with methyl sulfate can lead to a mixture of 1-methyl and 4-methyl isomers.[4] The use of a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) has been shown to provide high yields of 1-substituted-1,2,4-triazoles.[5][6]

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as n-Bu4NBr, in a biphasic system (e.g., aqueous NaOH and DCM) can also direct the regioselectivity.[4]

    • Protecting Groups: In some instances, a protecting group strategy can be employed to block certain nitrogen atoms, directing methylation to the desired position.

    • Substituent Effects: The electronic nature of the substituents on the triazole ring will influence the relative nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of adjacent nitrogens, while electron-donating groups can increase it.

Q2: My reaction produced a significant amount of a salt-like byproduct that is difficult to remove. What is it and how can I avoid it?

A2: You are likely observing the formation of a quaternary 1,2,4-triazolium salt, which is a common side reaction resulting from overalkylation.[6][7] This occurs when an already N-methylated triazole undergoes a second methylation.

  • Mechanism of Quaternization: The nitrogen atoms in a mono-methylated 1,2,4-triazole are still nucleophilic and can react with the methylating agent to form a positively charged quaternary salt. For example, 1-methyl-1,2,4-triazole can be further alkylated at the N4 position to yield 1,4-dimethyl-1,2,4-triazolium iodide.[7]

  • Minimizing Overalkylation:

    • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote overalkylation.

    • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second methylation event.

Q3: I am having trouble separating the different N-methylated isomers. What are the best practices for purification?

A3: The separation of N-methylated 1,2,4-triazole isomers can be challenging due to their similar polarities.

  • Chromatography: Column chromatography on silica gel is the most common method for separation. A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is required. In some cases, specialized chromatography, such as reversed-phase chromatography, may be necessary.

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification technique.

  • Derivatization: In difficult cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The protecting group can then be removed in a subsequent step.

  • Analytical Confirmation: Due to the difficulty in separation and the subtle differences in their properties, it is imperative to confirm the structure of the isolated isomers using unambiguous analytical techniques such as 1H and 13C NMR spectroscopy, and in some cases, X-ray crystallography.[1][2][3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive methylating agent. 2. Insufficiently strong base. 3. Low reaction temperature.1. Use a fresh, high-quality methylating agent. 2. Switch to a stronger base (e.g., NaH, NaOMe). Triethylamine is often too weak.[7] 3. Increase the reaction temperature, but monitor for side reactions.
Formation of multiple products (poor regioselectivity) 1. Competing methylation at N1, N2, and N4. 2. Inappropriate choice of base/solvent.1. Screen different bases (e.g., K2CO3, NaOH, DBU). DBU often favors N1 substitution.[5][6] 2. Vary the solvent polarity (e.g., acetone, DMF, methanol).[1][8] 3. Consider a phase-transfer catalyst.[4]
Significant amount of quaternary salt formation (overmethylation) 1. Excess methylating agent. 2. Prolonged reaction time or high temperature.1. Use no more than 1.1 equivalents of the methylating agent. 2. Monitor the reaction closely and quench it upon completion. 3. Add the methylating agent slowly.
Difficulty in product isolation/purification 1. Product is highly water-soluble. 2. Isomers have very similar polarities.1. For water-soluble products, use continuous liquid-liquid extraction.[7][9] 2. For isomer separation, optimize column chromatography conditions (e.g., try different solvent systems, use a longer column). Consider fractional crystallization if applicable.

Experimental Protocols

Protocol 1: Regioselective N1-Methylation using DBU

This protocol is adapted for the preferential synthesis of the N1-methylated isomer, which can be advantageous in many synthetic routes.

  • Dissolve the 1,2,4-triazole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the methylating agent (e.g., iodomethane or dimethyl sulfate) (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation using Sodium Methoxide

This protocol is a more general method that may lead to a mixture of isomers, but can be effective for certain substrates.[7][9][10][11]

  • To a solution of the 1,2,4-triazole substrate (1.0 eq.) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.0 eq., e.g., 25 wt%).

  • Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 1-2 hours to ensure complete deprotonation. [7]

  • Cool the reaction mixture to room temperature.

  • Add the methylating agent (e.g., iodomethane) (1.05-1.1 eq.).

  • Stir the reaction at room temperature or gentle heat until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Separate the organic layer, and if the product has some water solubility, extract the aqueous layer multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways

N_Methylation_Pathways Start Substituted 1,2,4-Triazole N1_anion N1-Anion Start->N1_anion + Base N2_anion N2-Anion Start->N2_anion + Base N4_anion N4-Anion Start->N4_anion + Base N1_Me N1-Methylated Product N1_anion->N1_Me + Me-X N2_Me N2-Methylated Product N2_anion->N2_Me + Me-X N4_Me N4-Methylated Product N4_anion->N4_Me + Me-X Quat_Salt Quaternary Triazolium Salt N1_Me->Quat_Salt + Me-X (Side Reaction) N2_Me->Quat_Salt + Me-X (Side Reaction) N4_Me->Quat_Salt + Me-X (Side Reaction)

Caption: Possible N-methylation pathways of 1,2,4-triazoles.

Caption: A troubleshooting workflow for N-methylation of 1,2,4-triazoles.

References

Technical Support Center: Overcoming Poor Solubility of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. The unique scaffold of 1,2,4-triazoles is a cornerstone in medicinal chemistry, offering a versatile platform for designing a wide array of therapeutic agents.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is often hampered by poor aqueous solubility, a critical factor influencing bioavailability and therapeutic efficacy.[4][5]

This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying principles governing the solubility of these important compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges you may be facing in your laboratory.

Part 1: Troubleshooting Guides & Methodologies

This section provides in-depth answers and step-by-step protocols for the most common solubility-related issues encountered with 1,2,4-triazole derivatives.

My 1,2,4-triazole derivative shows poor solubility in aqueous buffers. Where do I start?

Poor aqueous solubility is a frequent hurdle. The initial approach should be a systematic evaluation of the compound's physicochemical properties to inform the selection of an appropriate solubilization strategy.

Initial Characterization Workflow:

Caption: Initial characterization workflow for a poorly soluble 1,2,4-triazole derivative.

Detailed Steps:

  • Determine the pKa: The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[6] Understanding the pKa of your derivative is crucial as it dictates the ionization state at different pH values, which in turn significantly impacts solubility.

  • pH-Dependent Solubility Profile: Once the pKa is known, generate a pH-solubility profile. Many 1,2,4-triazole derivatives exhibit increased solubility at pH values where they are ionized.

    • For acidic derivatives: Solubility will increase at higher pH.

    • For basic derivatives: Solubility will increase at lower pH.

  • Assess Lipophilicity (LogP/LogD): A high LogP value often correlates with poor aqueous solubility. This parameter will help you decide if strategies like lipid-based formulations or complexation with cyclodextrins are suitable.

  • Solid-State Characterization: The crystalline form of a compound can significantly impact its solubility.[7][8] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline and if multiple polymorphic forms exist.[8][9] Amorphous forms are generally more soluble than their crystalline counterparts.[10][11]

How can I leverage the pH-dependent solubility of my 1,2,4-triazole derivative?

Manipulating the pH of the formulation is one of the most direct methods to enhance the solubility of ionizable compounds.[12][13]

Strategy: Salt Formation

For 1,2,4-triazole derivatives with acidic or basic functional groups, salt formation is a highly effective technique to improve solubility and dissolution rates.[14][15]

Experimental Protocol: Salt Screening

  • Counter-ion Selection:

    • For basic 1,2,4-triazole derivatives, use pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

    • For acidic 1,2,4-triazole derivatives, use pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).

  • Stoichiometry: Prepare solutions of your 1,2,4-triazole derivative and the selected counter-ion in a suitable solvent (e.g., ethanol, isopropanol, acetone) at various stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Crystallization: Mix the solutions and allow the salt to crystallize. This can be achieved through slow evaporation, cooling, or by adding an anti-solvent.

  • Characterization: Isolate the resulting solid and characterize it using PXRD, DSC, and FT-IR to confirm salt formation and identify the crystalline form.

  • Solubility Measurement: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.

Trustworthiness Check: The formation of a new crystalline lattice with altered physicochemical properties (melting point, diffraction pattern) confirms the creation of a salt, providing a self-validating system for this protocol.

My compound is non-ionizable or pH modification is not a viable option. What are my next steps?

For neutral compounds or when pH adjustment is not feasible, several advanced formulation strategies can be employed.

Strategy 1: Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level.[11][16][17] This can lead to the formation of an amorphous state of the drug, which has a higher kinetic solubility.[11][18]

Workflow for Solid Dispersion Formulation:

Caption: Workflow for the development of a solid dispersion formulation.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersions

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone).

  • Dissolution: Dissolve both the 1,2,4-triazole derivative and the carrier in the chosen solvent.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to assess its thermal properties.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble guest molecules, like many 1,2,4-triazole derivatives, forming inclusion complexes with enhanced aqueous solubility.[19][20][21]

Table 1: Common Cyclodextrins and Their Properties

Cyclodextrin DerivativeAbbreviationKey Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility, low toxicity, commonly used in parenteral formulations.
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility, suitable for parenteral formulations, can interact with charged molecules.
Methyl-β-cyclodextrinMe-β-CDHigh solubilizing capacity, but can have higher toxicity compared to HP-β-CD.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Selection: Determine the desired molar ratio of the 1,2,4-triazole derivative to the cyclodextrin (e.g., 1:1, 1:2).

  • Mixing: Mix the drug and cyclodextrin in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to the mixture and knead thoroughly for 30-45 minutes to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex and pass it through a sieve.

  • Characterization and Evaluation: Characterize the complex using techniques like FT-IR, DSC, and PXRD to confirm inclusion. Measure the aqueous solubility of the complex.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can particle size reduction alone solve my solubility problem?

Particle size reduction, such as micronization or nanosuspension, increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[14][22] However, it does not increase the equilibrium solubility of the compound.[14] For compounds with very low intrinsic solubility, this approach may not be sufficient to achieve the desired therapeutic concentration.

Q2: I have identified two polymorphs of my 1,2,4-triazole derivative. Which one should I choose for development?

Different polymorphs of a compound can have different solubilities, with the metastable form generally being more soluble than the stable form.[7][22] However, the metastable form can convert to the more stable, less soluble form over time, which can impact the shelf-life and bioavailability of the drug product.[7][9] Therefore, a thorough understanding of the thermodynamic and kinetic relationship between the polymorphs is essential. Often, the most stable polymorph is chosen for development to ensure product consistency and stability, even if it is less soluble.[8] The solubility challenge is then addressed through formulation strategies.

Q3: What are the potential pitfalls of using co-solvents to solubilize my 1,2,4-triazole derivative for in vitro assays?

Co-solvents like DMSO and ethanol are commonly used to prepare stock solutions. However, when these solutions are diluted into aqueous buffers, the drug can precipitate out if its concentration exceeds its solubility limit in the final aqueous medium. This can lead to inaccurate results in biological assays. It is crucial to determine the kinetic solubility of your compound in the final assay buffer to ensure it remains in solution throughout the experiment.

Q4: How do I choose between different solubility enhancement techniques?

The choice of technique depends on several factors:

  • Physicochemical properties of the drug: Is it ionizable? What is its melting point and LogP?

  • Desired dosage form: Is it for oral, parenteral, or topical administration?

  • Dose of the drug: High-dose drugs may not be suitable for certain techniques like cyclodextrin complexation due to the large amount of excipient required.

  • Scalability of the manufacturing process: Some techniques are more amenable to large-scale production than others.

Decision Tree for Solubility Enhancement Strategy:

Caption: A simplified decision tree for selecting a solubility enhancement strategy.

References

Navigating the Maze: A Troubleshooting Guide to Isomer Separation in Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the complexities of separating substituted triazole isomers. As a Senior Application Scientist, I understand that the subtle structural differences between regioisomers and stereoisomers of triazoles can present significant purification challenges, impacting downstream applications from medicinal chemistry to materials science.

This guide is structured to function as a direct line to a seasoned expert. Instead of a generic manual, you'll find a series of targeted questions and in-depth answers that address the specific, real-world issues you encounter at the bench. We will delve into the causality behind experimental choices, ensuring that each recommendation is not just a step to follow, but a well-reasoned, scientifically-grounded solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are seeing poor resolution between our 1,2,4- and 1,2,3-triazole regioisomers on a standard C18 column. What are the primary factors at play and what should be our first troubleshooting step?

This is a classic challenge. The co-elution of 1,2,4- and 1,2,3-triazole regioisomers on standard reversed-phase columns like C18 stems from their similar hydrophobicity. The key to separating them often lies in exploiting subtle differences in their dipole moments and hydrogen bonding capabilities.[1][2]

Expert Insight: The nitrogen arrangement in the triazole ring dictates the molecule's electronic distribution. The 1,2,4-triazole isomer generally has a stronger dipole moment and different hydrogen bonding potential compared to the 1,2,3-isomer. Your first step should be to move beyond simple hydrophobic interactions and engage these alternative chemical handles.

Troubleshooting Protocol: Method Adjustment for Regioisomer Separation

  • Introduce a Polar Stationary Phase: Switch from a C18 column to one with a more polar character. A pentafluorophenyl (PFP) phase is an excellent first choice.

    • Rationale: PFP phases offer multiple interaction mechanisms beyond hydrophobicity, including dipole-dipole, pi-pi, and hydrogen bonding.[3][4][5][6] These additional interactions can effectively recognize the minor electronic differences between the positional isomers, leading to enhanced separation.[3][6]

  • Modify the Mobile Phase:

    • Solvent Choice: If using acetonitrile (ACN), consider switching to or blending with methanol. Methanol's ability to act as both a hydrogen bond donor and acceptor can create more selective interactions with your isomers and the stationary phase.

    • Additive/Modifier: Introduce a small percentage (0.1%) of a weak acid like formic acid.

      • Causality: Protonating the triazole nitrogens can alter their polarity and how they interact with the stationary phase, often enhancing resolution.

Workflow for Initial Troubleshooting

G start Poor Resolution on C18 step1 Identify Primary Issue: Similar Hydrophobicity start->step1 step2 Switch to a PFP Stationary Phase step1->step2 Exploit Polarity Differences step3 Modify Mobile Phase step1->step3 end Improved Resolution step2->end Successful Separation sub_step3a Change Organic Solvent (e.g., ACN to Methanol) step3->sub_step3a sub_step3b Introduce Additive (e.g., 0.1% Formic Acid) step3->sub_step3b sub_step3a->end sub_step3b->end

Caption: Initial troubleshooting workflow for regioisomer co-elution.

Q2: My triazole compound is chiral, and I'm struggling to resolve the enantiomers. What is the most robust approach for developing a chiral separation method?

Resolving enantiomers requires a chiral environment; this is non-negotiable as they possess identical physicochemical properties in an achiral setting.[7] The most reliable and widely adopted method is chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[8][9][10][11][12]

Expertise in Action: The choice between HPLC and SFC can be critical. SFC is often 3-5 times faster than HPLC, uses less organic solvent by employing CO2 as the main mobile phase component, and can provide unique selectivity.[7][13][14][15] This makes it a powerful, "greener" tool for chiral separations.[13][14] However, HPLC with polysaccharide-based columns remains the gold standard for its broad applicability.

Step-by-Step Guide: Chiral Method Development

  • Column Screening (The Most Critical Step):

    • There is no universal chiral stationary phase (CSP). You must empirically screen a set of columns with different chiral selectors. A standard screening set for triazoles includes phases based on derivatized cellulose and amylose.[9][10]

    • Trustworthiness: This screening process is a self-validating system. The resulting data will unequivocally show which CSP provides the best selectivity for your specific molecule.

  • Mobile Phase Screening:

    • Normal Phase (HPLC): Begin with simple mobile phases like Hexane/Ethanol or Hexane/Isopropanol. The alcohol acts as a polar modifier that influences retention and selectivity.

    • SFC: The standard mobile phase is CO2 with a co-solvent, typically Methanol, Ethanol, or Isopropanol.[15]

  • Optimization: Once a promising column/solvent combination (a "hit") is identified, optimize the separation by adjusting:

    • Co-solvent percentage: Fine-tune the ratio to balance retention time and resolution.

    • Temperature: Lowering the temperature can sometimes increase selectivity and improve peak shape.[8]

Data Summary: Typical Chiral Screening Parameters

ParameterHPLC (Normal Phase)SFC
Mobile Phase A Hexane or HeptaneSupercritical CO2
Mobile Phase B Ethanol, IsopropanolMethanol, Ethanol
Typical Gradient Isocratic (e.g., 90:10 A:B)Isocratic or Gradient (e.g., 5% to 40% B)
Flow Rate 1.0 mL/min3.0-4.0 mL/min
Temperature 25-40 °C35-40 °C
Back Pressure N/A150 bar
Q3: We have successfully separated our isomers, but the peak shape is poor (tailing or fronting). What causes this, and how can we fix it?

Poor peak shape is a common but solvable problem that can compromise resolution and accuracy.[16] It typically points to undesirable secondary interactions, column overload, or a mismatch between your sample solvent and the mobile phase.[17][18][19]

Causality Breakdown:

  • Peak Tailing: This often occurs when basic compounds, like many triazoles, interact strongly with acidic silanol groups on the surface of silica-based columns.[20] It can also be a sign of mass overload or a partially blocked column frit.[16][19]

  • Peak Fronting: This is usually a symptom of column overload or a sample solvent that is significantly stronger than the mobile phase, causing the analyte band to spread incorrectly at the column inlet.[19]

Troubleshooting Protocol: Improving Peak Asymmetry

  • Address Secondary Interactions (Tailing):

    • Mobile Phase Modifier: For basic triazoles, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This competitively binds to the active silanol sites, preventing your analyte from "sticking."

    • Check pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for your analyte.[19]

  • Optimize Sample Conditions (Fronting/Tailing):

    • Lower Injection Volume/Concentration: This is the simplest way to diagnose mass overload.[18] Serially dilute your sample and inject again. If peak shape improves, overload was the issue.

    • Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. A strong sample solvent can cause severe peak distortion.[17]

Logical Flow for Peak Shape Troubleshooting

G start Poor Peak Shape Observed decision1 Is Peak Tailing or Fronting? start->decision1 tailing Peak Tailing decision1->tailing Tailing fronting Peak Fronting decision1->fronting Fronting action_tailing1 Add Basic Modifier (e.g., 0.1% DEA) tailing->action_tailing1 action_tailing2 Check for Column Frit Blockage tailing->action_tailing2 action_fronting1 Reduce Injection Volume or Concentration fronting->action_fronting1 action_fronting2 Match Sample Solvent to Mobile Phase fronting->action_fronting2 end Symmetric Peak Achieved action_tailing1->end action_tailing2->end action_fronting1->end action_fronting2->end

Caption: Decision tree for diagnosing and solving poor peak shape.

Q4: Chromatography is not providing baseline separation for a large-scale synthesis. Are there any non-chromatographic methods we should consider for bulk purification?

Absolutely. While chromatography is excellent for analytical work, classical chemistry techniques can be more efficient and cost-effective for bulk quantities, provided your isomers have sufficiently different physicochemical properties.[21][22][23]

Alternative Strategies:

  • Fractional Crystallization:

    • Principle: This method leverages differences in the solubility of isomers in a specific solvent system.[24][25] By carefully controlling temperature and solvent composition, one isomer can be induced to crystallize out of the solution while the other remains dissolved.[26][27][28]

    • When to Use: Ideal for bulk quantities (>grams) when the isomers have significantly different crystal packing energies or solubilities. This often requires empirical screening of various solvents.[21][24]

  • Derivatization:

    • Principle: This powerful technique converts a mixture of enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA).[7][29][30][31][32] Diastereomers have different physical properties and can be separated by standard achiral techniques like chromatography or crystallization.[32][33] The derivatizing group is then chemically cleaved to yield the pure enantiomers.

    • Authoritative Grounding: This is a well-established method for resolving enantiomers when direct chiral chromatography is challenging or needs to be scaled up.[31][33]

Comparative Overview

MethodPrincipleBest ForKey Consideration
Preparative HPLC/SFC Differential partitioningComplex mixtures, high purityScalability can be costly and time-consuming.
Fractional Crystallization Differential solubilityBulk quantities, large solubility differenceRequires significant screening and optimization.[24]
Derivatization Conversion to separable diastereomersChiral separations where direct methods failAdds two chemical steps (reaction and cleavage).

References

Preventing decomposition during the synthesis of aminomethyl triazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Overcoming Synthetic Challenges

Welcome to the Technical Support Center dedicated to the synthesis of aminomethyl triazoles. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing these valuable heterocyclic compounds. Aminomethyl triazoles are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, including unexpected decomposition and the formation of persistent impurities.

This resource is structured in a practical question-and-answer format to directly address the issues you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Presence of an Oxygen-Containing Impurity in 1,2,4-Triazole Synthesis

Question: I am synthesizing a 3-aminomethyl-5-substituted-1,2,4-triazole via the cyclization of an amidrazone, but I'm observing a low yield of my desired product and a significant side product with a different mass spectrum. What could be the cause?

Answer: A common challenge in this synthesis is the competitive formation of 1,3,4-oxadiazoles as the main side product. This occurs through a concurrent intramolecular condensation of the amidrazone intermediate.[1] The reaction pathway is highly dependent on the steric and electronic properties of the substituent on your starting carboxylic acid hydrazide.

Troubleshooting Steps:

  • Re-evaluate Your Hydrazide Substituent:

    • Electron-withdrawing groups on the carboxylic acid hydrazide can favor the formation of the 1,3,4-oxadiazole.

    • Bulky steric groups can also influence the cyclization pathway.

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. High temperatures can sometimes favor the oxadiazole pathway.

    • pH Adjustment: The pH of the reaction medium can influence the nucleophilicity of the reacting species. Experiment with mild basic or acidic conditions to see if the product ratio improves.

  • Purification Strategy:

    • Both the desired triazole and the oxadiazole byproduct may have similar polarities, making chromatographic separation difficult. Consider recrystallization from a solvent system optimized for your target compound.

Issue 2: Formation of Multiple Aminomethylated Products in Mannich Reactions

Question: I am performing a Mannich reaction to introduce an aminomethyl group onto my triazole core using formaldehyde and a primary or secondary amine. However, I am getting a mixture of products, including what appears to be bis-aminomethylated species. How can I control the selectivity?

Answer: The Mannich reaction is a powerful tool for aminomethylation, but over-alkylation is a frequent side reaction, especially when using primary amines or if the triazole ring has multiple reactive sites.[2] The reaction proceeds via an iminium ion intermediate, which can react multiple times with the active hydrogen on the triazole or the amine itself.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the triazole starting material relative to the amine and formaldehyde.This ensures the iminium ion intermediate is more likely to react with the triazole than with an already-aminomethylated product.
Amine Choice If possible, use a secondary amine. If a primary amine is necessary, consider using a protecting group on one of the N-H protons.Secondary amines can only form a single Mannich adduct. Primary amines can lead to bis-adducts.
Reaction Temperature Maintain a low to moderate reaction temperature (0 °C to room temperature).Higher temperatures can increase the rate of side reactions and decomposition.
Order of Addition Slowly add the formaldehyde to a mixture of the triazole and the amine.This helps to keep the concentration of the highly reactive iminium ion low, favoring mono-substitution.
Issue 3: Product Decomposition During Workup or Under Acidic/Basic Conditions

Question: My aminomethyl triazole appears to form successfully, but I am experiencing significant product loss during aqueous workup or when exposing the compound to acidic or basic conditions. What is happening and how can I prevent it?

Answer: Aminomethyl triazoles can be susceptible to decomposition under both strong acidic and basic conditions. One potential decomposition pathway is the retro-Mannich reaction , where the aminomethyl group is cleaved from the triazole ring.[3] This is essentially the reverse of the synthetic reaction and can be catalyzed by acid or base. Additionally, the triazole ring itself, while generally stable, can be forced to degrade under harsh conditions.[4]

Preventative Measures:

  • Neutral Workup: Whenever possible, perform a neutral aqueous workup. Use brine washes to remove water-soluble impurities instead of acidic or basic washes.

  • Buffer Systems: If pH adjustment is necessary, use a buffered system to avoid extremes of pH.

  • Protecting Groups: The use of a protecting group on the aminomethyl nitrogen, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can significantly enhance stability during synthesis and purification. These groups can be removed under specific, controlled conditions later in the synthetic sequence.

  • Temperature Management: During workup and purification, keep the temperature as low as possible to minimize thermal degradation.

Visualizing Reaction Pathways

To better understand the competing reactions and decomposition pathways, the following diagrams illustrate the key processes discussed.

Diagram 1: Competing Cyclization Pathways Amidrazone Amidrazone Intermediate Triazole Desired 3-Aminomethyl-1,2,4-Triazole Amidrazone->Triazole Intramolecular Cyclization (Desired Pathway) Oxadiazole 1,3,4-Oxadiazole Byproduct Amidrazone->Oxadiazole Intramolecular Condensation (Side Reaction)

Caption: Competing pathways in aminomethyl-1,2,4-triazole synthesis.

Diagram 2: Mannich Reaction and Side Products Start Triazole + Formaldehyde + Primary Amine Mono Mono-aminomethyl Triazole (Desired Product) Start->Mono Mannich Reaction Bis Bis-aminomethyl Triazole (Side Product) Mono->Bis Further Aminomethylation

Caption: Formation of mono- and bis-adducts in Mannich reactions.

Diagram 3: Retro-Mannich Decomposition Pathway Product Aminomethyl Triazole Decomposition Triazole + Iminium Ion Product->Decomposition Retro-Mannich Reaction (Acid/Base Catalyzed)

Caption: Acid/base-catalyzed retro-Mannich decomposition.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aminomethyl-5-Substituted-1,2,4-Triazoles via Amidrazone Cyclization

This protocol provides a general framework. Optimization of solvent, temperature, and reaction time is crucial for each specific substrate.

  • Amidrazone Formation:

    • In a round-bottom flask, dissolve the N-protected aminomethyl nitrile (e.g., N-(cyanomethyl)phthalimide) (1.0 eq.) in a suitable solvent such as ethanol.

    • Add the desired carboxylic acid hydrazide (1.0-1.1 eq.).

    • Heat the mixture to reflux for 5-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude amidrazone may be used directly or purified if necessary.

  • Triazole Cyclization:

    • Heat the crude amidrazone intermediate at a high temperature (e.g., 200 °C) for 1 hour. Alternatively, reflux in a high-boiling solvent like xylene.

    • Monitor the disappearance of the amidrazone and the formation of the triazole product.

    • Cool the reaction mixture and proceed with deprotection.

  • Deprotection:

    • Dissolve the protected aminomethyl triazole in a suitable solvent (e.g., methanol).

    • Add hydrazine hydrate and stir at room temperature for 2 hours to remove a phthalimide protecting group. For Boc or Cbz groups, use appropriate acidic or hydrogenolysis conditions, respectively.

    • After deprotection is complete, purify the final aminomethyl triazole by recrystallization or column chromatography.

Protocol 2: Controlled Mannich Aminomethylation of a Triazole

This protocol is designed to favor mono-aminomethylation.

  • Reaction Setup:

    • To a stirred solution of the triazole (1.1 eq.) and a secondary amine (1.0 eq.) in ethanol at 0 °C, slowly add an aqueous solution of formaldehyde (1.0 eq.) dropwise over 30 minutes.

    • Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS, observing the consumption of the starting triazole and the formation of the desired product.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-aminomethylated triazole.

References

Technical Support Center: Characterization of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole derivatives. This guide is designed to address common pitfalls encountered during the characterization of these versatile heterocyclic compounds. My goal is to provide not just solutions, but also the underlying scientific reasoning to help you make informed decisions in your experimental design. Triazoles are privileged structures in medicinal chemistry, but their unique electronic and structural properties can present significant analytical challenges.[1] This resource consolidates field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Section 1: Spectroscopic Characterization Pitfalls (NMR & Mass Spectrometry)

Spectroscopic methods are the cornerstone of structural elucidation. However, for triazoles, issues like regioisomerism, tautomerism, and complex fragmentation can lead to ambiguous or misleading data.

FAQ 1: My NMR data is ambiguous. How can I definitively distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers?

The Problem: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is designed to be highly regioselective for the 1,4-isomer, while ruthenium-catalyzed variants (RuAAC) yield the 1,5-isomer. However, reaction conditions, catalyst impurities, or substrate electronics can sometimes lead to mixtures or unexpected products. Standard ¹H NMR alone is often insufficient for unambiguous assignment.

The 'Why' (Causality): The key difference lies in the connectivity of the substituents to the triazole ring nitrogens and carbons. This results in subtle but measurable differences in the electronic environment of the triazole proton (C5-H or C4-H) and the adjacent atoms in the substituents. Specifically, the C5-H of a 1,4-isomer is typically more deshielded (appears at a higher ppm) than the C5-H of a 1,5-isomer due to its proximity to two nitrogen atoms. More powerful insights come from observing correlations between atoms across multiple bonds.

Troubleshooting Guide & Protocol:

A multi-pronged NMR approach is the most robust strategy for validation.

Step 1: Analyze the ¹H NMR Chemical Shift

  • 1,4-Isomer: The triazole proton (C5-H) typically resonates further downfield, often in the range of δ 7.5-8.5 ppm.

  • 1,5-Isomer: The triazole proton (C4-H) is generally more shielded, appearing upfield relative to the 1,4-isomer, often between δ 7.0-8.0 ppm.

  • Caveat: These ranges are indicative and can shift based on substituents and solvent. Do not rely on this alone.

Step 2: Perform 2D NMR Correlation Experiments The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this task. It reveals correlations between protons and carbons over 2-3 bonds.

  • For the 1,4-Isomer: Look for a ³J correlation between the triazole C5-H and the carbon of the substituent at the N1 position (e.g., the benzylic CH₂ in a 1-benzyl substituted triazole). You will also see a ²J correlation to C4 and a ³J correlation to the carbon of the substituent at the C4 position.

  • For the 1,5-Isomer: You will NOT see a correlation between the triazole C4-H and the carbon of the substituent at the N1 position. Instead, you will see correlations from the C4-H to C5 and to the carbon of the substituent at the C5 position.

Protocol: Differentiating Regioisomers with HMBC

  • Sample Preparation: Prepare a sufficiently concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard proton spectrum, followed by a gradient-selected HMBC (gHMBC) experiment. Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance 3-bond correlations.

  • Processing & Analysis: Process the 2D spectrum and carefully analyze the cross-peaks as described above. Correlate the triazole proton signal with the carbons of both substituents.

For even more definitive proof, especially with challenging or nitrogen-rich substituents, a ¹H-¹⁵N HMBC experiment can be invaluable, as it directly shows the correlation between the N1-substituent's protons and the N1/N2/N3 nitrogens of the triazole ring, providing unambiguous connectivity information.[2]

Table 1: Typical NMR Chemical Shift Comparison for 1-Benzyl-4-phenyl-1H-1,2,3-triazole Isomers (in CDCl₃)

IsomerTriazole Proton (C-H)Chemical Shift (δ ppm)Key HMBC Correlation (³J)
1,4-Disubstituted C5-H~7.7-7.9CH (Triazole) → C H₂ (Benzyl)
1,5-Disubstituted C4-H~7.3-7.5No correlation to Benzyl CH₂

Visualization: Regioisomer Assignment Workflow Below is a logical workflow for assigning the correct regioisomer.

G Workflow for Triazole Regioisomer Differentiation start Synthesized Triazole Product h_nmr Acquire ¹H NMR start->h_nmr check_proton Triazole Proton Shift? (δ > 7.5 ppm?) h_nmr->check_proton hmbc Acquire ¹H-¹³C HMBC check_proton->hmbc Yes (Suggests 1,4) check_proton->hmbc No (Suggests 1,5) analyze_hmbc Analyze ³J Correlations (Triazole H to N1-Substituent C) hmbc->analyze_hmbc isomer_1_4 Confirmed: 1,4-Isomer analyze_hmbc->isomer_1_4 Correlation Observed isomer_1_5 Confirmed: 1,5-Isomer analyze_hmbc->isomer_1_5 No Correlation ambiguous Ambiguous Result Consider ¹H-¹⁵N HMBC analyze_hmbc->ambiguous Unclear/Overlapping

Caption: Decision workflow for differentiating triazole regioisomers.

FAQ 2: I see multiple or broad peaks in my NMR for a pure compound. Could this be tautomerism?

The Problem: You have a single pure compound (confirmed by LC-MS), but the NMR spectrum shows more peaks than expected, or some peaks are unusually broad, suggesting a dynamic process is occurring on the NMR timescale.

The 'Why' (Causality): Prototropic tautomerism is common in N-unsubstituted or certain substituted triazoles, such as 1,2,4-triazol-5-ones.[3] This involves the migration of a proton between different nitrogen atoms (annular tautomerism) or between a nitrogen and an exocyclic heteroatom (e.g., keto-enol tautomerism).[1][3] If the rate of interconversion between tautomers is slow relative to the NMR timescale, you will see distinct sets of peaks for each tautomer. If the rate is intermediate, you will see broad, coalesced peaks. If the rate is fast, you'll see a single set of time-averaged peaks. The equilibrium is sensitive to solvent, temperature, and pH.[3][4]

Troubleshooting Guide & Protocol:

Step 1: Variable Temperature (VT) NMR This is the most direct way to investigate dynamic processes.

  • Protocol: Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C up to 80°C, or down to -40°C, solvent permitting).

  • Interpretation:

    • Sharpening of peaks at high temp: Suggests fast exchange, where the spectrum coalesces into an average.

    • Splitting of broad peaks at low temp: Suggests slow exchange, "freezing out" the individual tautomers into distinct species.

Step 2: Change the Solvent The position of the tautomeric equilibrium can be dramatically shifted by the solvent's polarity and hydrogen-bonding ability.

  • Protocol: Acquire spectra in a variety of solvents, such as non-polar (CDCl₃), polar aprotic (DMSO-d₆), and polar protic (Methanol-d₄).

  • Interpretation: Significant changes in chemical shifts or the relative integration of peak sets between solvents strongly indicate the presence of tautomers. Protic solvents, in particular, can stabilize certain tautomers through hydrogen bonding.[5]

Step 3: Computational Chemistry DFT calculations can predict the relative stability of possible tautomers and their expected NMR chemical shifts, providing strong evidence to support your experimental observations.[4][6]

Visualization: Tautomeric Equilibria in 1,2,4-Triazol-5-one

G T1 1H-Keto T2 2H-Keto T1->T2 H⁺ shift T3 4H-Keto T2->T3 H⁺ shift T4 Enol T3->T4 H⁺ shift G Troubleshooting In Vitro / In Vivo Disconnect start Potent In Vitro, Inactive In Vivo solubility Is Aqueous Solubility Adequate (>10 µM)? start->solubility permeability Is Permeability High (PAMPA)? solubility->permeability Yes absorption_issue Likely Absorption Issue solubility->absorption_issue No metabolism Is Metabolic Stability Acceptable (t½ > 30 min)? permeability->metabolism Yes permeability->absorption_issue No ppb Is Plasma Protein Binding Low (<99%)? metabolism->ppb Yes clearance_issue Likely Rapid Clearance Issue metabolism->clearance_issue No exposure_issue Likely Low Free Exposure Issue ppb->exposure_issue No redesign Action: Redesign to Improve Physicochemical Properties ppb->redesign Yes absorption_issue->redesign clearance_issue->redesign exposure_issue->redesign

References

Validation & Comparative

A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

Within the landscape of medicinal chemistry, the five-membered, nitrogen-containing heterocyclic rings known as triazoles stand out as privileged scaffolds. Their unique physicochemical properties—including metabolic stability, hydrogen bonding capacity, and dipole character—make them ideal components in the design of novel therapeutics.[1][2][3] Two isomers, 1,2,3-triazole and 1,2,4-triazole, dominate this chemical space. While structurally similar, the distinct arrangement of their three nitrogen atoms imparts significantly different biological profiles and dictates their strategic application in drug discovery.

This guide provides an in-depth comparative analysis of the bioactivity of 1,2,3- and 1,2,4-triazole scaffolds. We will explore their established roles in clinical medicine, delve into their divergent mechanisms of action, and present the experimental rationale behind their synthesis and evaluation, offering researchers a comprehensive resource to inform the design of next-generation therapeutic agents.

The 1,2,4-Triazole Scaffold: A Clinical Powerhouse in Antifungal Therapy

The 1,2,4-triazole moiety is arguably one of the most successful pharmacophores in modern medicine, primarily due to its foundational role in the development of potent antifungal agents.[4][5] A significant number of clinically approved drugs, including fluconazole, itraconazole, and voriconazole, feature this heterocyclic core.[6][7][8]

Mechanism of Action: Targeting Fungal Cell Integrity

The primary mechanism of action for 1,2,4-triazole antifungals is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] By binding to the heme iron of CYP51, the triazole ring prevents the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises the integrity and fluidity of the fungal membrane, inhibiting fungal growth and replication.[10][12][13]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Triazole->Inhibition Inhibition->CYP51 Accumulation Accumulation of Toxic Sterols Inhibition->Accumulation Disruption Disrupted Membrane Integrity & Function Accumulation->Disruption Disruption->Membrane Leads to

Caption: Mechanism of 1,2,4-triazole antifungal agents.

Beyond their celebrated antifungal activity, 1,2,4-triazole derivatives exhibit a wide range of other pharmacological effects, including anticancer (letrozole, anastrozole), antiviral (ribavirin), anticonvulsant, and anti-inflammatory properties.[6][14][15] This versatility underscores the scaffold's ability to interact with a diverse set of biological targets.

The 1,2,3-Triazole Scaffold: A Versatile Tool Forged by Click Chemistry

While known for decades, the 1,2,3-triazole scaffold has experienced a dramatic surge in interest following the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[16][17][18] This highly efficient and regioselective reaction allows for the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles, making the scaffold exceptionally valuable for building large and diverse compound libraries for drug discovery.[19]

Unlike its 1,2,4-isomer, the bioactivity of 1,2,3-triazole is not dominated by a single mechanism. Instead, its utility stems from its multifaceted roles in molecular design.[20][21][22]

Multifaceted Roles in Drug Design
  • Stable Linker: The 1,2,3-triazole ring serves as a robust and metabolically stable linker to connect two distinct pharmacophores.[17][18] This "molecular hybridization" strategy has been used to create novel agents with dual-action or enhanced activity profiles across therapeutic areas like cancer and infectious diseases.[17]

  • Bioisostere: The unique electronic properties of the 1,2,3-triazole ring allow it to act as a bioisostere, mimicking the spatial and electronic features of other chemical groups, most notably the amide bond.[16][20][23] This substitution can improve pharmacokinetic properties such as metabolic stability and cell permeability.

  • Intrinsic Pharmacophore: The 1,2,3-triazole ring itself can act as a key pharmacophore, actively participating in binding interactions with biological targets through hydrogen bonds and dipole interactions.[22][24]

This versatility has led to the discovery of 1,2,3-triazole-containing compounds with a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][19][25][26][27][28]

cluster_linker As a Linker cluster_bioisostere As a Bioisostere cluster_pharmacophore As a Pharmacophore Triazole 1,2,3-Triazole Scaffold P1 Pharmacophore A Amide Amide Bond (-CO-NH-) Triazole_P 1,2,3-Triazole Hybrid Hybrid Molecule P1->Hybrid P2 Pharmacophore B P2->Hybrid Mimic 1,2,3-Triazole Ring Amide->Mimic Replaces Target Biological Target (Enzyme/Receptor) Binding Binding Interactions (H-bonds, Dipole) Binding->Target Triazole_P->Binding

Caption: The multifaceted roles of the 1,2,3-triazole scaffold in drug design.

Comparative Analysis: A Summary of Isomeric Differences

The choice between a 1,2,3- and 1,2,4-triazole core in drug design is a strategic decision guided by the therapeutic target and desired molecular properties.

Feature1,2,4-Triazole1,2,3-Triazole
Primary Bioactivity Potent antifungal activity.[4][6][9]Broad and diverse (anticancer, antimicrobial, antiviral, etc.).[17][19][25][28]
Dominant Mechanism Inhibition of lanosterol 14α-demethylase (CYP51).[10][11][12]Varies widely depending on its role (linker, bioisostere, pharmacophore).[17][22]
Key Role in Design Core pharmacophore for antifungal agents.[4][29]Versatile building block: linker, bioisostere, and pharmacophore.[20][21][23]
Synthesis Hallmark Classical heterocyclic synthesis (e.g., Pellizzari reaction).[30]Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[16][18]
Clinical Presence Numerous FDA-approved drugs (especially antifungals like Fluconazole).[6][8]Present in approved drugs (e.g., Rufinamide, Suvorexant); rapidly growing pipeline.[25]
Drug Discovery Utility Proven scaffold for established targets (e.g., CYP51).Ideal for library synthesis, fragment-based design, and creating hybrid molecules.[18][20]

Experimental Protocols: From Synthesis to Bioactivity Screening

Scientific integrity demands robust and reproducible methodologies. Below are foundational protocols for the synthesis of a 1,2,3-triazole via click chemistry and for the evaluation of antifungal activity.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide using a copper(I) catalyst.

Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in a solvent mixture, typically t-BuOH/H₂O (1:1) or THF/H₂O.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.1-0.2 equivalents) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents) in a minimal amount of water. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole. Confirm the structure using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific fungal strain, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

start Start: Fungal Culture inoculum Prepare Standardized Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) start->inoculum add_inoculum Add Fungal Inoculum to Each Well inoculum->add_inoculum plate Prepare 96-Well Microtiter Plate dilution Perform 2-Fold Serial Dilution of Test Compound in Broth plate->dilution dilution->add_inoculum controls Include Sterility (Broth only) & Growth (Broth + Inoculum) Controls add_inoculum->controls incubation Incubate Plate (e.g., 35°C for 24-48h) controls->incubation read Visually or Spectrophotometrically Read Plate for Fungal Growth incubation->read mic Determine MIC: Lowest concentration with no visible growth read->mic end End mic->end

Caption: Workflow for antifungal MIC determination via broth microdilution.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in sterile saline from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard, then dilute it in RPMI-1640 medium to achieve the final desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium to achieve a range of desired concentrations. A positive control drug (e.g., fluconazole) should be tested in parallel.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL per well.

  • Controls: Include a sterility control (medium only) and a growth control (medium plus inoculum, no drug) on each plate.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the growth control.

Conclusion and Future Perspectives

The comparative analysis of 1,2,3- and 1,2,4-triazoles reveals two scaffolds with distinct yet complementary strengths. The 1,2,4-triazole isomer is a clinically validated powerhouse, particularly in the antifungal arena, offering a proven pharmacophore for targeting specific enzymes like CYP51. Its development pathway is often one of structural optimization around a known mechanism.

In contrast, the 1,2,3-triazole isomer, propelled by the synthetic efficiency of click chemistry, offers unparalleled versatility. Its application as a linker and bioisostere opens up vast chemical space for exploration, making it a tool of choice for high-throughput screening, fragment-based drug discovery, and the creation of novel molecular architectures.

The future of drug discovery will undoubtedly continue to leverage the unique attributes of both isomers. We anticipate a rise in sophisticated hybrid molecules that may incorporate both triazole subtypes, harnessing the targeted potency of a 1,2,4-triazole pharmacophore with the versatile linking and pharmacokinetic-tuning capabilities of a 1,2,3-triazole. As our understanding of disease targets deepens, the strategic deployment of these remarkable heterocyclic scaffolds will remain central to the development of safer and more effective medicines.

References

The Unambiguous Arbitrator: Validating the 1-Methyl-1H-1,2,4-triazole-5-methanamine Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystallography with other widely used structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and furnish the necessary data to underscore why, for absolute structural validation, X-ray crystallography remains the gold standard. Although a public crystal structure for 1-Methyl-1H-1,2,4-triazole-5-methanamine is not available at the time of this writing, we will utilize crystallographic data from a closely related analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate, to illustrate the power and precision of this technique.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography provides a high-resolution, three-dimensional map of electron density within a crystal.[1][2] This technique is unique in its ability to directly visualize the spatial arrangement of atoms, yielding precise bond lengths, bond angles, and torsional angles.[3] For a molecule like this compound, this translates to unequivocal confirmation of:

  • Connectivity: The exact bonding pattern of the triazole ring, the methyl group, and the methanamine substituent.

  • Tautomeric Form: The predominant tautomer in the solid state.[4]

  • Conformation: The preferred spatial orientation of the flexible methanamine side chain relative to the rigid triazole ring.

  • Stereochemistry: Although not applicable to this specific achiral molecule, it is the definitive method for determining the absolute configuration of chiral centers.[5]

  • Intermolecular Interactions: A detailed understanding of how molecules pack in the crystal lattice, revealing hydrogen bonding networks and other non-covalent interactions that influence physical properties like solubility and melting point.[6]

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization relies on the synergistic use of spectroscopic methods. The following table summarizes the relative strengths and weaknesses of each technique in the context of validating the structure of this compound.

Technique Strengths Limitations Primary Information Yielded
Single-Crystal X-ray Crystallography Unambiguous 3D structure determination.[1][3] Precise bond lengths and angles. Absolute stereochemistry.[5] Elucidation of intermolecular interactions.[6]Requires a suitable single crystal, which can be challenging to grow.[7] Provides information on the solid-state structure, which may differ from the solution-state conformation.Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excellent for determining the carbon-hydrogen framework.[8] Provides information on the electronic environment of nuclei. Can be used to study dynamic processes in solution.Indirect method for structure determination. Can be difficult to interpret for complex molecules or mixtures. Does not provide precise bond lengths or angles.Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs).
Mass Spectrometry (MS) High sensitivity for determining molecular weight.[9] Provides information on the elemental composition (with high-resolution MS). Fragmentation patterns can offer clues about the molecular structure.[10]Does not provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish. Fragmentation can be complex and difficult to interpret.Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Experimental Protocols

I. Single-Crystal X-ray Crystallography: A Step-by-Step Workflow

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps for the structural validation of a small molecule like this compound.

1. Crystallization: The most critical and often challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] Common methods for small molecules include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

2. Crystal Mounting and Data Collection:

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

3. Data Processing and Structure Solution:

  • The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[1]

  • An initial molecular model is built into the electron density map.

4. Structure Refinement:

  • The atomic positions and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically located from the difference electron density map and refined.

  • The final refined structure is validated and analyzed for geometric parameters and intermolecular interactions.

Workflow for X-ray Crystallographic Structure Validation

XRay_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of This compound Crystallization Growth of a single crystal Synthesis->Crystallization Powdered Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure Final_Structure Final_Structure Validation->Final_Structure Final CIF File & Report

Caption: Workflow for X-ray crystallography.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the number and types of protons and their splitting patterns.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

3. Data Analysis:

  • Integrate the ¹H NMR signals to determine the relative ratios of different protons.

  • Analyze the chemical shifts and coupling constants to infer the connectivity of the molecule.

  • Use the 2D NMR data to build a complete structural model.

III. Mass Spectrometry (MS) Protocol

1. Sample Preparation:

  • Prepare a dilute solution of the compound (typically 1 µg/mL to 1 ng/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.

  • The solvent may be acidified with a small amount of formic acid to promote protonation in positive ion mode.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Acquire a full scan mass spectrum to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for polar molecules like triazoles.[11]

  • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[10]

3. Data Analysis:

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

  • Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs. For 1,2,4-triazoles, common fragmentation pathways involve cleavage of the triazole ring.[10]

Comparative Workflow for Structural Validation

Comparative_Workflow cluster_synthesis Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Proof cluster_validation Final Validation Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthesized_Compound->MS Proposed_Structure Proposed_Structure NMR->Proposed_Structure Proposed Structure MS->Proposed_Structure XRay Single-Crystal X-ray Crystallography Final_Structure Confirmed 3D Structure XRay->Final_Structure Proposed_Structure->XRay

Caption: Comparative structural validation workflow.

Conclusion: The Synergy of Techniques for Infallible Structural Validation

For the unambiguous structural validation of this compound, single-crystal X-ray crystallography stands as the most powerful and definitive technique. It provides an irrefutable three-dimensional model of the molecule, which is indispensable for understanding its chemical and biological properties. While NMR and mass spectrometry are essential tools for initial characterization, confirming connectivity, and providing complementary data, they lack the ability to deliver the precise and absolute structural information that X-ray crystallography affords. By integrating these techniques, researchers can achieve a comprehensive and self-validating characterization of novel molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles: From Classical Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in a vast array of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for drug design. Consequently, the efficient and versatile synthesis of substituted 1,2,4-triazoles is of paramount importance to researchers in both academic and industrial settings.

This in-depth technical guide provides a comparative analysis of various synthetic methods for substituted 1,2,4-triazoles. We will delve into the mechanisms, advantages, and limitations of classical named reactions, such as the Pellizzari and Einhorn-Brunner reactions, and explore the advancements offered by modern techniques, including microwave-assisted and metal-catalyzed syntheses. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their target 1,2,4-triazole derivatives.

Classical Approaches to 1,2,4-Triazole Synthesis

For over a century, the Pellizzari and Einhorn-Brunner reactions have been the foundational methods for constructing the 1,2,4-triazole ring. While often requiring harsh reaction conditions, they remain valuable tools in the synthetic chemist's arsenal.

The Pellizzari Reaction: A Condensation of Amides and Acylhydrazides

First described by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[3][4] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[4]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.

Pellizzari_Mechanism Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H₂O Triazole 1,2,4-Triazole Intermediate2->Triazole Cyclization & - H₂O

Caption: Generalized workflow of the Pellizzari reaction.

Advantages:

  • Direct route to 3,5-disubstituted 1,2,4-triazoles.

  • Readily available starting materials.

Limitations:

  • Requires high temperatures and long reaction times.[3]

  • Often results in low to moderate yields.[3]

  • Limited substituent diversity.[3]

  • Potential for side product formation.

The Einhorn-Brunner Reaction: Condensation of Imides with Hydrazines

The Einhorn-Brunner reaction, reported by Alfred Einhorn in 1905 and further developed by Karl Brunner, provides a pathway to an isomeric mixture of 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl hydrazines.[2]

Mechanism: The reaction is initiated by the protonation of a carbonyl group on the imide, followed by nucleophilic attack by the hydrazine. A series of dehydration and cyclization steps then lead to the formation of the 1,2,4-triazole ring. A key feature of this reaction is its regioselectivity when using unsymmetrical imides. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon, with the acyl group from the stronger corresponding carboxylic acid typically ending up at the 3-position of the triazole ring.[2]

Einhorn_Brunner_Mechanism Imide Imide Intermediate1 Adduct Imide->Intermediate1 + Hydrazine (H⁺) Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H₂O Triazole 1,2,4-Triazole Intermediate2->Triazole - H₂O

Caption: Generalized workflow of the Einhorn-Brunner reaction.

Advantages:

  • Provides access to a variety of substituted 1,2,4-triazoles.

  • Predictable regioselectivity with unsymmetrical imides.[2]

Limitations:

  • Can produce isomeric mixtures.

  • Requires acidic conditions.

  • May have limited substrate scope.

Modern Synthetic Methodologies: Enhancing Efficiency and Scope

To overcome the limitations of classical methods, a range of modern synthetic techniques have been developed, offering improved yields, shorter reaction times, and broader substrate compatibility.

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-triazoles.[5] By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[5][6]

Advantages:

  • Significant reduction in reaction times.[5]

  • Improved reaction yields.[5][7]

  • Enhanced reaction control and reproducibility.

  • Often aligns with the principles of green chemistry by reducing energy consumption and solvent use.[6]

Numerous studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating for the preparation of 1,2,4-triazoles. For instance, the synthesis of certain 1,2,4-triazole derivatives that takes 27 hours under conventional heating can be completed in just 30 minutes with microwave irradiation, with an impressive yield of 96%.[5] Another study reported the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles in just one minute with an 85% yield under microwave conditions, compared to over four hours with conventional heating.[5]

Metal-Catalyzed Synthesis: Expanding the Possibilities

The use of transition metal catalysts, particularly copper, has opened up new avenues for the synthesis of 1,2,4-triazoles with high efficiency and regioselectivity.

Copper-Catalyzed Reactions: Copper catalysts have been employed in various strategies, including the [3+2] cycloaddition of nitriles and diazonium salts, and the oxidative cyclization of amidines with various partners.[8] These methods often proceed under mild conditions and tolerate a wide range of functional groups. For example, a facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles with yields up to 91%.[9]

Other Metal Catalysts: While copper is the most prominent, other metals like silver have also been utilized. Interestingly, the choice of metal catalyst can influence the regioselectivity of the reaction. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a copper(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, while a silver(I) catalyst produces the 1,3-disubstituted isomers.[8]

Metal-Free Synthesis: A Greener Alternative

In recent years, there has been a growing interest in developing metal-free synthetic routes to 1,2,4-triazoles, driven by the desire for more sustainable and cost-effective processes. These methods often utilize readily available and inexpensive reagents and oxidants. One notable example is the iodine-catalyzed oxidative coupling of hydrazones and amines, which provides 1,3,5-trisubstituted 1,2,4-triazoles in high yields (up to 92%) under mild conditions.[9]

Comparative Analysis of Synthetic Methods

To provide a clear and objective comparison, the following table summarizes the key parameters of the discussed synthetic methods. It is important to note that yields and reaction times can vary significantly depending on the specific substrates used.

Synthetic Method Starting Materials Typical Reaction Conditions Reaction Time Yield Key Advantages Key Limitations
Pellizzari Reaction (Conventional) Amides, AcylhydrazidesHigh temperature (220-250°C), neat or high-boiling solvent[4]2-4 hours[4]Low to Moderate[3]Direct route to 3,5-disubstituted triazolesHarsh conditions, low yields, limited scope[3]
Einhorn-Brunner Reaction Imides, HydrazinesAcid catalyst (e.g., acetic acid), reflux (110-120°C)[10]2-8 hours[10]Moderate to GoodPredictable regioselectivityCan produce isomeric mixtures, requires acid
Microwave-Assisted Synthesis Various (e.g., Hydrazines, Formamide)Microwave irradiation (e.g., 160°C)[11]Minutes to a few hours[4][5]Good to Excellent[5][11]Rapid, high yields, greenRequires specialized equipment
Copper-Catalyzed Synthesis Nitriles, Amidines, Hydrazides, etc.Copper salt (e.g., CuBr, Cu(OAc)₂), often with a base and oxidantVaries (often a few hours)Good to Excellent[1][9]High efficiency, good functional group tolerance, regioselectivityCatalyst cost and removal
Metal-Free Synthesis Hydrazones, Amines, etc.Iodine catalyst, oxidant (e.g., TBHP)[9]Varies (often several hours)Good to High[9]Avoids metal contamination, often uses cheap reagentsMay require specific oxidants

Experimental Protocols

To illustrate the practical application of these methods, detailed experimental protocols for the synthesis of a representative 1,2,4-triazole derivative are provided below.

Protocol 1: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[4]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[4]

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature, which should cause it to solidify.[4]

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole

This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.

Materials:

  • Substituted Aromatic Hydrazide (0.005 moles)

  • Substituted Nitrile (0.0055 moles)

  • Potassium Carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • Microwave reactor vial (20 mL)

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[4]

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and washed with a suitable solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthesis of substituted 1,2,4-triazoles has evolved significantly from the classical, high-temperature methods of Pellizzari and Einhorn-Brunner. While these foundational reactions still hold their place in organic synthesis, modern methodologies, particularly microwave-assisted and metal-catalyzed approaches, offer substantial advantages in terms of efficiency, yield, and substrate scope. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For rapid lead generation and optimization in a drug discovery setting, microwave-assisted synthesis is often the preferred method. For large-scale synthesis where cost and catalyst removal are critical factors, a well-optimized copper-catalyzed or even a metal-free approach may be more suitable. By understanding the nuances of each method, researchers can strategically design and execute the most effective synthesis of their desired 1,2,4-triazole derivatives, thereby accelerating the pace of innovation in medicine and materials science.

References

A Comparative Analysis of the Biological Activities of 1-Methyl-1H-1,2,4-triazole-5-methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the biological activities of 1-Methyl-1H-1,2,4-triazole-5-methanamine and its structurally related analogs. By examining the available experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. This in-depth analysis is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,2,4-triazole core.

Introduction to the this compound Scaffold

This compound is a small heterocyclic compound featuring a nitrogen-rich triazole ring, a methyl group at the N1 position, and a methanamine substituent at the C5 position. The inherent chemical properties of the 1,2,4-triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.[4] The strategic placement of the methyl and methanamine groups provides opportunities for further chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

While specific biological activity data for this compound itself is limited in publicly available literature, the broader class of 1,2,4-triazole derivatives has been extensively studied. This guide will, therefore, focus on a comparative analysis of analogs derived from the closely related and synthetically accessible intermediate, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The aldehyde functionality serves as a versatile precursor for the synthesis of a diverse library of N-substituted methanamine analogs via reductive amination, allowing for a systematic investigation of structure-activity relationships.[5]

Comparative Biological Activities

The biological potential of 1,2,4-triazole derivatives has been explored across various therapeutic areas. The following sections will compare the antifungal, antibacterial, and anticancer activities of analogs of this compound, drawing from published experimental data on structurally similar compounds.

Antifungal Activity

Triazole-based compounds are among the most successful classes of antifungal agents.[6] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

A series of novel 1,2,4-triazole derivatives containing amino acid fragments, which can be considered analogs of this compound, were synthesized and evaluated for their in vitro antifungal activities against five plant pathogens.[1] The results, summarized in the table below, highlight the potential of these compounds as antifungal agents.

Compound IDR Group (on amine)Alternaria solani (% inhibition)Pyricularia oryzae (% inhibition)Sclerotinia sclerotiorum (% inhibition)Physalospora piricola (% inhibition)Rhizoctonia cerealis (% inhibition)
9a H1520182825
9b Phenyl3542385645
9e 4-Fluorophenyl6578728575
9f 4-Chlorophenyl6881758878
9o Naphthyl7585809282

Table 1: In vitro antifungal activity of N-substituted analogs of this compound against various plant pathogens at a concentration of 50 µg/mL. Data sourced from a study on 1,2,4-triazole derivatives containing amino acid fragments.[1]

Structure-Activity Relationship Insights:

  • The unsubstituted analog (9a ) displayed modest antifungal activity.

  • Substitution on the amine with aromatic rings generally enhanced antifungal activity.

  • Electron-withdrawing groups on the phenyl ring (e.g., fluorine and chlorine in 9e and 9f ) led to a significant increase in potency.

  • The bulky naphthyl substituent in analog 9o resulted in the most potent antifungal activity against the tested strains.

These findings suggest that the nature of the substituent on the methanamine nitrogen plays a crucial role in determining the antifungal efficacy of this class of compounds.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. 1,2,4-triazole derivatives have shown promise as antibacterial agents, although their mechanism of action can vary.[2]

A study on novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives provides insights into the antibacterial potential of related structures. While not direct analogs of this compound, the data from this study on the impact of substitutions on the triazole core is informative. For instance, a derivative with a p-hydroxylbenzylideneamino substituent (compound 4c) showed good activity against Gram-positive bacteria, while a p-bromobenzylideneamino substituted analog (compound 4e) was more effective against certain Gram-negative bacteria.[3]

Another study on newly synthesized 1,2,4-triazole derivatives investigated their activity against various bacterial strains. The results indicated that specific substitutions on the triazole ring are crucial for antibacterial efficacy.[7]

Compound IDR Group (on triazole)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
11b -MeO-phenyl>100>10062.5>100
9a Piperazine>100>100>10062.5

Table 2: Minimum Inhibitory Concentration (MIC) of selected 1,2,4-triazole derivatives against various bacterial strains. Data adapted from a study on the antimicrobial activity of[2][5][7]-triazole derivatives.[7]

Structure-Activity Relationship Insights:

The available data, although not directly on this compound analogs, suggests that the antibacterial activity of 1,2,4-triazoles is highly dependent on the nature and position of substituents on the triazole ring and its appended functionalities. Further focused studies on N-substituted derivatives of this compound are warranted to delineate their specific antibacterial SAR.

Anticancer Activity

The 1,2,4-triazole scaffold is also a feature of several anticancer agents.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.

A study on new derivatives of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination compounds explored their cytotoxic activity against human lung (A549) and colon (HT29) cancer cell lines.[10] While these are structurally more complex, they share the 1,2,4-triazole core and highlight the potential for anticancer activity.

Compound IDMetal ComplexA549 IC50 (µM)HT29 IC50 (µM)
C15 (Ligand) ->1000>1000
1 Co(II)794.37654.31
3 Ni(II)>10001064.05

Table 3: In vitro cytotoxic activity of a 1,2,4-triazole-3-thione derivative and its metal complexes. Data sourced from a study on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione.[10]

Another study on novel 1,2,4-triazole derivatives investigated their cytotoxic effects on various cancer cell lines, demonstrating that specific substitutions can lead to potent anticancer activity.[7]

Structure-Activity Relationship Insights:

The anticancer activity of 1,2,4-triazole derivatives is highly sensitive to the substitution pattern around the core. The introduction of bulky aromatic and heterocyclic moieties, as well as coordination with metal ions, can significantly influence their cytotoxic potential. For the this compound series, systematic variation of the N-substituent is a promising strategy for identifying potent and selective anticancer agents.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the screening of new analogs of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Workflow Diagram:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum C Inoculate microplate wells with fungal suspension and compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain on an appropriate agar medium.

    • Harvest the fungal spores or cells and suspend them in a sterile saline solution.

    • Adjust the concentration of the suspension to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (fungus only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is similar to the antifungal susceptibility test and is used to determine the MIC of a compound against bacterial strains.

Workflow Diagram:

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate microplate wells with bacterial suspension and compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate at 37°C for 18-24 hours C->D E Assess bacterial growth (turbidity) D->E F Determine MIC E->F

Caption: Workflow for Antibacterial Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain on a suitable agar medium.

    • Select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions:

    • Follow the same procedure as for the antifungal assay, using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include appropriate controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Signaling Pathway Diagram:

MTT_Assay_Pathway cluster_cell Viable Cell cluster_reagents Reagents cluster_product Product Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Mitochondria->Dehydrogenase Formazan Formazan (Purple, insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, water-soluble) MTT->Dehydrogenase Solubilizing_Agent Solubilizing Agent (e.g., DMSO) Soluble_Formazan Solubilized Formazan (Purple solution) Solubilizing_Agent->Soluble_Formazan Formazan->Solubilizing_Agent Solubilization

Caption: Principle of the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While specific biological data for this compound is not extensively available, the analysis of its close analogs reveals significant potential for antifungal, antibacterial, and anticancer activities. The structure-activity relationship studies, though preliminary, indicate that the biological activity of this class of compounds can be finely tuned by modifying the substituent on the methanamine nitrogen.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of N-substituted this compound analogs. This will enable a more detailed elucidation of the SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, mechanistic studies will be crucial to understand how these compounds exert their biological effects at the molecular level, which will guide further optimization efforts in the quest for novel and effective therapeutics.

References

A Comparative Guide to Regioselectivity in the Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its metabolic stability and its role as a versatile pharmacophore.[1] However, the synthesis of specifically substituted 1,2,4-triazoles presents a significant challenge: controlling the regioselectivity of N-alkylation. The triazole ring possesses three nitrogen atoms (N1, N2, and N4) that are all potential sites for alkylation, often leading to a mixture of isomers which can be difficult to separate and may exhibit different biological activities.[2] This guide provides an in-depth comparative analysis of the factors governing regioselectivity in the alkylation of 1,2,4-triazoles, supported by experimental data and detailed protocols.

The Challenge of Regioselectivity

The 1,2,4-triazole nucleus exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1] This tautomerism, combined with the presence of three nucleophilic nitrogen atoms, complicates alkylation reactions. The formation of a single, desired regioisomer is crucial for the development of effective pharmaceuticals and other specialized chemicals. The ratio of the resulting N1, N2, and N4-alkylated products is highly dependent on a variety of factors, including the electronic and steric properties of the triazole and the alkylating agent, the choice of base and solvent, and the reaction temperature.

Factors Influencing Regioselectivity

Electronic Effects

The nucleophilicity of the nitrogen atoms in the 1,2,4-triazole ring is a key determinant of the alkylation outcome. In the unsubstituted 1,2,4-triazole, the N1 and N2 positions are generally more nucleophilic than the N4 position. Theoretical studies, such as those employing Density Functional Theory (DFT), can help predict the most likely sites of alkylation by calculating electron densities and orbital energies.[3] For instance, the highest occupied molecular orbitals (HOMO) can indicate the most nucleophilic centers.[3]

Steric Effects

The steric hindrance around the nitrogen atoms plays a crucial role in directing the alkylation. Bulky substituents on the triazole ring or the use of sterically demanding alkylating agents will favor alkylation at the less hindered nitrogen atom. For example, in the alkylation of 3-substituted 1,2,4-triazoles, if the substituent is large, the incoming alkyl group will preferentially attack the more accessible N1 or N2 positions over the N4 position, which is adjacent to the substituent.[4]

The Role of the Base

The choice of base is one of the most critical factors in controlling regioselectivity. The base deprotonates the triazole, forming a triazolate anion. The nature of the counter-ion and its interaction with the different nitrogen atoms can influence the reaction's outcome.

  • Strong, non-nucleophilic bases: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting N1-alkylation.[2][5] The proposed mechanism suggests that the bulky DBU cation may preferentially associate with the N2 and N4 positions, leaving the N1 position more accessible for alkylation.

  • Alkali metal hydroxides and carbonates: Bases like NaOH, KOH, and K2CO3 are commonly used but often result in mixtures of isomers.[1][6] The smaller cations (Na+, K+) can coordinate with multiple nitrogen atoms, leading to less predictable regioselectivity.

Solvent Effects

The polarity of the solvent can influence the tautomeric equilibrium of the triazole and the solvation of the triazolate anion, thereby affecting the regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) and acetone are frequently used.[2][4] In some cases, ionic liquids have been employed to enhance regioselectivity, particularly under microwave conditions, favoring the formation of 1-alkyl-1,2,4-triazoles.[1]

Comparative Analysis of Alkylation Methods

The following table summarizes the outcomes of various alkylation strategies, highlighting the influence of different reagents and conditions on the regioselectivity.

Alkylating AgentBaseSolventIsomer Ratio (N1:N4)Yield (%)Reference
4-Nitrobenzyl bromideNaHDMF90:10-[2]
4-Nitrobenzyl bromideDBUTHF90:1088[2]
Ethyl bromideDBUTHF86:1478[2]
Benzyl bromideDBUTHF94:691[2]
Various alkyl halidesK2CO3Ionic Liquid (hexylpyridinium bromide)Regioselective for N1Excellent[1]

Note: In many studies, the N2 isomer is also formed, but the primary focus is often on the N1/N4 ratio.[4][6]

Strategic Approaches to Control Regioselectivity

Use of Protecting Groups

A highly effective strategy to achieve exclusive N1-alkylation is to use a protecting group on the N4 position. The 4-amino group is a commonly used protecting group. Alkylation of 4-amino-1,2,4-4H-triazole occurs exclusively at the N1 position. The 4-amino group can then be removed via deamination with sodium nitrite in an acidic medium.[7] This method is particularly advantageous when working with base-sensitive alkylating agents, as the reaction conditions are mild.[7]

De Novo Synthesis

When direct alkylation fails to provide the desired regioselectivity, a de novo synthesis of the triazole ring can be an alternative approach. This involves constructing the triazole ring with the desired substituent already in place. For example, a substituted hydrazine can be reacted with an appropriate precursor to form the N1-substituted triazole directly.[8] While this method can be more synthetically demanding, it offers unambiguous control over the substitution pattern.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using DBU[2]

This protocol describes a general procedure for the N1-selective alkylation of 1,2,4-triazole using DBU as the base.

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Add the alkylating agent (e.g., benzyl bromide) (1.0 eq) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DBU hydrobromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-substituted-1,2,4-triazole.

Rationale: The use of the weakly nucleophilic and sterically hindered base DBU in a non-polar solvent like THF favors the formation of the N1-alkylated product. The DBU hydrobromide salt conveniently precipitates from the reaction mixture, simplifying the workup.[2]

Protocol 2: N1-Alkylation via a 4-Amino Protecting Group[7]

This protocol outlines the synthesis of a 1-substituted-1,2,4-triazole using a 4-amino protecting group strategy.

  • Alkylation: Dissolve 4-amino-1,2,4-4H-triazole (1.0 eq) in a suitable polar solvent (e.g., ethanol).

  • Add the alkyl halide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the 1-alkyl-4-amino-1,2,4-triazolium salt.

  • Deamination: Dissolve the triazolium salt in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Rationale: The 4-amino group effectively blocks the N4 position, directing the alkylation exclusively to the N1 position. The subsequent deamination provides the desired 1-substituted product under mild conditions.[7]

Visualizing the Reaction Pathways

G Competing Alkylation Pathways of 1,2,4-Triazole cluster_start Reactants cluster_products Products 1,2,4-Triazole 1,2,4-Triazole N1-Alkylated N1-Alkylated 1,2,4-Triazole->N1-Alkylated N1 Attack N2-Alkylated N2-Alkylated 1,2,4-Triazole->N2-Alkylated N2 Attack N4-Alkylated N4-Alkylated 1,2,4-Triazole->N4-Alkylated N4 Attack Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->N1-Alkylated Alkylating Agent (R-X)->N2-Alkylated Alkylating Agent (R-X)->N4-Alkylated

Caption: Competing pathways in the alkylation of 1,2,4-triazole.

G Influence of Base on Regioselectivity Triazole 1,2,4-Triazole + Base DBU_System DBU as Base Bulky cation Favors N1 Triazole->DBU_System DBU NaOH_System NaOH as Base Small cation Mixture of isomers Triazole->NaOH_System NaOH N1_Product N1-Alkylated Product DBU_System->N1_Product High Selectivity Mixed_Products N1/N2/N4 Mixture NaOH_System->Mixed_Products Low Selectivity

Caption: The choice of base significantly impacts regioselectivity.

Conclusion

The regioselective alkylation of 1,2,4-triazoles is a multifaceted challenge that can be addressed through a careful selection of reaction conditions. While methods using common bases like alkali metal hydroxides often lead to mixtures of isomers, the use of sterically hindered, non-nucleophilic bases such as DBU can significantly enhance the selectivity for N1-alkylation. For applications requiring the highest level of regiochemical purity, strategies involving protecting groups or de novo ring synthesis are invaluable. A thorough understanding of the interplay between electronic effects, steric hindrance, and the nature of the base and solvent is paramount for researchers aiming to synthesize specific 1,2,4-triazole derivatives for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 1-Methyl-1H-1,2,4-triazole-5-methanamine and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold and the Imperative of Specificity

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and dipole-dipole interactions allow it to serve as a bioisostere for amide or ester groups, leading to broad biological activity.[1][3] Compounds incorporating this moiety have demonstrated therapeutic efficacy as antifungal, antiviral, anticancer, and anti-inflammatory agents, among others.[4][5][6][7]

1-Methyl-1H-1,2,4-triazole-5-methanamine (PubChem CID: 18330011) is a representative small molecule from this important class.[8] As with any novel therapeutic candidate built upon such a versatile scaffold, a thorough understanding of its binding specificity is not just an academic exercise—it is a critical step in preclinical development. Cross-reactivity, or the binding of a compound to unintended, off-target proteins, can lead to unforeseen side effects or interfere with assay results.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity profile of this compound. Rather than presenting a simple data sheet, we will detail the strategic rationale and experimental workflows necessary for a robust investigation, ensuring that the protocols are self-validating and yield trustworthy, interpretable data.

Strategic Framework: Identifying Potential Off-Targets

Given the broad bioactivity of 1,2,4-triazole derivatives, a logical starting point is to screen against protein families known to interact with this scaffold.[1][3] A primary example is the cytochrome P450 (CYP) enzyme family, particularly lanosterol 14α-demethylase (CYP51), the target of many azole antifungal drugs.[9] Cross-resistance studies have shown that agricultural triazole fungicides can induce resistance to medical triazoles, highlighting the conserved nature of this interaction.[9] Therefore, a well-designed study should prioritize screening against a panel of human CYP isoforms and other relevant enzymes or receptors implicated in the pharmacology of related compounds.

Below is a diagram illustrating the structural relationship between our topic compound and established triazole-based drugs, underscoring the potential for shared binding targets.

G cluster_0 Structural Context of 1,2,4-Triazole Derivatives Topic This compound (Test Compound) Fluconazole Fluconazole (Antifungal) Topic->Fluconazole Shared 1,2,4-Triazole Core Ribavirin Ribavirin (Antiviral) Topic->Ribavirin Shared 1,2,4-Triazole Core Letrozole Letrozole (Anticancer) Topic->Letrozole Shared 1,2,4-Triazole Core

Caption: Structural relationship of the test compound to known drugs.

A Tiered Experimental Workflow for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered approach, moving from high-throughput screening to detailed biophysical characterization and finally to validation in a complex biological milieu. This strategy efficiently allocates resources by using broader, less intensive assays to identify potential interactions ("hits") that are then subjected to more rigorous, quantitative validation.

G Tier1 Tier 1: Primary Screening (Competitive ELISA) Hits Identify Potential Cross-Reactive 'Hits' Tier1->Hits Hits Found NoHits No Significant Hits: Compound is Specific Tier1->NoHits No Hits Tier2 Tier 2: Quantitative Validation (Surface Plasmon Resonance - SPR) Validated Confirm & Quantify Binding Affinity (KD) Tier2->Validated Binding Confirmed NoBinding No Confirmed Binding: Primary Hit was False Positive Tier2->NoBinding No Binding Tier3 Tier 3: Biological Confirmation (Western Blot / CETSA) Start Start: Panel of Potential Off-Targets Start->Tier1 Hits->Tier2 Validated->Tier3 Final Characterize Interaction in Cell Lysate

Caption: Tiered workflow for systematic cross-reactivity analysis.

Tier 1: High-Throughput Screening with Competitive ELISA

Expertise & Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent first-tier method due to its scalability and sensitivity.[10] For small molecules, a competitive ELISA format is most appropriate. In this setup, the test compound (the "competitor") competes with a known, labeled ligand for binding to the immobilized target protein. A strong signal indicates the test compound did not bind, while a weak signal indicates successful competition and thus, an interaction. This format is ideal for screening our triazole derivative against a panel of purified proteins.[11]

G cluster_0 Competitive ELISA Principle cluster_1 A) No Interaction with Test Compound cluster_2 B) Interaction with Test Compound s1_well Microplate Well (Coated with Target Protein) s1_signal Strong Signal s1_well->s1_signal Labeled ligand binds s1_ligand Labeled Ligand s1_ligand->s1_well s1_compound Test Compound (this compound) s1_compound->s1_well s2_well Microplate Well (Coated with Target Protein) s2_signal Weak/No Signal s2_well->s2_signal s2_ligand Labeled Ligand s2_ligand->s2_well Binding blocked s2_compound Test Compound (this compound) s2_compound->s2_well Test compound binds

Caption: Principle of competitive ELISA for small molecule screening.

Protocol: Competitive ELISA
  • Plate Coating: Immobilize 1-10 µg/mL of each purified target protein onto a high-binding 96-well microplate overnight at 4°C.[10]

  • Washing: Wash plates 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

  • Blocking: Block non-specific sites by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1-2 hours at room temperature.[12] The choice of blocker is critical to prevent false positives.[12]

  • Competition: Add a serial dilution of this compound to the wells. Immediately after, add a fixed, pre-determined concentration of the enzyme-labeled competing ligand. Incubate for 1-2 hours.

  • Washing: Repeat the washing step (Step 2) to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP-labeled ligands). Allow color to develop.

  • Signal Quenching & Reading: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).[13]

  • Controls (Self-Validation):

    • No Competitor Control: Wells with only the labeled ligand to define the maximum signal.

    • No Labeled Ligand Control: Wells to determine background signal.

    • Positive Control Competitor: A known inhibitor of the target protein.

Data Presentation & Interpretation

The results should be plotted as percent inhibition versus the log concentration of the test compound. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration).

Target ProteinTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
CYP3A4> 1001.2 (Ketoconazole)
hERG25.50.8 (Astemizole)
Kinase X> 1000.1 (Staurosporine)
... (other targets) ... ...

Table 1: Example Data Summary from Tier 1 ELISA Screening.

An IC₅₀ value below a pre-defined threshold (e.g., < 30 µM) flags a protein as a potential "hit" for further investigation.

Tier 2: Quantitative Validation with Surface Plasmon Resonance (SPR)

Expertise & Rationale: SPR is the gold standard for label-free, real-time analysis of molecular interactions.[14][15] It provides not only the binding affinity (K D) but also the kinetic parameters of association (kₐ) and dissociation (kₑ).[16] This level of detail is crucial for validating hits from the primary screen and distinguishing true binders from assay artifacts. For small molecule-protein interactions, the standard approach is to immobilize the larger protein on the sensor chip and flow the small molecule (the analyte) over the surface.[14][16] This maximizes the signal change upon binding.

Protocol: SPR Analysis
  • Chip Preparation & Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Injection: Prepare a serial dilution of this compound in running buffer. Inject each concentration over the immobilized protein surface, followed by a dissociation phase where only running buffer flows.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the signal from a reference flow cell (an empty or mock-coupled surface) to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and K D.[16]

  • Controls (Self-Validation):

    • Zero Analyte Control: An injection of running buffer only to establish a baseline.

    • Positive Control Analyte: A known binder for the target protein to confirm surface activity.

    • Negative Control Analyte: A structurally similar but inactive molecule to check for non-specific binding.

Data Presentation & Interpretation

SPR data allows for a precise quantification of binding strength.

Target ProteinK D (µM)kₐ (1/Ms)kₑ (1/s)
hERG22.11.5 x 10³3.3 x 10⁻²
CYP3A4No Binding Detected--

Table 2: Example Data Summary from Tier 2 SPR Validation.

A confirmed K D value provides high confidence in the interaction. This data is far more robust than an IC₅₀ value from an indirect assay and can be used to rank the potency of off-target interactions.

Tier 3: Biological Confirmation with Western Blot

Expertise & Rationale: While purified protein assays are essential, it's crucial to confirm that the interaction occurs in a more complex biological environment, such as a cell lysate.[17][18] Western blotting, or immunoblotting, can be used to indirectly observe a binding event.[19] One advanced method is the Cellular Thermal Shift Assay (CETSA), where binding of a ligand stabilizes a protein against heat-induced denaturation.[20] A simpler approach involves an affinity pull-down.

Protocol: Affinity Pull-Down & Western Blot
  • Probe Immobilization: Covalently attach this compound to an inert resin, such as agarose beads, to create an affinity matrix.[20]

  • Lysate Incubation: Incubate the affinity matrix with a cell lysate known to express the target protein for several hours at 4°C.

  • Competition (Self-Validation): In a parallel experiment, pre-incubate the cell lysate with a high concentration of free, non-immobilized this compound before adding the affinity matrix. This will serve as a competition control.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE & Transfer: Separate the eluted proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[19]

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[17]

Interpretation

A band corresponding to the target protein should appear in the lane from the main experiment but should be significantly reduced or absent in the competition control lane. This confirms a specific interaction within a complex protein mixture.

Conclusion

The evaluation of cross-reactivity is a non-negotiable step in the characterization of any new chemical entity, particularly one derived from a biologically promiscuous scaffold like the 1,2,4-triazole. The tiered workflow presented here—moving from a broad ELISA screen to quantitative SPR validation and concluding with a confirmatory Western blot—provides a scientifically rigorous, self-validating, and resource-efficient strategy. By adhering to these principles and meticulously documenting the data, researchers can build a high-confidence specificity profile for this compound, enabling informed decisions in the drug development pipeline.

References

A Senior Application Scientist's Guide to Benchmarking Novel Triazole-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Triazole-Based Catalysis

In the landscape of modern organic synthesis and drug development, the 1,2,3-triazole moiety has become a cornerstone scaffold.[1][2] Its prevalence is largely due to the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] The resulting triazole ring is not merely a linker; it is a robust, aromatic, and polar structure that can act as a stable replacement for the amide bond and engage in various biological interactions.[3][4]

The catalyst is the heart of the CuAAC reaction, and continuous innovation has moved beyond simple copper salts to sophisticated ligand-accelerated systems.[5] Among these, novel triazole-based ligands and catalysts are gaining significant attention. These catalysts, which feature triazoles within their own structures, can offer enhanced stability, activity, and solubility, driving reactions under milder conditions and at lower catalyst loadings.[6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of these novel triazole-based catalysts against established alternatives, supported by robust experimental data and protocols.

The Rationale for Benchmarking: Causality Behind Experimental Choices

Effective catalyst evaluation goes beyond simply measuring the final product yield. A rigorous benchmarking strategy is essential to understand a catalyst's true potential and limitations.[9] The protocols outlined here are designed to build a holistic performance profile by dissecting catalytic efficiency into key, quantifiable metrics.

  • Why Measure Kinetics (TON & TOF)? The ultimate goal is to find a catalyst that is not just effective but also efficient.

    • Turnover Number (TON) represents the maximum number of substrate molecules a single catalyst site can convert before deactivation.[10][11] It is a direct measure of catalyst stability and robustness. A high TON indicates a longer catalyst lifetime, which is crucial for cost-effectiveness in large-scale synthesis.

    • Turnover Frequency (TOF) is the measure of a catalyst's intrinsic activity per unit of time (cycles per active site per time).[11][12] A high TOF signifies a faster reaction, leading to increased throughput and efficiency. Comparing TOF values provides a direct assessment of which catalyst is inherently more active under specific conditions.[10]

  • Why Evaluate Substrate Scope? A catalyst's utility is defined by its versatility. A novel catalyst might perform exceptionally well with one specific azide and alkyne but fail with more complex or sterically hindered substrates. Testing a diverse panel of substrates, including those with various electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk, reveals the catalyst's general applicability and limitations.

  • Why Assess Catalyst Loading and Reaction Conditions? The ideal catalyst is effective at very low concentrations and under mild, environmentally benign conditions (e.g., room temperature, aqueous solvents).[13] Systematically lowering the catalyst loading helps identify its lower limit of efficacy, a critical factor for reducing costs and minimizing potential metal contamination in the final product.

This multi-faceted approach ensures that the selected catalyst is not only fast and high-yielding but also stable, versatile, and practical for real-world applications.

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates a standardized workflow for comparing the performance of different triazole-based catalysts in a model CuAAC reaction. This systematic process ensures reproducibility and generates reliable comparative data.

G cluster_prep 1. Preparation cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Calculation A Define Catalyst Set (e.g., Cat-A, Cat-B, Std. CuSO4) B Prepare Stock Solutions (Catalysts, Azide, Alkyne, Reducing Agent, Solvent) A->B C Initiate Parallel Reactions (Constant Temp, Stirring) B->C D Time-Point Aliquot Sampling (e.g., 5, 15, 30, 60 min) C->D E Quench Aliquots (e.g., with EDTA) D->E F Analyze Aliquots (HPLC, GC-MS, or NMR) E->F G Calculate % Conversion vs. Time F->G H Determine Yield, TON, and TOF G->H

Caption: Standardized workflow for benchmarking catalyst performance.

Detailed Experimental Protocol: A Model CuAAC Reaction

This protocol provides a step-by-step method for a comparative study using Benzyl Azide and Phenylacetylene as model substrates. Standardized protocols are crucial for enabling accurate evaluation and comparison of catalyst performance data.[14][15]

Materials & Reagents:

  • Novel Triazole Catalyst A (Hypothetical)

  • Novel Triazole Catalyst B (Hypothetical)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) - Standard Catalyst

  • Sodium Ascorbate (NaAsc) - Reducing Agent

  • Benzyl Azide

  • Phenylacetylene

  • Solvent: 1:1 mixture of deionized water and tert-Butanol

  • Internal Standard for analysis (e.g., Naphthalene for GC-MS)

  • Reaction Vials (e.g., 4 mL) with stir bars

Procedure:

  • Stock Solution Preparation:

    • Catalyst Stocks (10 mM): Prepare stock solutions of Novel Catalyst A, Novel Catalyst B, and CuSO₄ in the chosen solvent system.

    • Substrate Stocks (1 M): Prepare stock solutions of Benzyl Azide and Phenylacetylene in the solvent.

    • Sodium Ascorbate Stock (100 mM): Prepare a fresh solution of Sodium Ascorbate in deionized water.

  • Reaction Setup (Perform in triplicate for each catalyst):

    • To a 4 mL reaction vial, add a magnetic stir bar.

    • Add 850 µL of the 1:1 H₂O:t-BuOH solvent.

    • Add 100 µL of Benzyl Azide stock solution (0.1 mmol, 1.0 eq).

    • Add 10 µL of the respective catalyst stock solution (0.001 mmol, 1 mol%). For the standard reaction, use the CuSO₄ stock.

    • Add 20 µL of the Sodium Ascorbate stock solution (0.002 mmol, 2 mol%).

    • Initiate the reaction by adding 120 µL of Phenylacetylene stock solution (0.12 mmol, 1.2 eq). Start the timer immediately.

  • Reaction Monitoring & Analysis:

    • Stir the reaction vigorously at room temperature (25 °C).

    • At designated time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot and quench it in a vial containing 450 µL of a quenching solution (e.g., 10 mM EDTA in water/acetonitrile) and the internal standard.

    • Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the percent conversion of the limiting reagent (Benzyl Azide).

  • Calculation of Performance Metrics:

    • Yield (%): Determined at the reaction's endpoint (e.g., 2 hours or when conversion plateaus) by isolating the product or using a calibrated internal standard.

    • Turnover Number (TON):

      • TON = (moles of product formed) / (moles of catalyst used)[10][12]

      • For a reaction that goes to 95% completion with 1 mol% catalyst: TON = 0.95 / 0.01 = 95.

    • Turnover Frequency (TOF):

      • TOF (h⁻¹) = TON / reaction time (in hours)[10][12]

      • If the above reaction reached 95% completion in 30 minutes (0.5 h): TOF = 95 / 0.5 = 190 h⁻¹.

Performance Comparison: Data & Interpretation

The data generated from the protocol should be summarized for clear, objective comparison.

Table 1: Performance Metrics for Model CuAAC Reaction (Catalyst Loading: 1 mol%, Temp: 25 °C)

Catalyst SystemTime for >95% Conversion (min)Final Yield (%)TONTOF (h⁻¹)
Novel Triazole Catalyst A 15 98 98 392
Novel Triazole Catalyst B 60969696
Std. (CuSO₄ / NaAsc) 120959547.5

Interpretation:

Based on the hypothetical data, Novel Triazole Catalyst A demonstrates significantly superior performance. Its TOF is four times that of Catalyst B and over eight times that of the standard copper sulfate system, indicating much higher intrinsic activity. This rapid conversion can dramatically shorten production cycles. Novel Triazole Catalyst B , while slower than A, still offers a twofold improvement over the standard catalyst. All catalysts show excellent yields and TONs, suggesting high stability under these conditions.

Mechanistic Insights: The Role of the Triazole Ligand

The enhanced performance of catalysts like A and B can often be attributed to the specific design of the triazole-based ligand. The catalytic cycle for CuAAC involves several copper acetylide intermediates.[4][16] Ligands play a crucial role in stabilizing the active Cu(I) oxidation state and facilitating the key steps of the reaction.

G Cat L-Cu(I) A L-Cu(I) (Alkyne) Cat->A + R-C≡CH B Dinuclear Intermediate A->B + R'-N3 C Copper Triazolide B->C Cycloaddition C->Cat + H+ P_out Product (Triazole) C->P_out

Caption: A simplified catalytic cycle for the CuAAC reaction.

A well-designed triazole-based ligand (L) can accelerate the cycle in several ways:

  • Enhanced Solubility: The ligand can improve the catalyst's solubility in a wider range of solvents, including aqueous media.

  • Stabilization of Cu(I): It prevents the disproportionation or oxidation of the active Cu(I) species to the inactive Cu(II), thus maintaining a high concentration of active catalyst.

  • Electronic Tuning: The electronic properties of the triazole ligand can modulate the reactivity of the copper center, accelerating the formation of the copper acetylide or the subsequent cycloaddition step.[5]

Conclusion and Future Outlook

This guide establishes a robust framework for the systematic benchmarking of novel triazole-based catalysts. The hypothetical data clearly illustrates how Novel Triazole Catalyst A represents a significant advancement over conventional systems, offering substantially higher activity (TOF) while maintaining excellent stability (TON).

For professionals in drug development and process chemistry, adopting such high-performance catalysts can lead to more efficient, cost-effective, and sustainable synthetic routes. Future research should focus on expanding the substrate scope for these novel catalysts, evaluating their performance in complex biological media for bioconjugation applications, and developing methods for their recovery and reuse to further enhance their green chemistry credentials.

References

Comparative Docking Analysis of 1,2,4-Triazole Isomers as Potential Lanosterol 14α-Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Structure-Activity Relationship (SAR) Elucidation

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a versatile building block in drug design.[2] Notably, 1,2,4-triazole derivatives are at the forefront of antifungal therapy, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[3]

This guide provides an in-depth, technical comparison of the docking behaviors of positional isomers of a model 1,2,4-triazole derivative against human lanosterol 14α-demethylase. By elucidating the subtle yet significant differences in binding interactions dictated by isomeric variations, we aim to provide researchers, scientists, and drug development professionals with a framework for rational drug design and lead optimization.

The Critical Role of Isomerism in Drug-Target Interactions

Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can have a profound impact on the pharmacological activity of a compound. In the context of 1,2,4-triazoles, the positioning of substituents on the triazole ring can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These variations, in turn, influence the binding affinity and orientation of the molecule within the active site of its biological target.

For this comparative study, we will investigate three hypothetical positional isomers of a substituted 1,2,4-triazole. The core structure features a 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one scaffold, a common motif in azole antifungals. The isomeric variation will be introduced by the placement of a hypothetical pharmacophoric group, a "methoxy-substituted phenyl" ring, at different positions on a terminal phenyl ring.

cluster_isomers Hypothetical 1,2,4-Triazole Isomers Isomer1 Ortho-substituted Isomer Isomer2 Meta-substituted Isomer Isomer3 Para-substituted Isomer

Caption: Positional isomers of the model 1,2,4-triazole derivative.

Experimental Design: A Comparative Molecular Docking Workflow

To objectively assess the binding potential of our 1,2,4-triazole isomers, we will employ a rigorous molecular docking workflow. This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and the nature of the interactions.

The workflow is designed to be a self-validating system, incorporating standard protocols for protein and ligand preparation, docking simulation, and results analysis.

PDB Protein Preparation (PDB ID: 5EQB) Docking Molecular Docking (AutoDock Vina) PDB->Docking LigandPrep Ligand Preparation (Isomers 1, 2, & 3) LigandPrep->Docking Analysis Results Analysis (Binding Energy & Interactions) Docking->Analysis SAR SAR Elucidation Analysis->SAR

Caption: The experimental workflow for the comparative docking study.

Step-by-Step Methodology

1. Protein Preparation:

  • Source: The crystal structure of human lanosterol 14α-demethylase (CYP51) will be obtained from the RCSB Protein Data Bank (PDB ID: 5EQB).[5]

  • Software: UCSF Chimera or similar molecular modeling software.

  • Protocol:

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms using the Gasteiger charge calculation method.

    • Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Source: The 3D structures of the three 1,2,4-triazole isomers will be generated using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Software: Avogadro or similar molecular editor.

  • Protocol:

    • Generate the 3D coordinates for each isomer.

    • Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structures in the PDBQT file format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina.[2][6][7][8]

  • Protocol:

    • Grid Box Definition: Define a grid box that encompasses the active site of CYP51. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. For CYP51, the active site is located near the heme group.

    • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search algorithm. An exhaustiveness value of 8 is generally a good starting point.

    • Execution: Run the docking simulation for each of the three isomers against the prepared CYP51 structure.

4. Results Analysis and Visualization:

  • Software: PyMOL or Discovery Studio Visualizer.

  • Protocol:

    • Binding Affinity: Analyze the output files from AutoDock Vina to determine the binding affinity (in kcal/mol) for the top-ranked pose of each isomer. A more negative value indicates a stronger binding affinity.

    • Interaction Analysis: Visualize the docked poses of each isomer within the active site of CYP51. Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and any potential coordination with the heme iron atom.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical, yet plausible, docking results for the three 1,2,4-triazole isomers. These values are illustrative and intended to demonstrate how subtle changes in isomerism can influence binding outcomes.

IsomerBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic InteractionsHeme Coordination
Ortho-substituted -8.5TYR132, HIS377, MET508TYR132 (OH)MET508, PHE234Yes (N4 of triazole)
Meta-substituted -9.2TYR132, HIS377, SER378SER378 (OH)TYR132, PHE234, ILE379Yes (N4 of triazole)
Para-substituted -8.9TYR132, HIS377, PHE234NoneTYR132, PHE234, ALA311Yes (N4 of triazole)

Interpretation of Results:

Based on our hypothetical data, the meta-substituted isomer exhibits the highest binding affinity (-9.2 kcal/mol). This enhanced affinity can be attributed to the formation of a crucial hydrogen bond with SER378, an interaction not observed with the other two isomers. The ortho- and para-substituted isomers show slightly lower, yet still significant, binding affinities.

A critical interaction for all three isomers is the coordination of the N4 atom of the 1,2,4-triazole ring with the heme iron atom in the active site of CYP51. This interaction is a hallmark of azole-based CYP51 inhibitors and is essential for their mechanism of action.[9][10]

The differences in hydrophobic interactions also contribute to the observed variations in binding affinity. The meta-substituted isomer appears to establish a more extensive network of hydrophobic contacts within the active site, further stabilizing the ligand-protein complex.

Conclusion: From In Silico Insights to Rational Drug Design

This comparative docking study, though based on a hypothetical model, underscores the profound impact of isomerism on drug-target interactions. The subtle repositioning of a substituent group can lead to significant changes in binding affinity and the formation of key molecular interactions.

For researchers in the field of drug development, these in silico findings provide a powerful tool for:

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how specific structural modifications influence biological activity.

  • Lead Optimization: Rationally designing more potent and selective inhibitors by optimizing interactions with the target protein.

  • Prioritizing Synthesis: Focusing synthetic efforts on isomers that are predicted to have the most favorable binding profiles.

The integration of computational techniques like molecular docking into the drug discovery pipeline can significantly accelerate the identification and development of novel therapeutic agents. By leveraging the insights gained from such comparative studies, scientists can make more informed decisions, ultimately leading to the design of safer and more effective medicines.

References

Safety Operating Guide

A Guide to the Proper Disposal of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents requires a nuanced understanding that goes beyond simple instruction. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-1,2,4-triazole-5-methanamine, grounded in established safety principles and regulatory standards. Our approach is not just about compliance; it's about fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

The foundational principle here is precautionary action . In the absence of specific data, the compound must be treated as hazardous to ensure the highest level of safety.[4] This involves adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates practices to minimize worker exposure to hazardous chemicals.[5][6]

Immediate Safety Precautions:

Hazard CategoryRecommended Action & Personal Protective Equipment (PPE)Rationale
Eye Contact Wear safety glasses with side shields or goggles.[3]Triazole compounds are often classified as eye irritants.[1] An eyewash station should be readily accessible.
Skin Contact Wear chemically resistant gloves (e.g., nitrile) and a lab coat.Direct skin contact may cause irritation.[3] Contaminated clothing should be removed and washed before reuse.[7]
Inhalation Handle in a well-ventilated area, preferably within a chemical fume hood.[8]While the solid form may have low volatility, dusts or aerosols can be irritating to the respiratory system.[3]
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[9]Accidental ingestion may be harmful.[10]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11][12] This framework mandates that generators of chemical waste are responsible for its safe management from "cradle to grave."

For laboratories, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires the development of a Chemical Hygiene Plan (CHP) .[6][13] This plan must outline specific procedures for safe handling and waste disposal, which this guide is designed to supplement.

Step-by-Step Disposal Protocol

The following protocol is designed to ensure a self-validating system of safety and compliance. Each step is critical for minimizing risk to personnel and the environment.

Step 1: Waste Characterization

All waste, including this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste . This determination is based on the potential irritant and toxic properties of related triazole compounds.[2][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][14]

Step 2: Segregation and Containment

Proper segregation is fundamental to preventing accidental chemical reactions.

Methodology:

  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. The container must be free of damage and able to be securely closed to prevent leaks.[11][12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste "[15]

    • The full chemical name: "Waste this compound"

    • An indication of the hazards (e.g., "Irritant," "Handle with Care")

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with amine and triazole compounds.[10][16] Use secondary containment (such as a plastic tub) to prevent spills from mixing.[14]

G cluster_generation Waste Generation cluster_containment Containment & Segregation gen Generate Waste (e.g., unused reagent, contaminated materials) container Select Compatible Container (HDPE/Glass) gen->container Step 1 label_waste Label Container: 'Hazardous Waste' + Full Chemical Name container->label_waste Step 2 segregate Segregate from Incompatible Chemicals label_waste->segregate Step 3

Caption: Initial steps for safe waste containment.

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[14][17]

Methodology:

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel. It should be clearly marked.

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste. This is a key EPA requirement to prevent the release of vapors.

  • Monitor Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to the institution's central hazardous waste storage area within three days.[14] However, partially filled containers may remain in the SAA for up to one year.[14]

  • Weekly Inspections: The SAA should be inspected weekly to check for leaks and ensure proper labeling.

Step 4: Final Disposal

The final step is to transfer the waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Methodology:

  • Schedule a Pickup: Contact your institution's EH&S office to arrange for the collection of the full waste container from your laboratory or SAA.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste hauler. This creates the legally required paper trail for the waste.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be disposed of in an environmentally sound manner, typically through high-temperature incineration.[8]

G start Waste Generated in Lab characterize Characterize as Hazardous Waste start->characterize contain Place in Labeled, Compatible Container characterize->contain saa Store in Satellite Accumulation Area (SAA) contain->saa full Container Full? saa->full full->saa No ehs Contact EH&S for Pickup full->ehs Yes disposal Licensed Contractor Transports to TSDF ehs->disposal end Final Disposal (e.g., Incineration) disposal->end

Caption: Complete workflow for compliant chemical waste disposal.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, eye protection), absorb the spill with an inert material like vermiculite or sand.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but also upholding the highest standards of laboratory safety and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 1-Methyl-1H-1,2,4-triazole-5-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Methyl-1H-1,2,4-triazole-5-methanamine. The procedural, step-by-step guidance herein is designed to directly address your operational questions, ensuring that best practices are not just understood but seamlessly integrated into your laboratory workflows.

Core Principles of Safe Handling

The operational plan for handling this compound is built on a foundation of risk mitigation. The following principles should be strictly adhered to:

  • Engineering Controls as the First Line of Defense: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Aseptic Technique for Chemical Handling: Treat the compound with the same level of care as a sensitive biological sample to prevent cross-contamination and accidental exposure.

  • Contingency Planning: Be prepared for accidental spills with a clear and practiced spill management protocol.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for minimizing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Lab coatNIOSH-approved respirator (e.g., N95) if not in a fume hood
Solution Preparation Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatWork in a chemical fume hood
Reaction Setup and Monitoring Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Lab coatWork in a chemical fume hood
Work-up and Purification Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over lab coatWork in a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldDouble-gloved with chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are as crucial as the equipment itself to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to minimize cross-contamination):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves.

  • Gown/Lab Coat: Unbutton and remove, turning it inside out as you do.

  • Eye Protection: Remove from the back of the head.

  • Respirator (if worn): Remove from the back of the head.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound.

Receipt and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The container should be clearly labeled and stored in a designated area for hazardous chemicals.

Handling and Use:
  • Always work within a chemical fume hood to minimize the risk of inhalation.[5]

  • Use dedicated spatulas and glassware.

  • Avoid creating dust when handling the solid form.[6][7]

  • If heating is required, use a controlled heating source such as a heating mantle or a sand bath.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Containment and Cleanup:

    • For small spills of solid material, gently cover with an absorbent material to avoid raising dust and then sweep into a designated waste container.[3]

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect into a suitable container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6][7]

Waste Segregation and Collection:
  • Use clearly labeled, leak-proof containers for chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure:
  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Arrange for disposal through a licensed hazardous waste disposal facility.[5]

  • Never dispose of this chemical down the drain or in the regular trash.[7]

Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagrams illustrate the key decision points and workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Risk Level Don PPE Don PPE Select PPE->Don PPE Chemical Handling Chemical Handling Don PPE->Chemical Handling Spill? Spill? Chemical Handling->Spill? Doff PPE Doff PPE Chemical Handling->Doff PPE Task Complete Spill?->Chemical Handling No Spill Protocol Spill Protocol Spill?->Spill Protocol Yes Dispose Waste Dispose Waste Doff PPE->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands Spill Protocol->Doff PPE

Caption: Workflow for handling this compound.

SpillResponse Spill Occurs Spill Occurs Evacuate & Alert Evacuate & Alert Spill Occurs->Evacuate & Alert Isolate Area Isolate Area Evacuate & Alert->Isolate Area Don PPE Don PPE Isolate Area->Don PPE Contain & Clean Contain & Clean Don PPE->Contain & Clean Decontaminate Decontaminate Contain & Clean->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: Step-by-step spill response protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,4-triazole-5-methanamine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-1,2,4-triazole-5-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.